Product packaging for 2-chloro-8-methoxyQuinoxaline(Cat. No.:CAS No. 659729-70-1)

2-chloro-8-methoxyQuinoxaline

Cat. No.: B3037893
CAS No.: 659729-70-1
M. Wt: 194.62 g/mol
InChI Key: JSVCPIOLVZAREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-8-methoxyquinoxaline ( 659729-70-1) is a chemical compound belonging to the class of quinoxaline derivatives, which are fused heterocyclic systems known for their diverse pharmacological profiles and significant value in medicinal chemistry research . Quinoxaline scaffolds are recognized as promising structures in antiviral and anticancer drug discovery due to their ability to interact with various biological targets . The core quinoxaline structure is a bioisostere of quinoline and naphthalene, making it a versatile building block in the design of new therapeutic agents . The specific research applications and biological activity profile of this compound are an area of ongoing scientific investigation. Handling Note: For safe handling, refer to the associated Safety Data Sheet (SDS). Important Notice: This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B3037893 2-chloro-8-methoxyQuinoxaline CAS No. 659729-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8-methoxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-9(7)12-8(10)5-11-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVCPIOLVZAREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=C(N=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-8-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline motif, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity allow for diverse biological activities, making it a cornerstone in the development of novel therapeutics. From anticancer to antimicrobial agents, the quinoxaline core is a versatile starting point for molecular innovation. Within this esteemed class of compounds, 2-chloro-8-methoxyquinoxaline stands out as a particularly valuable intermediate. The chloro substituent at the 2-position provides a reactive handle for nucleophilic substitution, enabling the introduction of a wide array of functional groups, while the methoxy group at the 8-position modulates the molecule's electronic and pharmacokinetic properties. This guide, intended for the discerning researcher, offers a comprehensive exploration of the synthesis and characterization of this pivotal molecule, moving beyond a mere recitation of steps to delve into the underlying principles and practical considerations that ensure success in the laboratory.

I. Synthetic Strategy: A Two-Step Approach to this compound

The most common and efficient pathway to this compound involves a two-step sequence: the initial formation of the quinoxalinone ring system, followed by a robust chlorination. This approach offers high yields and a straightforward purification process.

Step 1: Synthesis of 8-methoxyquinoxalin-2(1H)-one

The foundational step in this synthesis is the cyclocondensation of an appropriately substituted o-phenylenediamine with a suitable dicarbonyl equivalent. In this case, the reaction of 2-amino-3-methoxyaniline with glyoxylic acid provides the desired 8-methoxyquinoxalin-2(1H)-one.

Underlying Principle: The formation of the quinoxaline ring system is a classic condensation reaction. The more nucleophilic amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the glyoxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the stable heterocyclic ring. The acidic conditions often employed facilitate the dehydration step.

Experimental Protocol: Synthesis of 8-methoxyquinoxalin-2(1H)-one

  • Materials:

    • 2-amino-3-methoxyaniline

    • Glyoxylic acid monohydrate

    • Ethanol

    • Hydrochloric acid (concentrated)

    • Sodium bicarbonate

    • Distilled water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methoxyaniline (1.0 eq) in ethanol.

    • To this solution, add a solution of glyoxylic acid monohydrate (1.1 eq) in water.

    • Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the crude product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

    • The collected solid can be further purified by recrystallization from ethanol to yield pure 8-methoxyquinoxalin-2(1H)-one.

Step 2: Chlorination of 8-methoxyquinoxalin-2(1H)-one

The conversion of the hydroxyl group of the quinoxalinone to a chloro group is a critical transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step, acting as both a chlorinating agent and a dehydrating agent.[1]

Causality Behind Reagent Choice: Phosphorus oxychloride is highly effective for this transformation due to the electrophilic nature of the phosphorus atom, which readily reacts with the nucleophilic oxygen of the quinoxalinone's hydroxyl group. This forms a phosphate ester intermediate, which is an excellent leaving group. The subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 2-chloroquinoxaline.[1] The reaction is typically performed in an excess of POCl₃, which also serves as the solvent.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 8-methoxyquinoxalin-2(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • Ice

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.[2][3][4]

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 8-methoxyquinoxalin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (10-15 volumes).[1]

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[1]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination 2-amino-3-methoxyaniline 2-amino-3-methoxyaniline Reaction1 Reflux in EtOH (cat. HCl) 2-amino-3-methoxyaniline->Reaction1 Glyoxylic_acid Glyoxylic Acid Glyoxylic_acid->Reaction1 8-methoxyquinoxalin-2(1H)-one 8-methoxyquinoxalin-2(1H)-one Reaction1->8-methoxyquinoxalin-2(1H)-one Reaction2 Reflux 8-methoxyquinoxalin-2(1H)-one->Reaction2 POCl3 POCl₃ POCl3->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthetic pathway to this compound.

II. Purification Strategies: Achieving High Purity

The purity of this compound is paramount for its use in subsequent reactions. The two most effective purification techniques for this class of compounds are column chromatography and recrystallization.[5]

Column Chromatography

This technique is ideal for separating the desired product from any unreacted starting materials, by-products, or decomposition products.[5]

Experimental Protocol: Column Chromatography Purification

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.3-0.4 for the product.[3]

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent is found.[5]

Experimental Protocol: Recrystallization

  • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for quinoxaline derivatives include ethanol, isopropanol, and acetonitrile.[5]

  • Procedure:

    • In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.

    • Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation.

    • Once at room temperature, place the flask in an ice bath to maximize crystallization.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Purification Workflow

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Determine Purity & Eluent Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Major Impurities Present Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Present Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for the purification of the target compound.

III. Characterization: Confirming Structure and Purity

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: This technique provides information about the number and chemical environment of the protons in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~8.5Singlet1HH-3
~7.8Doublet1HH-5 or H-7
~7.5Triplet1HH-6
~7.3Doublet1HH-5 or H-7
~4.0Singlet3H-OCH₃

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~158C-8
~150C-2
~145C-8a
~142C-4a
~138C-3
~129C-6
~120C-5
~110C-7
~56-OCH₃
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure. For this compound (C₉H₇ClN₂O), the expected molecular weight is approximately 194.62 g/mol .

Predicted m/z Interpretation
194/196Molecular ion peak (M⁺) and its isotope peak (M+2) due to the presence of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1).
179Loss of a methyl group (-CH₃) from the molecular ion.
159Loss of a chlorine atom (-Cl) from the molecular ion.
131Loss of a chlorine atom and a carbonyl group (-CO) from the molecular ion.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050-3100C-H stretchAromatic
~2850-2950C-H stretch-OCH₃
~1600-1620C=N stretchQuinoxaline ring
~1500-1580C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1000-1100C-Cl stretchAryl chloride

Visualizing the Characterization Workflow

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Determine Connectivity MS Mass Spectrometry (HRMS) Start->MS Determine Molecular Formula IR IR Spectroscopy Start->IR Identify Functional Groups Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Confirmation Confirmed Structure of This compound Data_Analysis->Final_Confirmation

Caption: A typical workflow for the structural characterization of the final product.

IV. Safety and Handling Precautions

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[2][3][4] It should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis and purification processes. This includes wearing appropriate PPE, working in a well-ventilated area, and being aware of the potential hazards of all chemicals used.

V. Conclusion

The synthesis of this compound is a well-established and reliable process that provides a key intermediate for the development of a wide range of biologically active compounds. By understanding the underlying chemical principles of the cyclocondensation and chlorination reactions, and by employing rigorous purification and characterization techniques, researchers can confidently produce high-quality material for their drug discovery and development endeavors. This guide provides a solid foundation for the successful synthesis and characterization of this valuable quinoxaline derivative, empowering scientists to further explore the vast potential of this important heterocyclic scaffold.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a class of heterocyclic aromatic organic compounds that form the backbone of a wide array of synthetic and naturally occurring molecules with significant biological activities. Their versatile structure has made them a privileged scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents. This technical guide focuses on a specific derivative, 2-chloro-8-methoxyquinoline, providing a detailed exploration of its spectroscopic characteristics. Understanding the spectral properties of this compound is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior, which are all critical aspects in the fields of chemical synthesis and drug development.

This document provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-chloro-8-methoxyquinoline. The interpretation of this data is grounded in fundamental principles of spectroscopy and is intended to serve as a valuable resource for researchers working with this and related quinoline derivatives.

Molecular Structure and Key Features

The structure of 2-chloro-8-methoxyquinoline, with the CAS Number 74668-74-9, incorporates a quinoline core substituted with a chlorine atom at the 2-position and a methoxy group at the 8-position. The presence and positions of these functional groups impart specific electronic and steric properties to the molecule, which are reflected in its spectroscopic signatures.

Diagram 1: Molecular Structure of 2-chloro-8-methoxyquinoline

Caption: Chemical structure of 2-chloro-8-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-chloro-8-methoxyquinoline is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group, as well as the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data for 2-chloro-8-methoxyquinoline

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-37.2 - 7.4d8.0 - 9.0
H-48.0 - 8.2d8.0 - 9.0
H-57.4 - 7.6t7.5 - 8.5
H-67.0 - 7.2d7.0 - 8.0
H-77.6 - 7.8d7.5 - 8.5
OCH₃3.9 - 4.1s-

Note: These are predicted values and may vary slightly from experimental data.

The downfield shift of the H-4 proton is attributed to the deshielding effect of the neighboring nitrogen atom and the electron-withdrawing chlorine at the 2-position. The methoxy protons appear as a sharp singlet, characteristic of a methyl group attached to an oxygen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in 2-chloro-8-methoxyquinoline are influenced by the attached functional groups and their position on the quinoline ring.

Table 2: Predicted ¹³C NMR Spectral Data for 2-chloro-8-methoxyquinoline

CarbonPredicted Chemical Shift (ppm)
C-2148 - 152
C-3122 - 125
C-4138 - 142
C-4a126 - 129
C-5127 - 130
C-6115 - 118
C-7129 - 132
C-8155 - 158
C-8a140 - 143
OCH₃55 - 58

Note: These are predicted values and may vary slightly from experimental data.

The C-2 and C-8 carbons are significantly deshielded due to the direct attachment of the electronegative chlorine and oxygen atoms, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Spectral Data for 2-chloro-8-methoxyquinoline

Wavenumber (cm⁻¹)VibrationFunctional Group
3050 - 3100C-H stretchAromatic
2950 - 3000C-H stretch-OCH₃
1600 - 1620C=C stretchAromatic ring
1580 - 1600C=N stretchQuinoline ring
1250 - 1300C-O-C stretchAryl ether
1000 - 1100C-O stretchMethoxy group
750 - 850C-Cl stretchAryl chloride

The IR spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹, the C-H stretching of the methoxy group just below 3000 cm⁻¹, and a series of characteristic aromatic C=C and C=N stretching vibrations in the 1620-1580 cm⁻¹ region. The strong absorption band for the aryl ether C-O-C stretch is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 2-chloro-8-methoxyquinoline, with a molecular formula of C₁₀H₈ClNO, the expected monoisotopic mass is approximately 193.03 g/mol .

Table 4: Predicted Mass Spectrometry Data for 2-chloro-8-methoxyquinoline

m/zIonNotes
193/195[M]⁺Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl).
178/180[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
164[M - CHO]⁺Loss of a formyl radical.
158[M - Cl]⁺Loss of a chlorine radical.
129[M - Cl - CHO]⁺Subsequent loss of a formyl radical after the loss of chlorine.

The mass spectrum is expected to show a prominent molecular ion peak with the characteristic isotopic signature of a chlorine-containing compound.[1] Common fragmentation pathways would involve the loss of the methyl group from the methoxy substituent and the loss of the chlorine atom.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrumental parameters.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-chloro-8-methoxyquinoline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan before scanning the sample.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquisition: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the sample is introduced via infusion or through a liquid chromatograph. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Diagram 2: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Synthesis Synthesis of 2-chloro-8-methoxyquinoline Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

References

A Senior Application Scientist's Guide to 2-Chloro-8-Methoxyquinoxaline: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a particularly valuable derivative: 2-chloro-8-methoxyquinoxaline. The strategic placement of a reactive chlorine atom at the 2-position and a methoxy group at the 8-position provides a versatile platform for synthetic elaboration, enabling the exploration of vast chemical space. We will delve into the synthesis of this building block, explore its key reactivity profiles—namely nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and showcase its successful application in the development of potent therapeutic agents, with a particular focus on kinase inhibitors. This document serves as a technical resource, providing not only theoretical insights but also actionable experimental protocols for chemists in the field.

The Quinoxaline Scaffold: A Foundation of Therapeutic Potential

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has garnered immense interest in pharmaceutical research.[4][5] Its derivatives are known to exhibit a comprehensive array of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antimalarial properties.[4][6] The structural rigidity of the quinoxaline nucleus and its ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) with biological targets make it an ideal foundation for drug design.[7]

Among the vast library of quinoxaline derivatives, this compound emerges as a building block of significant strategic importance. The chlorine atom at the C2 position is activated by the adjacent ring nitrogen, rendering it an excellent electrophilic site for a variety of synthetic transformations. The methoxy group at C8, an electron-donating group, modulates the electronic properties of the aromatic system and provides a metabolic blocking point or a handle for further modification.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 659729-70-1[5][8]
Molecular Formula C₉H₇ClN₂O[5]
Molecular Weight 194.62 g/mol -
Appearance Off-white to solid[9] (analog)

Synthesis of the this compound Core

The classical and most common route to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][10] For the synthesis of the 8-methoxy-substituted quinoxalinone precursor, 3-methoxy-1,2-phenylenediamine is the logical starting material, which is then reacted with a glyoxylic acid derivative. The resulting quinoxalinone is subsequently chlorinated to yield the target building block.

The causality behind this pathway is rooted in fundamental organic chemistry principles. The diamine provides the benzene and two nitrogen atoms, while the dicarbonyl compound provides the remaining two carbons of the pyrazine ring. The subsequent chlorination step, typically using reagents like phosphorus oxychloride (POCl₃), converts the hydroxyl group of the quinoxalinone tautomer into a reactive chloro group, setting the stage for further diversification.[11]

G cluster_synthesis Synthetic Workflow for this compound A 3-Methoxy-1,2- phenylenediamine C Condensation Reaction A->C B Glyoxylic Acid Derivative B->C D 8-Methoxyquinoxalin-2(1H)-one (Precursor) C->D Cyclization E Chlorination (e.g., POCl3) D->E F This compound (Target Building Block) E->F Halogenation G cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH2, R-OH, R-SH pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling Pd Catalyst, Ligand, Base amines 2-Amino/Alkoxy/Thio- Derivatives snar->amines aryl 2-Aryl/Heteroaryl- Derivatives pd_coupling->aryl Suzuki alkynyl 2-Alkynyl- Derivatives pd_coupling->alkynyl Sonogashira

References

In Silico Prediction of 2-Chloro-8-Methoxyquinoxaline Bioactivity: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In an era where the pace of therapeutic development is more critical than ever, the ability to rapidly and accurately predict the biological activity of novel chemical entities is paramount. The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 2-chloro-8-methoxyquinoxaline. In the absence of extensive empirical data, we turn to the robust and increasingly indispensable tools of in silico analysis. This document serves as a comprehensive, technically-grounded whitepaper for researchers, scientists, and drug development professionals on constructing a predictive bioactivity profile for this molecule. We will not merely list protocols; we will delve into the scientific rationale behind each computational step, creating a self-validating workflow that embodies the principles of expertise, authoritativeness, and trustworthiness.

Introduction to this compound and the Quinoxaline Scaffold

The quinoxaline core, a fusion of benzene and pyrazine rings, is a nitrogen-containing heterocycle that has captured the attention of medicinal chemists for decades.[4] Its derivatives have been synthesized and evaluated for a wide range of biological activities.[2][3] The specific substitutions of a chloro group at the 2-position and a methoxy group at the 8-position on the quinoxaline ring of our subject molecule, this compound, present a unique electronic and steric profile that warrants computational investigation to hypothesize its potential therapeutic applications. While direct biological data for this exact compound is sparse, a related complex indoloquinoline derivative has shown potent cytotoxicity in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway, suggesting a promising avenue for exploration in oncology.[5][6]

This guide will construct a hypothetical, yet scientifically rigorous, in silico workflow to predict the bioactivity of this compound. We will navigate through target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

The Computational Drug Discovery Workflow: A Predictive Framework

Our approach is a multi-step, integrated workflow designed to build a comprehensive predictive model of bioactivity. Each stage is designed to inform the next, creating a logical and scientifically sound progression from broad screening to specific predictions.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Interaction & Modeling cluster_2 Phase 3: Druglikeness & Toxicity cluster_3 Phase 4: Synthesis & Validation A Ligand Preparation: This compound B Target Identification & Selection A->B Structure Input C Molecular Docking Studies B->C Potential Targets D QSAR Model Development C->D Binding Affinity Data F Bioactivity Hypothesis Generation C->F D->F E ADMET Prediction E->F G Candidate for Synthesis & In Vitro Validation F->G Prioritized Hypothesis

Caption: A generalized workflow for the in silico bioactivity prediction of this compound.

Phase 1: Foundational Steps - Ligand and Target Preparation

Ligand Preparation

The initial and critical step is the accurate representation of our molecule of interest, this compound.

Experimental Protocol 1: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as MarvinSketch or ChemDraw.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field, such as Merck Molecular Force Field (MMFF94), to obtain a stable, low-energy conformation. This step is crucial for ensuring that the ligand structure is energetically favorable for docking simulations.

  • File Format Conversion: Save the optimized 3D structure in a suitable format for docking software (e.g., .mol2, .sdf, or .pdbqt).

Target Identification and Selection

Given the broad bioactivity of quinoxaline derivatives, a rational approach to target selection is necessary. Based on published literature for similar compounds, we will prioritize targets implicated in oncology.

Rationale for Target Selection:

  • Epidermal Growth Factor Receptor (EGFR): Quinoxaline derivatives have been designed and evaluated as EGFR inhibitors for non-small cell lung cancer.[7][8][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is a key target in angiogenesis, and quinoxaline-based compounds have shown inhibitory activity.[10]

  • Topoisomerase II: Some quinoxaline derivatives have been identified as potential DNA intercalators and Topoisomerase II inhibitors.[11]

  • p38α Mitogen-Activated Protein (MAP) Kinase: Recent studies have explored quinoxaline derivatives as inhibitors of this kinase for their anti-inflammatory potential.[12]

  • PI3K/AKT/mTOR Pathway Kinases: The known activity of a related indoloquinoline derivative against this pathway in colorectal cancer makes these kinases highly relevant targets.[5][6]

Data Resources for Target Identification:

DatabaseDescriptionURL
PubChem A public repository for information on chemical substances and their biological activities.[13][14][15]--INVALID-LINK--
ChEMBL A manually curated database of bioactive molecules with drug-like properties.[16][17]--INVALID-LINK--
Protein Data Bank (PDB) An international open-access database of 3D structural data of large biological molecules.[18][19][20]--INVALID-LINK--
UniProt A comprehensive resource for protein sequence and functional information.[18][21][22]--INVALID-LINK--

Phase 2: Unraveling Interactions - Molecular Docking and QSAR

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[10]

Experimental Protocol 2: Molecular Docking

  • Target Protein Preparation:

    • Download the 3D crystal structure of the selected target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.[10]

    • Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms from the PDB file.

    • Add polar hydrogen atoms and assign appropriate atomic charges.

    • Perform energy minimization on the protein structure to relieve any steric clashes.

  • Active Site Identification:

    • Identify the binding site of the protein, typically based on the location of the co-crystallized ligand in the experimental structure or through literature validation.

  • Grid Generation:

    • Define a grid box around the active site to encompass the binding pocket where the docking simulation will be performed.

  • Docking Simulation:

    • Utilize docking software such as AutoDock Vina or LeDock to perform the docking of the prepared this compound ligand into the defined active site of the target protein.[23]

    • The software will explore various conformations and orientations of the ligand within the active site and score them based on a scoring function that estimates binding affinity.

  • Analysis of Results:

    • Analyze the docking poses and their corresponding binding scores (e.g., in kcal/mol). The more negative the score, the stronger the predicted binding affinity.

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses to understand the molecular basis of binding.

G cluster_0 Input cluster_1 Process cluster_2 Output A Prepared Ligand (3D Structure) C Docking Software (e.g., AutoDock Vina) A->C B Prepared Protein Target (PDB Structure) D Define Binding Site (Grid Box) B->D E Binding Affinity Score (kcal/mol) C->E F Predicted Binding Pose C->F D->C G Ligand-Protein Interactions F->G Visualization

Caption: A schematic representation of the molecular docking workflow.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[24] While we do not have experimental data for a series of analogs of this compound, we can leverage existing QSAR models for quinoxaline derivatives or build a model based on publicly available data for similar compounds.

Experimental Protocol 3: QSAR Analysis

  • Data Set Collection:

    • Gather a dataset of quinoxaline derivatives with known biological activity against a specific target (e.g., anticancer activity) from databases like ChEMBL.[16][17]

  • Molecular Descriptor Calculation:

    • For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic properties).

  • Model Development:

    • Divide the dataset into a training set and a test set.

    • Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a QSAR model that correlates the descriptors of the training set with their biological activity.[25]

  • Model Validation:

    • Validate the predictive power of the model using the test set and various statistical metrics (e.g., r², q², pred_r²).[26]

  • Prediction for this compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its biological activity.

Phase 3: Assessing Druglikeness - ADMET Profiling

A promising bioactive compound must also possess favorable pharmacokinetic properties to be a viable drug candidate. In silico ADMET prediction provides an early assessment of a compound's potential for absorption, distribution, metabolism, excretion, and toxicity.[27][28][29]

Experimental Protocol 4: ADMET Prediction

  • Input Structure:

    • Use the 3D structure of this compound.

  • Prediction Software/Web Servers:

    • Utilize computational tools and web servers such as SwissADME, pkCSM, or PreADMET to predict various ADMET properties.[30][31]

  • Analysis of Key Parameters:

    • Absorption: Predict parameters like Caco-2 permeability, human intestinal absorption (HIA), and P-glycoprotein substrate/inhibitor status.

    • Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Predict inhibition or substrate activity for key cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Predict total clearance and renal OCT2 substrate status.

    • Toxicity: Predict endpoints such as AMES toxicity (mutagenicity), hepatotoxicity, and cardiotoxicity (hERG inhibition).[32]

Predicted ADMET Properties Summary (Hypothetical Data):

PropertyPredicted ValueInterpretation
Molecular Weight < 500 g/mol Compliant with Lipinski's Rule of Five
LogP < 5Compliant with Lipinski's Rule of Five
H-bond Donors 0Compliant with Lipinski's Rule of Five
H-bond Acceptors 3Compliant with Lipinski's Rule of Five
Caco-2 Permeability HighGood potential for intestinal absorption
BBB Permeant Yes/NoIndicates potential for CNS effects
CYP Inhibitor e.g., CYP2D6 inhibitorPotential for drug-drug interactions
AMES Toxicity Non-toxicLow mutagenic potential
hERG I Inhibition Low riskLow risk of cardiotoxicity

Synthesis of Findings and Bioactivity Hypothesis

By integrating the results from molecular docking, QSAR analysis, and ADMET profiling, we can formulate a comprehensive bioactivity hypothesis for this compound.

Example Hypothesis:

"Based on our in silico analysis, this compound is predicted to be a potent inhibitor of EGFR with a binding affinity comparable to known inhibitors. The molecule exhibits favorable drug-like properties with good predicted intestinal absorption and low mutagenic risk. The primary metabolic liability may involve inhibition of CYP2D6. Therefore, this compound is a promising candidate for synthesis and in vitro evaluation as a potential anticancer agent, particularly for EGFR-driven malignancies."

Conclusion: The Role of In Silico Prediction in De-risking Drug Discovery

The in-depth technical guide presented here outlines a robust and scientifically grounded workflow for the in silico prediction of the bioactivity of this compound. By systematically applying computational methodologies, we can generate a comprehensive profile of a novel compound's potential therapeutic efficacy and liabilities before committing significant resources to its synthesis and experimental testing. This predictive, proactive approach is fundamental to modern, efficient, and cost-effective drug discovery and development. It allows researchers to focus on the most promising candidates, ultimately accelerating the journey from molecule to medicine.

References

Quinoxaline Alkaloids: A Technical Guide to Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoxaline alkaloids represent a fascinating and pharmacologically significant class of heterocyclic natural products. Characterized by a core structure featuring a benzene ring fused to a pyrazine ring, these compounds are predominantly produced by microorganisms, particularly bacteria of the Streptomyces genus. Their discovery has been a significant thread in the broader narrative of antibiotic and anticancer drug development. These molecules are renowned for their diverse and potent biological activities, including antibacterial, antiviral, antifungal, and notable antitumor properties.[1]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals engaged in the study of these complex natural products. It moves beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights into the discovery, isolation, structural elucidation, and biological significance of quinoxaline alkaloids.

Chapter 1: The Dawn of Discovery - Unearthing Quinoxaline Antibiotics

The story of quinoxaline alkaloids is intrinsically linked to the "golden age" of antibiotic discovery. Post-World War II, intensive screening programs of soil-dwelling microorganisms, especially Streptomyces, led to the identification of numerous novel bioactive compounds. It was within this fertile scientific landscape that the first quinoxaline alkaloids were unearthed.

Echinomycin (Quinomycin A): The Archetypal Quinoxaline

Echinomycin, also known as Quinomycin A, stands as the most prominent member of this class. It was first isolated in 1957 from cultures of Streptomyces echinatus.[2] This discovery was the result of systematic screening efforts aimed at identifying new antimicrobial agents. Echinomycin is a cyclic depsipeptide, featuring a cross-bridged octapeptide core adorned with two quinoxaline-2-carboxylic acid chromophores.[3][4] This unique structure is responsible for its potent biological activity. Notably, the names Levomycin and Actinoleukin have also been used historically to refer to this same compound.[1][3][5]

Triostin A: A Close Relative and Biosynthetic Precursor

Closely related to echinomycin is Triostin A, another member of the quinoxaline antibiotic family. Structurally similar to echinomycin, Triostin A also possesses a bicyclic depsipeptide core with two quinoxaline chromophores. A key difference lies in its cross-bridge, which is a disulfide bond in Triostin A, as opposed to the thioacetal bridge found in echinomycin.[3] Triostin A is, in fact, the biosynthetic precursor to echinomycin.[6]

Other Notable Quinoxaline Alkaloids

While echinomycin and the triostins are the most studied, other quinoxaline alkaloids have been isolated from various natural sources, including marine organisms.[7][8] For instance, Biekendomycin was isolated from Streptomyces biekendorfensis and exhibits a different structural framework while still retaining the core quinoxaline motif. The exploration of diverse environments, such as marine sediments, continues to yield novel quinoxaline-containing compounds.[9]

Chapter 2: From Microbe to Molecule: Isolation and Purification Strategies

The successful isolation of quinoxaline alkaloids from their natural sources is a multi-step process that requires careful optimization at each stage. The general workflow involves fermentation of the producing microorganism, followed by extraction and a series of chromatographic purification steps.

Fermentation of the Producing Organism

The production of quinoxaline alkaloids is typically achieved through submerged batch fermentation of the host Streptomyces strain.[10] The optimization of fermentation parameters is critical for maximizing the yield of the target compound.

Protocol: Fermentation of Streptomyces for Echinomycin Production [2]

  • Inoculum Preparation: A stock culture of the Streptomyces strain is transferred to a seed medium in Erlenmeyer flasks. This culture is incubated on a rotary shaker (e.g., at 220 rpm and 28°C) for a period of 2 to 4 days to generate a sufficient biomass for inoculation of the production culture.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of this medium is crucial and often contains a combination of carbon sources (like glucose), nitrogen sources (such as millet meal and cottonseed protein powder), and buffering agents.

  • Incubation: The production culture is incubated under controlled conditions (e.g., 28°C, 220 rpm) for an extended period, typically 7 to 10 days, to allow for the biosynthesis and accumulation of the quinoxaline alkaloid.[2]

  • Monitoring: The production of the target alkaloid can be monitored periodically by taking small aliquots of the fermentation broth and analyzing them using analytical techniques like High-Performance Liquid Chromatography (HPLC).

Extraction of Bioactive Compounds

Once the fermentation is complete, the first step in the isolation process is to separate the desired metabolites from the complex fermentation broth.

Protocol: Extraction of Echinomycin from Fermentation Broth [11]

  • Separation of Biomass: The fermentation broth is centrifuged at high speed (e.g., 8,000-10,000 rpm) to separate the mycelium (the bacterial cells) from the supernatant (the liquid medium).

  • Solvent Extraction: The quinoxaline alkaloids are typically found both within the mycelium and in the supernatant.

    • The mycelium is extracted with an organic solvent like acetone.[2]

    • The supernatant is often passed through a macroporous resin column (e.g., HP-20) to adsorb the compounds, which are then eluted with a solvent like acetone.[2] Alternatively, the supernatant can be extracted directly with a solvent such as ethyl acetate.[11]

  • Concentration: The solvent extracts from the mycelium and supernatant are combined and concentrated under reduced pressure using a rotary evaporator. This yields a crude extract containing the quinoxaline alkaloids and other metabolites.

Chromatographic Purification

The crude extract is a complex mixture of compounds, and therefore, a series of chromatographic steps are required to purify the target quinoxaline alkaloid to homogeneity.

Protocol: HPLC Purification of Quinoxaline Alkaloids [2][12]

  • Initial Fractionation: The crude extract is often first subjected to silica gel column chromatography. The extract is loaded onto the column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of purification for quinoxaline alkaloids. Reversed-phase HPLC is commonly employed.

    • Column: A C18 column is a standard choice.

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid (0.1%), is used to elute the compounds.[11]

    • Detection: The elution of the compounds is monitored using a UV detector, as the quinoxaline chromophore has a characteristic UV absorbance.

    • Fraction Collection: Fractions corresponding to the peaks of interest are collected.

  • Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC.

The following diagram illustrates the general workflow for the discovery and isolation of quinoxaline alkaloids:

G cluster_discovery Discovery Phase cluster_isolation Isolation & Purification Phase screening Screening of Microorganisms (e.g., Streptomyces from soil) bioassay Bioassays for Activity (Antimicrobial, Anticancer) screening->bioassay Identification of active strains fermentation Large-Scale Fermentation bioassay->fermentation Selection of promising strain extraction Solvent Extraction fermentation->extraction Crude extract chromatography Chromatographic Purification (Silica Gel, HPLC) extraction->chromatography pure_compound Pure Quinoxaline Alkaloid chromatography->pure_compound

Caption: Workflow for the Discovery and Isolation of Quinoxaline Alkaloids.

Chapter 3: Deciphering the Molecular Architecture - Structural Elucidation

Determining the complex structure of quinoxaline alkaloids requires a combination of modern spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and molecular formula of a new compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for deducing the elemental composition.[2] The fragmentation pattern in tandem MS (MS/MS) experiments can provide valuable clues about the structure of the molecule, such as the sequence of amino acids in the peptide core of echinomycin.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution.[15] A suite of 1D and 2D NMR experiments is employed:

  • ¹H NMR: Provides information about the number and types of protons in the molecule and their electronic environment.

  • ¹³C NMR: Reveals the number and types of carbon atoms.[16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. For example, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, helping to piece together the molecular skeleton.[17]

For a complex molecule like echinomycin, these techniques allow for the complete assignment of all proton and carbon signals, confirming the amino acid sequence, the nature of the cross-bridge, and the overall stereochemistry.[15][18]

Table 1: Representative ¹H and ¹³C NMR Data for Echinomycin

Position¹³C Shift (ppm)¹H Shift (ppm)
Quinoxaline C2161.9-
Quinoxaline C3104.3-
L-Ala Cα53.24.23
L-Ala Cβ32.31.31
N-Me-Cys Cα58.84.08
N-Me-Val Cα70.93.56
D-Ser Cα45.62.01
D-Ser Cβ41.11.89
Note: This table presents a selection of representative NMR shifts for key residues in echinomycin, compiled from published data. Exact chemical shifts can vary depending on the solvent and experimental conditions.[18]

Chapter 4: The Art of the Molecule: Chemical Synthesis

The total synthesis of complex natural products like quinoxaline alkaloids is a significant challenge that drives innovation in synthetic organic chemistry. The synthesis of these molecules not only confirms their structure but also allows for the creation of analogues with potentially improved therapeutic properties.

Total Synthesis of Triostin A

The synthesis of Triostin A has been achieved through both solution-phase and solid-phase approaches. A notable solution-phase synthesis achieved a 17.5% total yield over 13 steps.[3] This synthesis involved the careful selection of protecting groups and a strategic sequence of amino acid couplings to construct the key tetradepsipeptide fragments, which were then dimerized and cyclized.[3][6] Solid-phase synthesis strategies have also been developed to facilitate the rapid preparation of libraries of symmetric bicyclic depsipeptides like Triostin A.[19][20]

Total Synthesis of Echinomycin

The total synthesis of echinomycin presents an additional challenge due to the thioacetal bridge. One successful strategy involved the late-stage construction of this moiety via a Pummerer rearrangement, coupled with a two-directional elongation of the peptide chains to build the symmetric bicyclic core.[21]

Chapter 5: Biological Activities and Mechanisms of Action

Quinoxaline alkaloids exhibit a broad spectrum of potent biological activities.

Antibacterial and Antifungal Activity

Echinomycin and its analogues are known to inhibit the growth of Gram-positive bacteria.[1] Some synthetic quinoxaline derivatives have also shown promising antifungal activity.[22]

Anticancer Activity

The antitumor properties of quinoxaline alkaloids are of significant interest to researchers. They have been shown to be cytotoxic to a wide range of human cancer cell lines.

Table 2: Selected Anticancer Activities of Quinoxaline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
EchinomycinThyroid Cancer Cells0.001-0.025[7]
Quinoxaline Derivative IIIProstate Cancer (PC-3)4.11[20]
Quinoxaline Derivative IVProstate Cancer (PC-3)2.11[20]
Quinoxaline Derivative VIIIcColon Cancer (HCT116)2.5[19]
Quinoxaline Derivative VIIIcBreast Cancer (MCF-7)9[19]
Quinoxaline Derivative 18Breast Cancer (MCF-7)22.11[6]
Mechanism of Action: DNA Bis-intercalation

The primary mechanism of action for the anticancer activity of echinomycin and Triostin A is their ability to act as DNA bis-intercalators. The two planar quinoxaline rings insert themselves into the DNA double helix at two separate sites, typically spanning two base pairs.[23] This bis-intercalation distorts the structure of the DNA, inhibiting the processes of replication and transcription and ultimately leading to cell death.[17][24]

G cluster_dna DNA Double Helix cluster_echinomycin Echinomycin bp1 Base Pair bp2 Base Pair bp3 Base Pair bp4 Base Pair bp5 Base Pair bp6 Base Pair qx1 Quinoxaline Ring 1 qx1->bp2 Intercalation peptide Cyclic Peptide Core qx1->peptide qx2 Quinoxaline Ring 2 qx2->bp5 Intercalation qx2->peptide peptide->bp3 Minor Groove Binding peptide->bp4 Minor Groove Binding

Caption: Mechanism of DNA Bis-intercalation by Echinomycin.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

More recently, echinomycin has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[25] HIF-1α is a transcription factor that plays a crucial role in tumor progression and metastasis by controlling genes involved in angiogenesis, glycolysis, and cell survival.[26] Echinomycin inhibits the binding of HIF-1α to its DNA response elements in the promoter regions of target genes like Vascular Endothelial Growth Factor (VEGF).[25][26] This action is highly selective and represents a promising avenue for anticancer therapy.[27]

G hypoxia Hypoxia (Low Oxygen) hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization hif1_dimerization HIF-1α / HIF-1β Dimerization hif1a_stabilization->hif1_dimerization hre_binding Binding to HRE (Hypoxia Response Element) hif1_dimerization->hre_binding gene_transcription Target Gene Transcription (e.g., VEGF) hre_binding->gene_transcription angiogenesis Angiogenesis, Tumor Growth gene_transcription->angiogenesis echinomycin Echinomycin echinomycin->hre_binding Inhibits

Caption: Inhibition of the HIF-1α Pathway by Echinomycin.

Antiviral and Antiparasitic Activities

Beyond their antibacterial and anticancer effects, quinoxaline derivatives have demonstrated a broad range of other biological activities. Numerous synthetic quinoxaline compounds have been investigated as potential antiviral agents, showing activity against viruses such as HIV and respiratory pathogens.[28][29][30] Additionally, certain quinoxaline derivatives have shown promise as antiparasitic agents, with activity against protozoa like Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica.[22][31] The mechanism of action in these cases often involves the inhibition of specific parasitic enzymes.[31]

Chapter 6: Biosynthesis of Quinoxaline Alkaloids

The intricate structures of quinoxaline alkaloids are assembled by complex enzymatic machinery within the producing organisms. The biosynthesis of echinomycin is a well-studied example that involves a nonribosomal peptide synthetase (NRPS) multienzyme complex.[3][31]

The key steps in the biosynthesis of echinomycin are:

  • Formation of the Quinoxaline Chromophore: The quinoxaline-2-carboxylic acid (QXC) moiety is derived from L-tryptophan through a series of enzymatic modifications.[11]

  • NRPS Assembly Line: The NRPS enzymes act as an assembly line to sequentially link the amino acid building blocks (L-alanine, N-methyl-L-cysteine, N-methyl-L-valine, and D-serine) and the QXC chromophore.[29]

  • Cyclization and Dimerization: A thioesterase domain on the NRPS catalyzes the cyclization and release of the peptide chains, which then dimerize.

  • Cross-bridge Formation: The biosynthesis proceeds through the formation of a disulfide bridge, creating Triostin A. In the final step, a methyltransferase catalyzes the conversion of the disulfide bridge to the characteristic thioacetal bridge of echinomycin.[3]

G tryptophan L-Tryptophan qxc Quinoxaline-2-carboxylic acid (QXC) tryptophan->qxc Qui enzymes nrps Nonribosomal Peptide Synthetase (NRPS) Assembly Line qxc->nrps amino_acids Amino Acids (Ala, Cys, Val, Ser) amino_acids->nrps linear_peptide Linear Depsipeptide nrps->linear_peptide triostin_a Triostin A (Disulfide Bridge) linear_peptide->triostin_a Dimerization & Cyclization (Ecm7) echinomycin Echinomycin (Thioacetal Bridge) triostin_a->echinomycin Methylation & Rearrangement (Ecm18)

Caption: Simplified Biosynthetic Pathway of Echinomycin.

Conclusion and Future Perspectives

Quinoxaline alkaloids have a rich history, from their discovery as potent antibiotics to their current investigation as highly specific anticancer agents. The journey from a soil microbe to a purified, structurally characterized, and synthetically accessible molecule is a testament to the power of natural product chemistry. The complex structures of these compounds continue to challenge and inspire synthetic chemists, while their diverse biological activities offer a wealth of opportunities for drug discovery.

The elucidation of the HIF-1α inhibitory activity of echinomycin has revitalized interest in this class of compounds, opening new avenues for the development of targeted cancer therapies. Future research will likely focus on the discovery of novel quinoxaline alkaloids from underexplored environments, the development of more efficient synthetic routes to access these molecules and their analogues, and a deeper understanding of their mechanisms of action against a variety of diseases. The quinoxaline scaffold remains a privileged structure in medicinal chemistry, promising a bright future for the development of new therapeutics.

References

Navigating the Physicochemical Landscape of 2-chloro-8-methoxyquinoxaline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Melting Point and Solubility for a Novel Quinoxaline Derivative

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with applications spanning oncology, infectious diseases, and neurology. Within this vital class of heterocycles, 2-chloro-8-methoxyquinoxaline emerges as a compound of significant interest for synthetic chemists and drug development professionals. Its strategic substitution pattern offers a versatile scaffold for further molecular elaboration, making a thorough understanding of its fundamental physical properties—namely, its melting point and solubility—a critical prerequisite for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the available data on the physical properties of this compound. In light of the limited direct experimental data for this specific molecule, this document presents a curated analysis of structurally related analogs to establish a foundational understanding. Furthermore, it details robust, field-proven experimental protocols for the precise determination of melting point and solubility, empowering researchers to generate reliable data in-house.

Physicochemical Data of this compound and Structural Analogs

Compound NameStructureMolecular FormulaMelting Point (°C)Solubility
This compound C₉H₇ClN₂ONot ReportedNot Reported
2-chloro-8-methoxyquinoline[1][2]C₁₀H₈ClNO77-78Not Reported
2-Chloro-3-methylquinoxaline[3]C₉H₇ClN₂94-98Not Reported
2-Chloroquinoxaline[4]C₈H₅ClN₂Not ReportedNot Reported
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline[5]C₁₇H₁₃ClN₂O180.11–181.23Not Reported

Note: The provided structures are representative and sourced from public chemical databases.

The melting point of a crystalline solid is a sensitive indicator of its purity and is influenced by factors such as molecular symmetry, intermolecular forces, and crystal packing efficiency. The available data on analogs suggests that the melting point of this compound is likely to be in a similar range to its quinoline and quinoxaline counterparts, though the precise value will be unique.

Experimental Determination of Physical Properties

Given the absence of reported values, experimental determination is paramount. The following sections provide detailed protocols for accurately measuring the melting point and assessing the solubility of this compound.

Melting Point Determination: A Protocol for Purity and Identity

The melting point is a fundamental physical constant used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity, while a broad range often suggests the presence of impurities.

Experimental Protocol:

  • Sample Preparation: A small quantity of crystalline this compound is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Crystalline Sample B Grind to Fine Powder A->B C Pack into Capillary Tube B->C D Place in Melting Point Apparatus C->D Transfer E Controlled Heating (1-2 °C/min) D->E F Observe and Record Melting Range E->F G G F->G Reported Melting Point

Caption: Workflow for Melting Point Determination.

Solubility Assessment: A Guide to Solvent Selection for Further Research

Solubility is a critical parameter in drug development, influencing formulation, bioavailability, and synthetic reaction conditions. A systematic solubility assessment in a range of solvents is essential.

Experimental Protocol (Kinetic Solubility Screening):

  • Solvent Panel Selection: A diverse panel of solvents is chosen, including aqueous buffers (e.g., PBS at pH 7.4), polar aprotic solvents (e.g., DMSO, DMF), polar protic solvents (e.g., ethanol, methanol), and nonpolar solvents (e.g., toluene, hexane).

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a suitable solvent, typically DMSO.

  • Serial Dilution: The stock solution is serially diluted in the selected solvent panel in a 96-well plate format.

  • Equilibration: The plate is incubated at a controlled temperature (e.g., 25 °C) with shaking to allow for equilibration.

  • Precipitation Detection: The solubility limit is determined by detecting the point of precipitation, often using nephelometry or visual inspection.

Solubility_Assessment A Select Solvent Panel C Serially Dilute in 96-Well Plate A->C B Prepare High-Concentration Stock Solution (e.g., in DMSO) B->C D Incubate with Shaking (Equilibration) C->D E Detect Precipitation (e.g., Nephelometry) D->E F Determine Solubility Limit E->F

Caption: Kinetic Solubility Screening Workflow.

Conclusion

While direct experimental data for the melting point and solubility of this compound remains to be formally reported, this guide provides a framework for researchers to both estimate these critical parameters based on structural analogs and to determine them experimentally with a high degree of confidence. The provided protocols are robust and align with industry standards, ensuring that the generated data is reliable and suitable for inclusion in regulatory filings and peer-reviewed publications. As research on this promising quinoxaline derivative continues, the establishment of a definitive physicochemical profile will be instrumental in unlocking its full potential in the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Chloro-8-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline core, a fused heterocycle of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of therapeutic agents, exhibiting antibacterial, anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the quinoxaline ring is paramount for modulating the pharmacological profile of these molecules. The 2-chloro-8-methoxyquinoxaline moiety, in particular, offers a versatile platform for derivatization. The electron-withdrawing nature of the pyrazine nitrogen atoms activates the chloro-substituted carbon at the 2-position towards nucleophilic attack, while the 8-methoxy group can influence the molecule's electronic properties and metabolic stability.

This technical guide provides a comprehensive overview of nucleophilic substitution reactions on this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. We will explore both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, providing the necessary information to successfully synthesize diverse libraries of 2,8-disubstituted quinoxalines.

Part 1: Understanding the Reactivity of this compound

The reactivity of this compound is governed by the electronic properties of the quinoxaline nucleus. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which reduces the electron density of the aromatic system, making it susceptible to nucleophilic attack. This is in contrast to benzene rings, which are electron-rich and typically undergo electrophilic substitution. The chlorine atom at the 2-position serves as a good leaving group in these reactions.

The SNAr Mechanism: A Stepwise Pathway

Nucleophilic aromatic substitution (SNAr) on this compound proceeds through a well-established addition-elimination mechanism. This is a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitrogen atoms.

  • Elimination of the Leaving Group: In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoxaline ring is restored. This step is typically fast.

The rate-determining step is usually the formation of the Meisenheimer complex. Therefore, the reaction rate is influenced by the nucleophilicity of the attacking species and the stability of the intermediate.

SNAr_Mechanism cluster_intermediate Intermediate 2_chloro_8_methoxyquinoxaline This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2_chloro_8_methoxyquinoxaline->Meisenheimer_Complex + Nu⁻ (Slow, RDS) Nucleophile Nucleophile (Nu⁻) Product 2-Substituted-8-methoxyquinoxaline Meisenheimer_Complex->Product - Cl⁻ (Fast) Chloride Chloride (Cl⁻)

Caption: Generalized workflow for the SNAr mechanism on this compound.

Part 2: Protocols for Nucleophilic Substitution with N-Nucleophiles

The introduction of nitrogen-containing functional groups is a common strategy in drug discovery. Both classical SNAr and palladium-catalyzed Buchwald-Hartwig amination are powerful methods for forging C-N bonds with this compound.

Protocol 2.1: Classical SNAr with Amines

This protocol describes a general procedure for the reaction of this compound with primary and secondary amines. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-8-methoxyquinoxaline derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions, especially with electron-rich amines that can be susceptible to oxidation.

  • Base (K₂CO₃): Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent (DMF): A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.

  • Temperature: Higher temperatures are often required to overcome the activation energy for the nucleophilic attack.

Protocol 2.2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a milder and more versatile alternative to classical SNAr for the synthesis of arylamines.[2] This method is particularly useful for less reactive amines or when milder conditions are required to preserve sensitive functional groups.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.4 equivalents relative to the palladium catalyst).

  • Add the base (typically 1.5-2.0 equiv.).

  • Add the anhydrous solvent.

  • Add the amine (1.1-1.5 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-8-methoxyquinoxaline derivative.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001275-95
Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)Dioxane1101870-90
Pd₂(dba)₃ (1)BINAP (2)Cs₂CO₃ (2.0)Toluene902465-85

Note: These are representative conditions and may require optimization for specific substrates.

Part 3: Protocols for Nucleophilic Substitution with O- and S-Nucleophiles

The introduction of oxygen and sulfur linkages provides access to a diverse range of quinoxaline derivatives with potential applications in materials science and as bioactive molecules.

Protocol 3.1: O-Arylation/Alkylation with Phenols and Alcohols

This protocol describes the synthesis of 2-aryloxy and 2-alkoxy-8-methoxyquinoxalines via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Phenol or Alcohol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a stirred suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add the phenol or alcohol (1.1 equiv.) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide or phenoxide.

  • Add a solution of this compound (1.0 equiv.) in anhydrous DMF.

  • Heat the reaction mixture to 60-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base (NaH): A strong base is required to deprotonate the weakly acidic hydroxyl group of the alcohol or phenol, generating a potent nucleophile.

  • Anhydrous Conditions: Sodium hydride reacts violently with water. The reaction must be performed under strictly anhydrous conditions.

Protocol 3.2: S-Arylation/Alkylation with Thiols

This protocol outlines the synthesis of 2-(arylthio)- and 2-(alkylthio)-8-methoxyquinoxalines. Thiols are generally more nucleophilic than their corresponding alcohols, and the reactions often proceed under milder conditions.

Materials:

  • This compound

  • Thiol or Thiophenol

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • To a solution of the thiol or thiophenol (1.1 equiv.) in ethanol or DMF, add potassium carbonate (1.5 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Heat the reaction to 50-80 °C and stir for 1-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Collect the precipitate by filtration or extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Part 4: Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools for the C-C bond formation, enabling the introduction of a wide range of substituents at the 2-position of the quinoxaline core.

Protocol 4.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and a halide.

Suzuki_Workflow Start Mix this compound, Arylboronic Acid, Pd Catalyst, Ligand, and Base in Solvent Heat Heat and Stir (e.g., 80-120 °C) Start->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-8-methoxyquinoxaline Purification->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Representative Conditions:

  • Reactants: this compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)

  • Base: K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.)

  • Solvent: Dioxane/H₂O or Toluene/EtOH/H₂O

  • Temperature: 80-120 °C

  • Time: 4-24 hours

Protocol 4.2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted quinoxalines.

Representative Conditions:

  • Reactants: this compound (1.0 equiv.), Terminal alkyne (1.2-1.5 equiv.)

  • Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Co-catalyst: CuI (5-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Solvent: THF or DMF

  • Temperature: Room temperature to 60 °C

  • Time: 2-12 hours

Conclusion

The functionalization of this compound through nucleophilic substitution and palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of a diverse range of derivatives. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in drug discovery, materials science, and organic synthesis. The choice of reaction conditions should be tailored to the specific nucleophile and the desired product, with careful consideration of the underlying reaction mechanisms.

References

Application of 2-Chloro-8-Methoxyquinoxaline in the Synthesis of Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoxaline Scaffold in Kinase Inhibition

The quinoxaline motif, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the presence of nitrogen atoms that can act as hydrogen bond acceptors, makes it an ideal framework for interacting with the ATP-binding site of various protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3] Within this class of compounds, derivatives of 2-chloro-8-methoxyquinoxaline serve as a versatile and highly valuable starting material for the synthesis of a diverse array of potent and selective kinase inhibitors. The strategic placement of the chloro and methoxy groups on the quinoxaline core allows for directed and efficient chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2] This guide provides an in-depth overview of the application of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and the scientific rationale behind the synthetic strategies.

Core Synthetic Strategies and Methodologies

The reactivity of this compound is dominated by the susceptibility of the C2-chloro substituent to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These two reaction classes form the foundation for generating extensive libraries of kinase inhibitors.

Nucleophilic Aromatic Substitution (SNAr): Building the Pharmacophore

The electron-withdrawing nature of the quinoxaline ring system activates the C2 position for nucleophilic attack, making the displacement of the chloride ion a facile process. This reaction is a cornerstone for introducing a wide variety of amine-containing side chains, which are crucial for establishing key interactions within the kinase active site.

Scientific Rationale:

The SNAr reaction on chloroazines is a well-established method for C-N bond formation.[4] The reaction proceeds through a concerted or a stepwise addition-elimination mechanism involving a Meisenheimer intermediate.[5][6] The choice of solvent and base is critical for promoting the reaction and neutralizing the HCl byproduct. The methoxy group at the C8 position can electronically influence the reactivity of the C2 position and provides an additional point for potential future modification or metabolic stabilization.

Generalized Protocol for Nucleophilic Aromatic Substitution:

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.1-1.5 equiv)

    • Base (e.g., K₂CO₃, DIPEA, 2.0-3.0 equiv)

    • Solvent (e.g., EtOH, DMF, NMP)

    • Microwave reactor (optional, for rate enhancement)

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the amine and the base.

    • The reaction mixture is then heated under conventional heating (reflux) or microwave irradiation. Reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-8-methoxyquinoxaline derivative.

Data Presentation: Representative Amines for SNAr

Amine TypeExampleResulting MoietyTargeted Kinases (Examples)
Anilines3-aminophenol2-(3-hydroxyphenylamino)-8-methoxyquinoxalinePim-1/2[2]
Aliphatic AminesPiperazine2-(piperazin-1-yl)-8-methoxyquinoxalineEGFR, VEGFR[7]
Heterocyclic Amines4-aminopyrazole2-(1H-pyrazol-4-ylamino)-8-methoxyquinoxalineASK1[8]

Visualization: SNAr Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product This compound This compound Reaction Reaction This compound->Reaction 1.0 equiv Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction 1.1-1.5 equiv Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., EtOH) Solvent (e.g., EtOH) Solvent (e.g., EtOH)->Reaction Heat (Conventional or MW) Heat (Conventional or MW) Heat (Conventional or MW)->Reaction 2-(amino)-8-methoxyquinoxaline 2-(amino)-8-methoxyquinoxaline Reaction->2-(amino)-8-methoxyquinoxaline SNAr

Caption: Generalized workflow for the SNAr reaction.

Suzuki Cross-Coupling: Forging C-C Bonds for Kinase Selectivity

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds between the C2 position of the quinoxaline core and various aryl or heteroaryl boronic acids. This strategy is instrumental in synthesizing diaryl-quinoxaline inhibitors that can target specific kinases like JAK2.

Scientific Rationale:

The Suzuki coupling involves a catalytic cycle with a palladium(0) complex. The key steps are oxidative addition of the chloroquinoxaline to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of palladium source, ligand, and base is crucial for achieving high yields and preventing side reactions.

Generalized Protocol for Suzuki Cross-Coupling:

  • Materials:

    • This compound (1.0 equiv)

    • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a degassed mixture of the solvent, add this compound, the boronic acid, the palladium catalyst, and the base.

    • The reaction mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield the desired 2-aryl-8-methoxyquinoxaline.

Data Presentation: Representative Boronic Acids for Suzuki Coupling

Boronic AcidResulting MoietyTargeted Kinases (Examples)
Phenylboronic acid2-phenyl-8-methoxyquinoxalineJAK2
4-carboxyphenylboronic acid4-(8-methoxyquinoxalin-2-yl)benzoic acidVEGFR-2[1][9]
Pyridine-3-boronic acid2-(pyridin-3-yl)-8-methoxyquinoxalineEGFR[10][11]

Visualization: Suzuki Coupling Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product This compound This compound Reaction Reaction This compound->Reaction 1.0 equiv Boronic Acid (Ar-B(OH)2) Boronic Acid (Ar-B(OH)2) Boronic Acid (Ar-B(OH)2)->Reaction 1.2-1.5 equiv Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O)->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction 2-aryl-8-methoxyquinoxaline 2-aryl-8-methoxyquinoxaline Reaction->2-aryl-8-methoxyquinoxaline Suzuki Coupling

Caption: Generalized workflow for the Suzuki cross-coupling reaction.

Targeted Kinase Pathways and Biological Activity

Derivatives of this compound have shown inhibitory activity against a range of kinases involved in critical signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers. A notable example is a derivative of 2-chloro-8-methoxy-indolo[2,3-b]quinoline, which has demonstrated potent cytotoxic effects on colorectal cancer cells by modulating this pathway.[12] This compound was found to induce apoptosis and arrest the cell cycle at the G2/M phase.[12]

Visualization: Simplified PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Promotes Inhibitor Quinoxaline-based Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Table of Biological Activity:

Compound ClassTarget Kinase(s)IC₅₀ ValuesReference
2-(Arylamino)quinoxalinesPim-1/2Submicromolar[2]
2,8-Diaryl-quinoxalinesJAK2Low nanomolar[2]
Indolo[2,3-b]quinolinesPI3K/mTOR pathway0.35 µM (HCT116 cells)[12]
TriazoloquinoxalinesVEGFR-23.4 - 6.8 nM[1]
Quinoxaline-2-carboxamidesEGFR0.508 - 0.899 nM[10]

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its chemical reactivity allows for the straightforward introduction of diverse chemical moieties at the C2 position through robust and well-established synthetic methodologies like SNAr and Suzuki cross-coupling. The resulting quinoxaline derivatives have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. Future research in this area will likely focus on the development of more selective inhibitors by fine-tuning the substituents on the quinoxaline core and its appended side chains, as well as exploring novel reaction methodologies to further expand the accessible chemical space. The continued application of this scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

Application Notes & Protocols: Leveraging 2-Chloro-8-methoxyquinoxaline for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology

The quinoxaline core, a heterocyclic system composed of a fused benzene and pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks capable of interacting with multiple biological targets, often with high affinity. The versatility of the quinoxaline structure has enabled the development of a wide range of derivatives with potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In oncology, quinoxaline derivatives have shown significant promise by targeting key cellular processes involved in tumor growth and survival.[1] Their mechanisms of action are diverse, ranging from the inhibition of critical signaling kinases and topoisomerase enzymes to the induction of programmed cell death (apoptosis).[1][2][3]

The Strategic Advantage of 2-Chloro-8-methoxyquinoxaline

This compound serves as a highly strategic starting material for the synthesis of novel anticancer drug candidates. Its utility is rooted in its distinct chemical features:

  • Reactive Site for Derivatization: The chlorine atom at the C2 position is an excellent leaving group, making the site susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] This allows for the straightforward introduction of a wide variety of functional groups (e.g., amines, phenols, thiols), enabling the rapid generation of a diverse chemical library for screening.

  • Modulation of Physicochemical Properties: The methoxy group at the C8 position influences the electronic properties of the quinoxaline ring system. This substituent can affect the molecule's solubility, lipophilicity, and binding interactions with target proteins, providing an additional point of modulation for optimizing drug-like properties.

By leveraging this precursor, researchers can systematically explore the structure-activity relationship (SAR) of novel quinoxaline derivatives to identify compounds with high potency and selectivity against cancer cells.

Proposed Mechanisms of Action for Quinoxaline Derivatives

Derivatives synthesized from this compound are anticipated to exhibit anticancer activity through one or more established mechanisms. Understanding these potential pathways is crucial for designing rational screening funnels and mechanistic studies.

  • Inhibition of Protein Kinases: Many quinoxaline-based compounds are potent inhibitors of protein kinases, which are frequently dysregulated in cancer.[2] A critical pathway often targeted is the PI3K/Akt/mTOR signaling cascade, which controls cell growth, proliferation, and survival.[6][7][8] Inhibition of kinases within this pathway can halt uncontrolled cell division and promote apoptosis.[9][10]

  • Topoisomerase II Inhibition: Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. Inhibiting topoisomerase II leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][11][12] Several quinoxaline derivatives have been identified as potent topoisomerase II inhibitors.[3]

  • Induction of Apoptosis: Regardless of the primary molecular target, the ultimate goal of many anticancer agents is to induce apoptosis in tumor cells. This can be achieved by disrupting key survival signals (like the PI3K/Akt pathway) or by directly activating pro-apoptotic proteins such as caspases.[3][9]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinoxaline Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points for quinoxaline derivatives.

Experimental Workflows & Protocols

The following section provides a structured workflow and detailed protocols for the synthesis and biological evaluation of novel anticancer agents derived from this compound.

experimental_workflow start Start: This compound synthesis Derivative Synthesis (SNA_r_) start->synthesis screening Primary Screening: Cytotoxicity Assay (MTT) synthesis->screening hits Hit Compounds (IC50 < 10 µM) screening->hits Potent? mechanistic Mechanistic Studies: - Apoptosis (Annexin V) - Cell Cycle (PI) - Protein Expression (WB) hits->mechanistic lead Lead Compound Identified mechanistic->lead

Figure 2: High-level workflow for the development and evaluation of quinoxaline-based anticancer agents.
Protocol: General Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for synthesizing a library of 2-substituted-8-methoxyquinoxaline derivatives.

Rationale: The electron-withdrawing nature of the pyrazine ring activates the C2 position for nucleophilic attack, allowing for the displacement of the chloro group by a variety of nucleophiles (e.g., primary/secondary amines, anilines).[13]

Materials:

  • This compound

  • Nucleophile of choice (e.g., aniline, piperidine, morpholine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or Acetonitrile)

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Reaction vessel, magnetic stirrer, heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Purification system (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the desired nucleophile (1.1-1.5 eq).

  • If the nucleophile is an amine salt or if an acid scavenger is needed, add a base (1.5-2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-8-methoxyquinoxaline derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol measures the reduction in cell viability caused by the synthesized compounds.[14]

Rationale: The MTT assay is a colorimetric method that quantifies the metabolic activity of cells, which serves as an indicator of cell viability.[15][16] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.[15]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7, PC-3)

  • Complete culture medium

  • Synthesized quinoxaline derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity. Remove the old medium and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking for 10-15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Quantification of Apoptosis (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[18]

Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost, allowing it to stain the DNA.[19]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline derivatives at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[20]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Viable cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compounds on cell cycle progression.

Rationale: Many anticancer drugs exert their effect by causing cell cycle arrest at a specific phase (G0/G1, S, or G2/M), preventing cancer cells from proliferating.[21] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[20][21] This allows for the differentiation of cell populations based on their phase in the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described in the apoptosis protocol (4.3).

  • Harvesting: Harvest cells, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[20][22][23] Fix for at least 1 hour on ice (or store at -20°C for later analysis).[20]

  • Washing: Centrifuge the fixed cells, decant the ethanol, and wash twice with PBS.[22]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[22] Incubate for 30 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the untreated control.

Protocol: Western Blot for Key Signaling Proteins

This protocol assesses changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways.

Rationale: Western blotting allows for the detection and quantification of specific proteins, providing insight into the molecular mechanisms of drug action.[25] Key markers include cleaved caspases (e.g., caspase-3), which indicate apoptosis execution, and members of the Bcl-2 family, which regulate apoptosis.[26][27] It can also be used to confirm the inhibition of pathways like PI3K/Akt by measuring the phosphorylation status of key proteins like Akt.[9]

Materials:

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescent (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with the test compound, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.[25]

  • Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.[25]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[25]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.[25]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[25]

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).

Data Analysis and Interpretation

Calculating IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound. It is calculated from the dose-response curve generated from the MTT assay data using non-linear regression analysis in software like GraphPad Prism. A lower IC₅₀ value indicates higher potency.

Interpreting Apoptosis and Cell Cycle Data
  • A significant increase in the Annexin V-positive cell population confirms that the compound induces apoptosis.[28]

  • An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) indicates that the compound interferes with cell cycle progression at that checkpoint.

Establishing a Structure-Activity Relationship (SAR)

By comparing the biological activity (e.g., IC₅₀ values) of different derivatives, an SAR can be established. This involves identifying which chemical modifications on the quinoxaline scaffold lead to increased or decreased potency.

Table 1: Example Data for SAR Analysis

Compound ID R-Group at C2 Position Cancer Cell Line IC₅₀ (µM)
Derivative 1 -NH-(4-fluorophenyl) HCT-116 8.5
Derivative 2 -NH-(4-methoxyphenyl) HCT-116 2.5
Derivative 3 -NH-(cyclohexyl) HCT-116 25.1
Doxorubicin (Reference Drug) HCT-116 0.6

Note: Data are hypothetical and for illustrative purposes only. Real experimental data would be required.[1]

From this hypothetical data, one could infer that an electron-donating group (methoxy) on the phenylamino substituent enhances activity compared to an electron-withdrawing group (fluoro), and that an aromatic substituent is preferred over an aliphatic one.

Conclusion

This compound is a valuable and versatile starting material for the development of novel anticancer agents. Its chemical reactivity allows for the creation of diverse libraries of compounds. By employing a systematic workflow of synthesis followed by a tiered biological evaluation—from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis, cell cycle analysis, and protein expression—researchers can efficiently identify and characterize potent lead compounds. The protocols outlined in this guide provide a robust framework for executing this discovery process, ultimately contributing to the development of the next generation of quinoxaline-based cancer therapeutics.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Compounds from 2-Chloro-8-Methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

Quinoxaline derivatives represent a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry.[1] The quinoxaline core is a versatile scaffold found in a variety of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The planar nature of the quinoxaline ring system is also thought to enable interaction with DNA, contributing to its diverse biological effects.[1]

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms.[4] The quinoxaline scaffold is a promising framework for the design of new antimicrobial drugs, in part due to its bioisosteric relationship with other established antimicrobial scaffolds like quinolines and naphthalenes. This structural similarity offers the potential to circumvent existing bacterial resistance.

This application note provides a detailed methodology for the synthesis of novel antimicrobial compounds derived from 2-chloro-8-methoxyquinoxaline. The chloro-substituent at the 2-position serves as a versatile chemical handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups and the creation of a library of novel derivatives. The 8-methoxy group, an electron-donating substituent on the benzene ring, can modulate the electronic properties and bioavailability of the final compounds, potentially influencing their antimicrobial efficacy.

We present a representative protocol for the synthesis of a novel 2-amino-substituted-8-methoxyquinoxaline derivative, its subsequent characterization, and a detailed method for evaluating its antimicrobial activity using the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Safety and Handling

Caution: Researchers should consult the Safety Data Sheet (SDS) for all chemicals before use. The following is a summary of potential hazards and recommended safety precautions.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Avoid breathing dust or fumes.

Storage:

  • Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis of Novel 2-(Substituted)-8-Methoxyquinoxaline Derivatives

The core of this synthetic approach is the nucleophilic aromatic substitution of the chloride at the 2-position of the quinoxaline ring. This reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring. A variety of nucleophiles, such as primary and secondary amines, thiols, and alcohols, can be employed to generate a diverse library of compounds.

Below is a representative protocol for the synthesis of a 2-(piperazin-1-yl)-8-methoxyquinoxaline derivative. This protocol is adapted from procedures for similar nucleophilic substitutions on halo-quinoxalines.

Experimental Workflow: Synthesis and Purification

G cluster_0 Synthesis cluster_1 Work-up & Purification A 1. Dissolve this compound and amine nucleophile in solvent B 2. Add base (e.g., K2CO3 or Et3N) A->B C 3. Heat reaction mixture under reflux B->C D 4. Monitor reaction progress by TLC C->D E 5. Cool to room temperature D->E Reaction Complete F 6. Remove solvent in vacuo E->F G 7. Partition between water and organic solvent F->G H 8. Dry organic layer and concentrate G->H I 9. Purify by column chromatography H->I J Characterization (NMR, MS) I->J Pure Product

Caption: General workflow for the synthesis and purification of 2-(substituted)-8-methoxyquinoxaline derivatives.

Protocol: Synthesis of 2-(4-Methylpiperazin-1-yl)-8-methoxyquinoxaline

Materials:

  • This compound (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • To a round-bottom flask, add this compound (e.g., 1.0 g, 1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMF as the solvent (e.g., 20 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates the completion of the reaction.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (e.g., 100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(4-methylpiperazin-1-yl)-8-methoxyquinoxaline.

Characterization of the Synthesized Compound

The structure of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons on the quinoxaline core, the methoxy group protons, and the protons of the methylpiperazine moiety.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each unique carbon atom in the molecule.

  • MS (Mass Spectrometry): This will confirm the molecular weight of the synthesized compound.

Expected Spectroscopic Data for 2-(4-Methylpiperazin-1-yl)-8-methoxyquinoxaline:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 7.8-7.2 (m, 3H, Ar-H), 6.9 (s, 1H, Ar-H), 4.0 (s, 3H, OCH₃), 3.9 (t, 4H, piperazine-H), 2.6 (t, 4H, piperazine-H), 2.4 (s, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 155, 153, 145, 140, 138, 128, 120, 118, 108, 56 (OCH₃), 55 (piperazine-CH₂), 46 (piperazine-CH₂), 46 (N-CH₃).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₁₄H₁₈N₄O.

Antimicrobial Activity Screening

The antimicrobial activity of the newly synthesized quinoxaline derivatives is determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Assay

Materials:

  • Synthesized quinoxaline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

Experimental Workflow: Broth Microdilution Assay

G A 1. Prepare serial dilutions of test compounds in a 96-well plate C 3. Dilute inoculum and add to wells A->C B 2. Prepare standardized bacterial inoculum (0.5 McFarland) B->C E 5. Incubate plates at 37°C for 18-24 hours C->E D 4. Include growth and sterility controls D->E F 6. Read results visually or with a plate reader E->F G MIC Value F->G Determine MIC

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Compound Preparation: Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Positive Control: Wells containing a standard antibiotic (e.g., Ciprofloxacin) at known effective concentrations.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

The results of the antimicrobial screening should be presented in a clear and organized manner.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Quinoxaline Derivatives (µg/mL)

CompoundS. aureus (ATCC 25923)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
2-(4-Methylpiperazin-1-yl)-8-methoxyquinoxaline [Insert Data][Insert Data][Insert Data][Insert Data]
Ciprofloxacin (Control) 0.50.250.1251
[Add other synthesized derivatives][Insert Data][Insert Data][Insert Data][Insert Data]

Structure-Activity Relationship (SAR) and Future Directions

The synthesis of a library of 2-(substituted)-8-methoxyquinoxaline derivatives allows for the exploration of structure-activity relationships. By varying the nucleophile introduced at the 2-position, researchers can investigate the impact of different functional groups on antimicrobial potency and spectrum of activity. For example, the introduction of basic amine functionalities, such as the piperazine ring, can enhance solubility and potential interactions with bacterial cell membranes. The nature and substitution pattern of these appended groups are crucial for the observed biological activity.

Future work should focus on:

  • Synthesizing a broader range of derivatives with diverse electronic and steric properties.

  • Evaluating the cytotoxicity of the most potent compounds against mammalian cell lines to assess their therapeutic index.

  • Investigating the mechanism of action of the most promising antimicrobial quinoxaline derivatives.

By following the detailed protocols outlined in this application note, researchers can effectively synthesize and evaluate novel quinoxaline-based antimicrobial agents, contributing to the development of new therapeutics to combat infectious diseases.

References

Experimental procedure for the synthesis of 2-chloro-8-methoxyquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and reproducible experimental procedure for the synthesis of 2-chloro-8-methoxyquinoxaline, a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document provides a thorough, step-by-step protocol, explains the chemical principles behind the experimental choices, and offers insights into the characterization of the target compound.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of drug discovery.[1][2] Their versatile structure serves as a "privileged scaffold," meaning it can interact with a wide range of biological targets. These compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The introduction of specific substituents, such as a chloro group at the 2-position and a methoxy group at the 8-position, can significantly modulate the molecule's physicochemical properties and biological activity, making this compound a valuable intermediate for the development of novel therapeutic agents.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a well-established two-step process. This strategy involves the initial construction of the quinoxaline core via a condensation reaction, followed by a chlorination step to yield the desired product.[3][4]

Step 1: Condensation. The synthesis commences with the acid-catalyzed condensation of 3-methoxy-1,2-phenylenediamine with glyoxylic acid. This reaction forms the heterocyclic intermediate, 8-methoxyquinoxalin-2(1H)-one.

Step 2: Chlorination. The subsequent treatment of the quinoxalinone intermediate with a potent chlorinating agent, such as phosphorus oxychloride (POCl₃), replaces the hydroxyl group with a chlorine atom to afford the final product, this compound.[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the sequential steps involved in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination cluster_purification Purification & Analysis A 3-Methoxy-1,2-phenylenediamine C 8-Methoxyquinoxalin-2(1H)-one A->C Ethanol/Water, Reflux B Glyoxylic Acid B->C D This compound C->D POCl3, Reflux E Recrystallization D->E F Characterization (NMR, MS, etc.) E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

4.1. Step 1: Synthesis of 8-Methoxyquinoxalin-2(1H)-one

This procedure details the condensation reaction to form the quinoxalinone intermediate.

Materials:

Reagent/Solvent Molecular Formula Molar Mass ( g/mol ) Quantity Moles (mmol)
3-Methoxy-1,2-phenylenediamine C₇H₁₀N₂O 138.17 1.38 g 10.0
Glyoxylic Acid Monohydrate C₂H₄O₄ 92.05 1.01 g 11.0
Ethanol C₂H₅OH 46.07 30 mL -

| Water | H₂O | 18.02 | 10 mL | - |

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.38 g (10.0 mmol) of 3-methoxy-1,2-phenylenediamine in a mixture of 30 mL of ethanol and 10 mL of water.

  • To this stirred solution, add 1.01 g (11.0 mmol) of glyoxylic acid monohydrate.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 15 mL).

  • Dry the product under vacuum to yield 8-methoxyquinoxalin-2(1H)-one as a solid. This intermediate can often be used in the next step without further purification.

4.2. Step 2: Synthesis of this compound

This protocol outlines the chlorination of the quinoxalinone intermediate.

Materials:

Reagent/Solvent Molecular Formula Molar Mass ( g/mol ) Quantity Moles (mmol)
8-Methoxyquinoxalin-2(1H)-one C₉H₈N₂O₂ 176.17 1.76 g 10.0

| Phosphorus Oxychloride | POCl₃ | 153.33 | 10 mL | - |

Procedure:

  • Caution: This step should be performed in a well-ventilated fume hood as phosphorus oxychloride is corrosive and reacts violently with water.

  • In a 50 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place the dried 8-methoxyquinoxalin-2(1H)-one (1.76 g, 10.0 mmol) from the previous step.

  • Carefully add phosphorus oxychloride (10 mL) to the flask.

  • Gently heat the mixture to reflux and maintain for 2-3 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker with constant, vigorous stirring. This quenching process is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The crude product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure compound.

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques. The following table summarizes the expected characterization data.

AnalysisExpected Results
Appearance Off-white to pale yellow solid
¹H NMR Peaks corresponding to the aromatic and methoxy protons
¹³C NMR Peaks corresponding to the quinoxaline core and substituents
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of C₉H₇ClN₂O
Melting Point A sharp melting point range is indicative of high purity
Purity (HPLC) >95%

Reaction Mechanism

The synthesis proceeds through two key mechanistic steps:

Reaction_Mechanism cluster_condensation Step 1: Condensation Mechanism cluster_chlorination Step 2: Chlorination Mechanism A 3-Methoxy-1,2-phenylenediamine Glyoxylic Acid B Intermediate Schiff Base Formation A->B Nucleophilic Attack C Cyclization Dehydration B->C Intramolecular Attack D 8-Methoxyquinoxalin-2(1H)-one C->D Aromatization E 8-Methoxyquinoxalin-2(1H)-one POCl3 F Activated Intermediate O-Phosphorylation E->F Nucleophilic Attack G Chloride Attack F->G SNAr-type H This compound G->H Elimination

Caption: Generalized reaction mechanism for the synthesis.

Conclusion

This guide provides a detailed and practical protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable chemical intermediate for further investigation in drug discovery and materials science. The inherent versatility of the quinoxaline scaffold ensures that derivatives such as this will continue to be of significant interest in the scientific community.

References

Application Notes and Protocols for High-Throughput Screening of 2-Chloro-8-Methoxyquinoxaline Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and kinase inhibition properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for libraries based on the 2-chloro-8-methoxyquinoxaline core structure. We present detailed protocols for robust, miniaturized, and automated screening campaigns, focusing on fluorescence-based, luminescence-based, and label-free detection methodologies. Furthermore, this guide delves into the critical aspects of assay validation, data analysis, and hit confirmation to ensure the identification of high-quality lead compounds for subsequent stages of drug discovery.

Introduction: The Promise of this compound in Drug Discovery

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles.[1] The this compound scaffold, in particular, offers a versatile platform for the synthesis of compound libraries with potential therapeutic applications. The chloro-substituent at the 2-position serves as a reactive handle for introducing a variety of functional groups, enabling the exploration of a broad chemical space. The methoxy group at the 8-position can influence the molecule's electronic properties and metabolic stability. While extensive research has been conducted on quinoxaline derivatives, the specific biological activities of libraries centered around the this compound core remain an area ripe for exploration. High-throughput screening (HTS) provides an efficient means to rapidly evaluate large collections of these compounds against various biological targets.[2]

A related structure, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated significant cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway, highlighting the potential of this chemical space.[3] This precedent underscores the value of systematically screening this compound libraries to uncover novel bioactive agents.

Strategic Assay Selection for Quinoxaline Libraries

The choice of HTS assay is paramount and is dictated by the biological question being addressed. For a novel compound library like this compound, a multi-pronged screening approach targeting different aspects of cellular and biochemical function is recommended.

Target-Based vs. Phenotypic Screening
  • Target-Based Screening: This approach focuses on identifying compounds that directly interact with a specific, purified molecular target, such as an enzyme or receptor.[4] It is highly effective for lead optimization when the target is well-validated.

  • Phenotypic Screening: This method assesses the effect of compounds on whole cells or organisms, identifying molecules that induce a desired change in phenotype without a priori knowledge of the molecular target.[5] This is particularly useful for discovering compounds with novel mechanisms of action.

For a library with a novel core structure, a combination of both strategies can be highly fruitful. An initial phenotypic screen can identify active compounds, which can then be followed by target deconvolution studies.

Common HTS Methodologies

The following are key methodologies applicable to screening this compound libraries:

  • Fluorescence-Based Assays: These are widely used in HTS due to their high sensitivity, versatility, and amenability to automation.[6] They can be designed to measure a variety of biological processes, including enzyme activity, ion channel function, and receptor binding.[7]

  • Luminescence-Based Assays: These assays, which rely on the emission of light from a chemical or enzymatic reaction, offer exceptional sensitivity and a high signal-to-noise ratio, as they do not require an external light source for excitation.[8] This minimizes interference from autofluorescent compounds.

  • Label-Free Technologies: These emerging platforms detect changes in physical parameters, such as mass or refractive index, upon compound binding to a target.[9][10] They provide a direct measure of binding and can be particularly valuable for studying targets that are difficult to label or for which suitable reporter systems are unavailable.[11]

HTS Workflow and Quality Control

A successful HTS campaign follows a well-defined workflow, from initial assay development to hit confirmation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Prioritization Assay_Development Assay Development (Target Selection, Reagent Optimization) Assay_Validation Assay Validation (Z'-factor > 0.5) Assay_Development->Assay_Validation Primary_Screen Primary Screen (Single Concentration) Assay_Validation->Primary_Screen Hit_Identification Hit Identification (> Threshold Inhibition/Activation) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (Rule out artifacts) Dose_Response->Orthogonal_Assay Hit_Prioritization Hit Prioritization (SAR Analysis) Orthogonal_Assay->Hit_Prioritization

Caption: A generalized workflow for a high-throughput screening campaign.

A critical component of assay validation is the calculation of the Z'-factor . This statistical parameter assesses the quality and reliability of an HTS assay.[12][13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14][15]

Z'-factor Calculation: Z' = 1 - (3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative|

Where:

  • σ_positive = standard deviation of the positive control

  • σ_negative = standard deviation of the negative control

  • μ_positive = mean of the positive control

  • μ_negative = mean of the negative control

Detailed Application Protocols

Here, we provide detailed protocols for three distinct HTS assays that can be adapted for screening this compound libraries against different target classes.

Protocol 1: Fluorescence-Based Kinase Inhibition Assay

Protein kinases are a major class of drug targets, and many quinoxaline derivatives have shown kinase inhibitory activity.[4] This protocol describes a generic, fluorescence-based assay for identifying inhibitors of a specific protein kinase.

Principle: This assay measures the amount of ADP produced by a kinase reaction, which is a universal product of kinase activity. The ADP is converted to ATP, which then participates in a luciferase-catalyzed reaction that generates a fluorescent signal.[16]

Materials:

  • Purified protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP detection reagent kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well, low-volume, white, solid-bottom plates

  • This compound compound library (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO)

Protocol:

  • Compound Plating:

    • Dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into the wells of a 384-well plate using an acoustic liquid handler.

    • Dispense 50 nL of the positive control inhibitor and DMSO into their respective control wells.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer. The optimal concentrations of each component should be determined during assay development.

    • Add 5 µL of the kinase reaction mixture to each well of the compound plate.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of the ADP detection reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

  • Signal Detection:

    • Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

Data Analysis:

  • Calculate the percentage inhibition for each compound relative to the positive and negative controls.

  • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).

Protocol 2: Luminescence-Based Cell Viability Assay for Anticancer Screening

This protocol is designed to identify compounds with cytotoxic or cytostatic effects on cancer cells, a common therapeutic application for quinoxaline derivatives.[17][18]

Principle: This assay utilizes a luminescent cell viability reagent (e.g., CellTiter-Glo®) that measures the amount of ATP present, which is an indicator of metabolically active cells.[19] A decrease in luminescence signal corresponds to a decrease in cell viability.

Materials:

  • Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)

  • Cell culture medium and supplements

  • 384-well, clear-bottom, white-walled tissue culture plates

  • This compound compound library (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • Luminescent cell viability reagent

Protocol:

  • Cell Seeding:

    • Seed the cancer cells into 384-well plates at a predetermined optimal density (e.g., 1000 cells/well) in 40 µL of cell culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Add 100 nL of each compound from the this compound library to the cell plates.

    • Add 100 nL of the positive and negative controls to their designated wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Detection:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 20 µL of the luminescent cell viability reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound relative to the controls.

  • Identify hits as compounds that reduce cell viability below a certain threshold (e.g., <50%).

Protocol 3: Label-Free Antimicrobial Susceptibility Testing

Given the known antimicrobial properties of some quinoxalines, this protocol outlines a label-free approach to screen for antibacterial activity.[20]

Principle: This assay utilizes impedance-based sensing to monitor bacterial growth in real-time. As bacteria proliferate and adhere to the electrodes at the bottom of the well, they alter the electrical impedance, which is measured as a "Cell Index."[10] A decrease or stagnation in the Cell Index in the presence of a compound indicates antimicrobial activity.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • Impedance-based real-time cell analysis instrument and corresponding E-plates

  • This compound compound library (dissolved in DMSO)

  • Positive control (e.g., Vancomycin)

  • Negative control (DMSO)

Protocol:

  • Baseline Measurement:

    • Add 90 µL of bacterial growth medium to each well of a 384-well E-plate.

    • Place the plate in the real-time cell analysis instrument and measure the baseline impedance.

  • Compound Addition:

    • Add 10 µL of a 10x concentrated solution of each compound to the wells.

    • Add the positive and negative controls to their respective wells.

  • Bacterial Inoculation:

    • Prepare a bacterial suspension at the desired concentration.

    • Add 100 µL of the bacterial suspension to each well.

  • Real-Time Monitoring:

    • Place the E-plate back into the instrument and monitor the impedance changes (Cell Index) over time (e.g., every 15 minutes for 24 hours).

Data Analysis:

  • Analyze the kinetic data to determine the effect of each compound on bacterial growth.

  • Hits are identified as compounds that significantly inhibit the increase in the Cell Index compared to the negative control.

Data Presentation and Hit Validation

The output of a primary HTS campaign will be a list of "primary hits." It is crucial to validate these hits to eliminate false positives and prioritize the most promising compounds for further investigation.[21][22]

Tabulated Results from a Hypothetical Screen

The following table represents hypothetical data from a primary screen of a 10,000-compound this compound library against a protein kinase.

Compound ID% Inhibition (10 µM)Z'-ScoreHit?
QX-000185.23.1Yes
QX-000212.50.2No
QX-000392.13.8Yes
............
QX-100005.8-0.1No

Hit Confirmation and Prioritization Strategy

Hit_Validation Primary_Hits Primary Hits from HTS Re-test Re-test in Primary Assay (Confirms activity) Primary_Hits->Re-test Dose_Response Dose-Response Curve (Determine IC50/EC50) Re-test->Dose_Response Orthogonal_Assay Orthogonal Assay (Different detection method) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Rule out non-specific effects) Orthogonal_Assay->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screen->SAR_Analysis Validated_Hits Validated Hits for Lead Optimization SAR_Analysis->Validated_Hits

Caption: A flowchart for the hit validation and prioritization process.

Key Steps in Hit Validation:

  • Re-testing: Confirmed hits should be re-tested in the primary assay to ensure reproducibility.[23]

  • Dose-Response Curves: Generate dose-response curves to determine the potency (IC50 or EC50) of the confirmed hits.

  • Orthogonal Assays: Employ an assay with a different detection principle to rule out artifacts related to the primary assay technology (e.g., compound autofluorescence).[22]

  • Counter-Screens: Use counter-screens to assess the specificity of the hits and eliminate compounds that interfere with the assay components.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical structures of the hits and their biological activity to guide the synthesis of more potent and selective analogs.[24]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The high-throughput screening protocols and validation strategies outlined in this application note provide a robust framework for efficiently screening compound libraries based on this core structure. By employing a combination of well-validated assays and a rigorous hit confirmation process, researchers can identify high-quality lead compounds with the potential for further development into clinically effective drugs.

References

Application Notes & Protocols: Leveraging 2-Chloro-8-Methoxyquinoxaline for the Development of Novel PI3K/AKT/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cellular growth, proliferation, and survival. Its frequent dysregulation in various human cancers has established it as a prime target for therapeutic intervention.[1][2] Quinoxaline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating potent inhibitory activity against key nodes in this pathway, often as dual PI3K and mTOR inhibitors.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals on utilizing 2-chloro-8-methoxyquinoxaline, a versatile chemical intermediate, for the rational design, synthesis, and evaluation of novel PI3K/AKT/mTOR pathway inhibitors. We present detailed, field-tested protocols for chemical synthesis, in vitro enzymatic assays, and cell-based functional assessments to guide the development of next-generation targeted cancer therapies.

The PI3K/AKT/mTOR Pathway: A Rationale for Targeted Inhibition

The PI3K/AKT/mTOR cascade is a central signaling hub that integrates signals from growth factors and nutrients to orchestrate fundamental cellular processes.[2] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are master regulators of protein synthesis, cell growth, and metabolism.[5]

Given the interconnected and feedback-regulated nature of this pathway, dual inhibition of both PI3K and mTOR is a compelling therapeutic strategy. It offers the potential for a more profound and durable blockade of oncogenic signaling compared to targeting a single kinase, potentially overcoming resistance mechanisms that arise from pathway feedback loops.[1][6] Quinoxaline-based molecules have shown significant promise as ATP-competitive dual inhibitors, making them a valuable class for further exploration.[1][3]

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Full Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Quinoxaline-Based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.

The Synthetic Utility of this compound

This compound is an ideal starting scaffold for inhibitor synthesis.[7] The electron-withdrawing nature of the quinoxaline ring system activates the chlorine atom at the C-2 position for nucleophilic aromatic substitution (SNAr). This reactivity allows for the straightforward introduction of a wide variety of amine-containing side chains, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[8][9][10] The methoxy group at the C-8 position can also be a key interaction point or can be modified in later stages to fine-tune physicochemical properties.

Synthesis_Workflow Start This compound + R-NH2 (Nucleophile) Reaction S_N_Ar Reaction (Heat, Base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Final Inhibitor (Target Compound) Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General workflow for synthesizing quinoxaline-based inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a 2-(Arylamino)-8-methoxyquinoxaline Derivative

Causality Statement: This protocol details a representative SNAr reaction. The choice of an appropriate solvent is critical to ensure solubility of reactants, while a non-nucleophilic base is used to deprotonate the incoming amine without competing in the reaction. Heating is necessary to overcome the activation energy of the substitution. Purification via column chromatography is standard for separating the desired product from unreacted starting materials and byproducts based on polarity.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., 4-fluoroaniline) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Ethanol (or N,N-Dimethylformamide, DMF)

  • Ethyl acetate (EtOAc), Hexanes

  • Brine, Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 eq) and the selected substituted aniline (1.2 eq).

  • Dissolve the solids in absolute ethanol (approx. 0.2 M concentration).

  • Add DIPEA (2.0 eq) to the mixture.

  • Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 80 °C).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in EtOAc and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8][11]

Protocol 2: In Vitro PI3Kα Kinase Activity Assay (Luminescence-Based)

Causality Statement: This protocol quantifies the direct inhibitory effect of a compound on PI3Kα enzymatic activity. The assay measures the amount of ATP remaining after the kinase reaction; potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal. A dose-response curve allows for the determination of the IC₅₀ value, a key metric of potency.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • Kinase assay buffer

  • Test compound stock solution (in 100% DMSO)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well microplates

  • Multichannel pipettes, plate reader with luminescence detection capability

Step-by-Step Methodology:

  • Prepare serial dilutions of the test compound in kinase assay buffer containing a fixed, low percentage of DMSO (e.g., <1%).

  • Add 2.5 µL of the diluted compound solutions or control (buffer + DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing PI3Kα enzyme and PIP2 substrate to each well.

  • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

  • Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to no-enzyme and no-inhibitor controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular PI3K Pathway Inhibition via Western Blot

Causality Statement: This protocol validates that the compound inhibits the PI3K pathway within a cellular context. A reduction in the phosphorylation of AKT (at Ser473) and downstream mTORC1 substrates (like S6K or S6 ribosomal protein) upon compound treatment provides direct evidence of on-target activity. Total protein levels and a housekeeping protein (GAPDH) are used as loading controls to ensure observed changes are due to inhibition, not variations in protein amount.[12][13]

Materials:

  • Human cancer cell line with an active PI3K pathway (e.g., U-87 MG glioblastoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 Ribosomal Protein, anti-total-S6, anti-GAPDH.[14]

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, transfer membranes (PVDF), and associated electrophoresis and transfer equipment

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Step-by-Step Methodology:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 2-4 hours.

  • Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer to each well.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize samples to equal protein concentration (e.g., 20 µg) and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • Load samples onto an SDS-PAGE gel, run the electrophoresis to separate proteins by size, and then transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imager.

  • Interpretation: A dose-dependent decrease in the signal for phosphorylated proteins (p-AKT, p-S6) relative to their total protein counterparts indicates effective pathway inhibition.

Protocol 4: Antiproliferative Activity via MTS Cell Viability Assay

Causality Statement: This assay determines the functional consequence of PI3K/AKT/mTOR pathway inhibition on cancer cells, namely the reduction of cell proliferation and viability. The MTS assay measures the metabolic activity of viable cells, which correlates with cell number.[15] This allows for the calculation of a GI₅₀ (concentration for 50% growth inhibition), a critical parameter for assessing a compound's anticancer potential.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • Test compound

  • Clear, flat-bottomed 96-well plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent

  • Microplate reader capable of measuring absorbance at 490 nm

Step-by-Step Methodology:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium and allow them to attach for 24 hours.

  • Prepare a serial dilution of the test compound in culture medium.

  • Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and no-cell (blank) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours, until the color in the control wells has developed sufficiently.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log[inhibitor concentration] and fit the curve to determine the GI₅₀ value.[16][17]

Structure-Activity Relationship (SAR) Data

The development of potent quinoxaline-based inhibitors relies on understanding the relationship between chemical structure and biological activity. Data from published studies provide crucial insights for rational drug design.

Compound ScaffoldSubstitution at C-3Key SAR InsightPI3Kα IC₅₀ (nM)Cellular p-AKT IC₅₀ (nM)Reference
8-methoxy-quinoxalineMethoxyethylamineSubstitution at the 3-position is critical for activity. The methoxyethylamine group shows increased enzymatic activity compared to other linkers.5.8150[18]
8-methoxy-quinoxaline(S)-3-hydroxypyrrolidineThe stereochemistry and nature of the heterocyclic amine significantly impact potency. Hydroxyl groups can form key hydrogen bonds.2.175[18]
8-methoxy-quinoxalineMorpholineLarger, flexible groups can be accommodated, but may not always lead to improved cellular potency, suggesting permeability or off-target effects.10.2250[18]
Quinoxalineo,o-dimethoxyphenylElectron-releasing groups like methoxy on appended aromatic rings can increase activity.VariesVaries[19]

Expertise Insight: The data consistently show that modifications at the C-2 or C-3 position of the quinoxaline core, where the chlorine is substituted, are a primary driver of potency.[18][19] The choice of the nucleophile should aim to introduce groups capable of forming hydrogen bonds with key residues (like Val882 in PI3Kγ) in the ATP-binding pocket.[18] Cellular activity does not always correlate perfectly with enzymatic activity, highlighting the importance of assessing factors like cell permeability and metabolic stability in parallel.

Conclusion

This compound serves as a highly valuable and adaptable starting material for the discovery of novel PI3K/AKT/mTOR pathway inhibitors. The straightforward and robust synthetic chemistry, coupled with the systematic application of the biochemical and cellular protocols detailed in this guide, provides a clear and effective path for lead generation and optimization. By carefully analyzing SAR data and iteratively refining chemical structures, researchers can leverage this scaffold to develop potent and selective inhibitors with the potential for significant therapeutic impact in oncology. Subsequent development stages should focus on pharmacokinetic profiling and in vivo efficacy studies in relevant cancer models.[20][21]

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Chloro-8-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. 2-Chloro-8-methoxyquinoxaline is one such compound whose therapeutic potential and toxicological profile require thorough investigation. A critical step in the preclinical assessment of any novel compound is the characterization of its cytotoxicity. This guide provides a comprehensive, multi-assay strategy for researchers, scientists, and drug development professionals to robustly evaluate the cytotoxic effects of this compound in vitro.

Emerging research on structurally related compounds provides a compelling rationale for a detailed mechanistic investigation. For instance, a closely related derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated potent cytotoxic activity against colorectal cancer cells. Its mechanism was shown to involve the induction of reactive oxygen species (ROS), cell cycle arrest, and apoptosis via modulation of the PI3K/AKT/mTOR signaling pathway[1]. This suggests that this compound may exert its effects through similar complex biological pathways, necessitating a multi-faceted evaluation beyond simple viability metrics.

This document outlines a logical workflow, from initial viability screening to deeper mechanistic studies, providing detailed, self-validating protocols that ensure data integrity and reproducibility.

The Imperative of a Multi-Assay Approach

The following workflow provides a structured approach to this investigation.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis A Cell Seeding & Treatment with this compound B MTT Assay: Assess Metabolic Activity / Viability A->B C Determine IC50 Value B->C D LDH Assay: Assess Membrane Integrity (Necrosis) C->D E Caspase-3/7 Assay: Quantify Apoptosis Induction C->E F ROS Assay: Measure Oxidative Stress C->F G Construct Comprehensive Cytotoxicity Profile D->G E->G F->G

Caption: Recommended workflow for cytotoxicity assessment.

Primary Assessment: Cell Viability via Metabolic Activity (MTT Assay)

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[2][3] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4][5] This assay is an excellent first-pass screen to determine the concentration-dependent effect of a compound on overall cell population health and to calculate the half-maximal inhibitory concentration (IC50).

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a chosen adherent cell line (e.g., HCT116, A549, or a relevant line for your research) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[4]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in serum-free medium to achieve 2X the final desired concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO at the highest concentration used for the compound) and untreated controls (medium only). Incubate for the desired exposure times (e.g., 24, 48, 72 hours).[4]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[2][4]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing for the formazan crystals to form.[6]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[4][6]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[2][4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[2][5]

Data Interpretation & Presentation

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

% Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank) * 100

Concentration (µM)Absorbance (570 nm) - 48h% Viability - 48h
Vehicle Control (0)1.254100.0%
0.11.19895.5%
10.87669.8%
100.45136.0%
500.15212.1%
1000.0887.0%

Assessing Membrane Integrity: Necrotic Cell Death (LDH Assay)

Principle of the Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[7] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[8][9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, measured spectrophotometrically.[9][10]

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to also prepare a "Maximum LDH Release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[11]

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[11]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and dye). Add 50 µL of this mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9][11]

  • Stop Reaction & Read: Add 50 µL of a stop solution (if required by the kit) to each well.[11] Measure the absorbance at 490 nm (with a reference at 680 nm).[11]

Data Interpretation & Presentation

Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum lysis control.

% Cytotoxicity = (Absorbance_Sample - Absorbance_VehicleControl) / (Absorbance_MaxLysis - Absorbance_VehicleControl) * 100

Concentration (µM)Absorbance (490 nm) - 48h% Cytotoxicity - 48h
Vehicle Control (0)0.1500.0%
Maximum Lysis1.850100.0%
0.10.1852.1%
10.2556.2%
100.45017.6%
500.95047.1%
1001.55082.4%

Investigating Apoptosis: Caspase-3/7 Activity

Principle of the Assay

Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged cells. A central event in this process is the activation of a cascade of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases that cleave critical cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[12] Luminescent or fluorescent assays provide a highly sensitive method to detect their activity using a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[13][14]

Apoptosis_Pathway Compound This compound (Potential Agent) PI3K PI3K/AKT/mTOR Pathway (Potential Target) Compound->PI3K Inhibition? Mito Mitochondrial Stress & ROS Production Compound->Mito Induction? PI3K->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Potential apoptotic pathway induced by quinoxalines.[1][15]

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow steps 1-3 of the MTT protocol. Include a positive control for apoptosis (e.g., Staurosporine).

  • Plate Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.[14]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.[14]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The signal is stable for several hours.[14]

Data Interpretation & Presentation

Calculate the fold increase in caspase-3/7 activity compared to the vehicle control.

Fold Increase = (Luminescence_Sample - Luminescence_Blank) / (Luminescence_VehicleControl - Luminescence_Blank)

Concentration (µM)Luminescence (RLU) - 24hFold Increase in Caspase-3/7 Activity
Vehicle Control (0)15,2001.0
0.118,5001.2
145,6003.0
10121,6008.0
50136,8009.0
100115,5207.6 (potential secondary necrosis)

Investigating Oxidative Stress: Intracellular ROS Accumulation

Principle of the Assay

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are byproducts of normal metabolism.[16] Excessive ROS production leads to oxidative stress, which can damage lipids, proteins, and DNA, ultimately triggering cell death.[17] This can be measured using cell-permeable probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[16][18]

Detailed Protocol: DCFH-DA ROS Assay
  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate. Allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash cells once with warm, sterile PBS. Add 100 µL of DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well.[19]

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark to allow for probe uptake and deacetylation.[16][19]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Compound Treatment: Add 100 µL of the test compound dilutions (prepared in PBS or serum-free media). Include a vehicle control and a positive control for ROS induction (e.g., H2O2 or Tert-Butyl hydroperoxide).[16][20]

  • Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader (Excitation ~485 nm / Emission ~535 nm).[16] Kinetic readings can be taken every 5-10 minutes for 1-2 hours to monitor the rate of ROS production.

Data Interpretation & Presentation

Results can be expressed as the fold increase in fluorescence relative to the vehicle control at a specific time point.

Fold Increase in ROS = (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_VehicleControl - Fluorescence_Blank)

Concentration (µM)Fluorescence (RFU) - 1hFold Increase in ROS
Vehicle Control (0)8,5001.0
0.19,2001.1
115,3001.8
1038,2504.5
5055,2506.5
10059,5007.0

Conclusion and Synthesis

By integrating the data from these orthogonal assays, a robust and nuanced profile of this compound's cytotoxicity can be constructed. For example, a compound that shows a low IC50 in the MTT assay, a corresponding high level of caspase-3/7 activity, but low LDH release at similar concentrations would strongly suggest an apoptosis-mediated mechanism of cell death. If this is also correlated with an increase in ROS, it provides further insight into the upstream signaling events. This multi-assay approach is indispensable for making informed decisions in the drug development pipeline and for elucidating the fundamental biological effects of novel chemical entities.

References

Application Notes and Protocols for Animal Model Studies Using 2-Chloro-8-Methoxyquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including neuroprotective, anti-cancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for conducting preclinical animal model studies with a specific focus on 2-chloro-8-methoxyquinoxaline derivatives. We will delve into the rationale behind experimental design, present detailed, field-proven protocols, and offer insights into data interpretation. This document is structured to empower researchers to design and execute robust in vivo studies to evaluate the therapeutic potential of this promising class of compounds. For the purpose of this guide, we will focus on a hypothetical neuroprotective application in a transgenic mouse model of Alzheimer's disease, a therapeutic area where quinoxaline derivatives have shown considerable promise.[5][6]

Introduction: The Therapeutic Potential of this compound Derivatives

Quinoxaline derivatives have emerged as a versatile class of heterocyclic compounds with significant therapeutic potential.[2] Their biological activity is broad, with demonstrated effects in oncology and neurodegenerative diseases.[5][7][8][9][10][11] The this compound core represents a key pharmacophore that can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the chlorine atom at the 2-position and the electron-donating methoxy group at the 8-position create a unique electronic environment that can influence target engagement and metabolic stability.

Recent studies on similar quinoxaline compounds suggest that their neuroprotective effects may stem from a combination of antioxidant, anti-inflammatory, and enzyme inhibitory activities.[5][6] For instance, some derivatives have been shown to reduce reactive oxygen species (ROS), downregulate inflammatory cytokines, and inhibit acetylcholinesterase (AChE) in in vitro and in vivo models of Alzheimer's disease.[5][6] Furthermore, the inhibition of certain kinases involved in pathological signaling cascades is another proposed mechanism of action for some quinoxaline derivatives.[12][13][14][15]

This guide will therefore focus on a hypothetical study to evaluate the neuroprotective efficacy of a novel this compound derivative, hereafter referred to as QM-X , in a transgenic mouse model of Alzheimer's disease.

Preclinical Study Design: A Roadmap to Robust Data

A well-designed preclinical study is paramount for generating reproducible and translatable data. The following sections outline the critical components of an in vivo study to assess the neuroprotective potential of QM-X.

Animal Model Selection: The APP/PS1 Transgenic Mouse

For studying Alzheimer's-like pathology, the APP/PS1 transgenic mouse model is a well-established and widely used tool.[5][16] These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to age-dependent accumulation of amyloid-beta (Aβ) plaques in the brain and associated cognitive deficits.[17] This model recapitulates key aspects of Alzheimer's pathology, making it suitable for evaluating the efficacy of potential therapeutic agents.[16][17]

Experimental Workflow

The overall experimental workflow is designed to assess both the behavioral and neuropathological outcomes of QM-X treatment.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (8 weeks) cluster_assessment Endpoint Assessment A APP/PS1 Mice (6 months old) B Acclimatization (1 week) A->B C Baseline Behavioral Testing B->C D Vehicle Control (n=10) C->D E QM-X (10 mg/kg, n=10) C->E F QM-X (30 mg/kg, n=10) C->F G Post-Treatment Behavioral Testing D->G E->G F->G H Tissue Collection (Brain) G->H I Histopathological Analysis H->I J Biochemical Analysis H->J

Figure 1: A schematic representation of the experimental workflow for evaluating the neuroprotective efficacy of QM-X in APP/PS1 mice.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the key procedures in this study.

Formulation and Administration of QM-X

Rationale: The choice of vehicle and route of administration is critical for ensuring consistent drug exposure. Oral gavage is a common and less stressful method for repeated dosing in rodents compared to injections.[18][19][20][21]

Protocol:

  • Formulation:

    • Prepare a stock solution of QM-X in a vehicle suitable for oral administration. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.

    • Ensure the final formulation is a homogenous suspension.

  • Dosage Calculation:

    • Calculate the required volume for each mouse based on its body weight and the target dose (e.g., 10 mg/kg or 30 mg/kg). The typical administration volume for mice is 5-10 ml/kg.[21][22]

  • Oral Gavage Procedure:

    • Gently restrain the mouse.

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the esophagus.[20]

    • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it smoothly down the esophagus. The mouse should swallow as the tube is passed.[18][21]

    • Administer the QM-X formulation slowly to prevent regurgitation.

    • Return the mouse to its home cage and monitor for any signs of distress.[18][19]

Behavioral Assessment: The Morris Water Maze

Rationale: The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory, which are cognitive domains significantly impaired in Alzheimer's disease.[16][17][23]

Protocol:

  • Apparatus:

    • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.

    • A hidden platform submerged 1-2 cm below the water surface.

    • Visual cues are placed around the pool for spatial navigation.

  • Acquisition Phase (5 days):

    • Each mouse undergoes four trials per day.

    • For each trial, the mouse is placed in the pool at one of four starting positions and allowed to swim until it finds the hidden platform.

    • If the mouse does not find the platform within 60 seconds, it is gently guided to it.

    • The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

Tissue Processing and Histopathological Analysis

Rationale: Immunohistochemistry allows for the visualization and quantification of key pathological markers of Alzheimer's disease, such as amyloid plaques and neuroinflammation, within the brain tissue.[24][25][26][27][28]

Protocol:

  • Tissue Collection:

    • At the end of the study, mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[24]

    • Brains are carefully dissected and post-fixed in 4% PFA overnight.[24]

  • Sectioning:

    • Brains are cryoprotected in a sucrose solution and then sectioned coronally (30-40 µm thickness) using a cryostat or vibratome.[24][27]

  • Immunohistochemistry for Aβ Plaques (6E10 antibody):

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).[24]

    • Incubate sections with a primary antibody against Aβ (e.g., 6E10) overnight at 4°C.

    • Wash and incubate with an appropriate biotinylated secondary antibody.

    • Visualize the signal using an avidin-biotin-peroxidase complex (ABC) kit and diaminobenzidine (DAB) as the chromogen.

    • Mount sections on slides, dehydrate, and coverslip.

  • Image Analysis:

    • Capture images of the hippocampus and cortex using a light microscope.

    • Quantify the Aβ plaque burden (percentage of area occupied by plaques) using image analysis software.

Biochemical Analysis: Western Blotting for Signaling Pathways

Rationale: Western blotting is a powerful technique to investigate the molecular mechanisms underlying the effects of QM-X.[29] It allows for the semi-quantitative analysis of protein expression levels, including the activation state of key signaling molecules.[29][30][31][32] Based on the known activities of quinoxaline derivatives, we will examine markers of neuroinflammation and a potential kinase signaling pathway.

Protocol:

  • Protein Extraction:

    • Homogenize dissected brain tissue (hippocampus and cortex) in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant containing the protein extracts.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., Iba1 for microglia activation, GFAP for astrogliosis, phospho-Akt, total-Akt, and a housekeeping protein like GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • Quantify the band intensities using densitometry software and normalize to the housekeeping protein.

Proposed Mechanism of Action and Data Interpretation

Based on the literature for related quinoxaline compounds, a plausible mechanism of action for QM-X involves the modulation of neuroinflammatory pathways and the activation of pro-survival signaling.

signaling_pathway Abeta Aβ Aggregates Microglia Microglia Abeta->Microglia Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Release Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation QMX QM-X QMX->Microglia Inhibition PI3K PI3K QMX->PI3K Activation Akt Akt PI3K->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt NeuronalSurvival Neuronal Survival pAkt->NeuronalSurvival Promotion

Figure 2: A proposed signaling pathway for the neuroprotective effects of QM-X.

Data Interpretation:

  • Behavioral Data: A significant reduction in escape latency during the acquisition phase and increased time in the target quadrant during the probe trial for the QM-X treated groups would indicate improved spatial learning and memory.

  • Histopathology Data: A dose-dependent decrease in Aβ plaque burden in the hippocampus and cortex of QM-X treated mice would suggest that the compound interferes with Aβ deposition or enhances its clearance.

  • Western Blot Data:

    • Decreased expression of Iba1 and GFAP would indicate a reduction in microgliosis and astrogliosis, respectively, suggesting an anti-neuroinflammatory effect.

    • An increase in the ratio of phospho-Akt to total-Akt would suggest activation of the PI3K/Akt pro-survival pathway.

Quantitative Data Summary

The following tables provide a template for summarizing the expected quantitative data from the study.

Table 1: Morris Water Maze Performance

Treatment GroupMean Escape Latency (Day 5) (s)Time in Target Quadrant (%)
Vehicle Control45.2 ± 5.128.5 ± 3.2
QM-X (10 mg/kg)32.8 ± 4.542.1 ± 4.8
QM-X (30 mg/kg)25.1 ± 3.9 55.3 ± 5.5
*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Neuropathological and Biochemical Markers

Treatment GroupAβ Plaque Burden (%)Iba1 Expression (relative to control)p-Akt/Total Akt Ratio (relative to control)
Vehicle Control12.6 ± 1.81.00 ± 0.121.00 ± 0.15
QM-X (10 mg/kg)8.2 ± 1.10.65 ± 0.091.85 ± 0.21
QM-X (30 mg/kg)5.5 ± 0.9 0.42 ± 0.072.50 ± 0.28**
p < 0.05, **p < 0.01 compared to Vehicle Control

Conclusion

This application note provides a detailed and scientifically grounded framework for the in vivo evaluation of this compound derivatives, using a hypothetical neuroprotective study in an Alzheimer's disease model as an exemplar. The protocols and insights provided are designed to be adaptable to other therapeutic areas where this promising class of compounds may have utility. By following a rigorous and well-structured experimental plan, researchers can effectively elucidate the therapeutic potential and mechanism of action of novel quinoxaline derivatives, paving the way for future drug development.

References

Green Chemistry Approaches to the Synthesis of Quinoxalines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Quinoxaline Synthesis

Quinoxalines are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] Their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, has cemented their importance in drug discovery and development.[1][4] Traditionally, the synthesis of quinoxalines involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, often under harsh conditions using hazardous solvents and catalysts, leading to significant environmental concerns and waste generation.[1][2][5]

The principles of green chemistry offer a transformative framework for developing more sustainable and environmentally benign synthetic methodologies.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for several cutting-edge green approaches to quinoxaline synthesis. By embracing these methods, we can significantly reduce the environmental footprint of chemical synthesis while improving efficiency and, in many cases, product yields. The methodologies discussed herein prioritize the use of green solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems.

I. Catalyst-Free Synthesis in Green Solvents: Simplicity and Efficacy

One of the most elegant green chemistry strategies is to eliminate the need for a catalyst altogether and conduct reactions in environmentally friendly solvents. This approach not only simplifies the reaction setup and purification process but also reduces the potential for metal contamination in the final product, a critical consideration in pharmaceutical manufacturing.

Causality Behind the Method:

The inherent reactivity of 1,2-diamines and 1,2-dicarbonyl compounds can be harnessed under mild conditions by selecting an appropriate green solvent. Solvents like methanol and water can facilitate the reaction by promoting the dissolution of reactants and stabilizing the transition states of the cyclocondensation reaction. The reaction often proceeds rapidly at ambient temperature, minimizing energy consumption.[4][7][8]

Application Note: Rapid Quinoxaline Synthesis in Methanol

This protocol describes a highly efficient, catalyst-free synthesis of quinoxalines in methanol at room temperature, often with reaction times as short as one minute.[4][7][8] This method is scalable and offers excellent yields for a wide range of substrates.

Experimental Protocol: Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline in Methanol

Materials:

  • Benzene-1,2-diamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Methanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Water (for quenching)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • In a 25 mL round-bottom flask, dissolve benzene-1,2-diamine (1.0 mmol) in methanol (5 mL) with stirring at ambient temperature.

  • To the stirred solution, add benzil (1.0 mmol).

  • Continue stirring the reaction mixture for 1-5 minutes at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product is often obtained in high purity, but can be further purified by recrystallization from ethanol if necessary.

Expected Outcome: This protocol typically yields 2,3-diphenylquinoxaline in excellent yields (>90%) within a very short reaction time.[4]

Data Presentation: Comparison of Green Solvents for Catalyst-Free Synthesis
EntryDiamineDicarbonylSolventTime (min)Yield (%)Reference
1Benzene-1,2-diamineGlyoxalMethanol193[4]
2Benzene-1,2-diamineGlyoxalEthanol185[4]
3Benzene-1,2-diamineBenzilWater6092[9]
44-Methylbenzene-1,2-diamineBenzilMethanol195[4]

II. Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation

Alternative energy sources like microwave and ultrasound irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating.[10][11][12][13] These techniques align with green chemistry principles by improving energy efficiency.

A. Microwave-Assisted Synthesis

The "Why": Mechanistic Insight into Microwave Heating

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, resulting in significantly reduced reaction times.[11][14]

Application Note: Rapid and Efficient Microwave-Assisted Quinoxaline Synthesis

This protocol details a microwave-assisted synthesis of quinoxalines, often in the presence of a green catalyst or solvent.[10][14] Polyethylene glycol (PEG) can serve as a non-toxic, recyclable reaction medium and catalyst.[14][15]

Experimental Protocol: Microwave-Assisted Synthesis in PEG-400

Materials:

  • Aryl-1,2-diamine (1.0 mmol)

  • 1,2-Dicarbonyl compound (1.0 mmol)

  • Polyethylene glycol (PEG-400) (2 mL)

  • Microwave reactor vial (10 mL)

  • CEM-focused microwave reactor

Procedure:

  • In a 10 mL microwave reactor vial, add the aryl-1,2-diamine (1.0 mmol), 1,2-dicarbonyl compound (1.0 mmol), and PEG-400 (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 100°C) for a short duration (typically 2-5 minutes).[14]

  • After the reaction is complete, cool the vial to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization as needed.

B. Ultrasound-Assisted Synthesis

The "Why": The Power of Acoustic Cavitation

Ultrasound-assisted synthesis utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures.[12] This phenomenon enhances mass transfer and provides the necessary activation energy for the reaction, often allowing it to proceed at room temperature without a catalyst.[12][13]

Application Note: Catalyst-Free Quinoxaline Synthesis Under Sonication

This protocol describes a clean and efficient synthesis of quinoxalines using ultrasound irradiation at ambient temperature, avoiding the need for catalysts and external heating.[13]

Experimental Protocol: Ultrasound-Assisted Catalyst-Free Synthesis

Materials:

  • 1,2-Diketone (1.0 mmol)

  • 1,2-Diamine (1.0 mmol)

  • Ethanol (5 mL)

  • Reaction vessel suitable for ultrasonication

  • Ultrasonic bath or probe sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • In a suitable reaction vessel, dissolve the 1,2-diketone (1.0 mmol) and 1,2-diamine (1.0 mmol) in ethanol (5 mL).

  • Place the vessel in an ultrasonic bath operating at a specific frequency (e.g., 40 kHz).

  • Irradiate the mixture with ultrasound at room temperature for 30-60 minutes.[13]

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains dissolved, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

III. Advanced Green Methodologies: Mechanochemistry and Deep Eutectic Solvents

A. Mechanochemical Synthesis: A Solvent-Free Frontier

Mechanochemistry involves inducing chemical reactions by mechanical force, such as grinding or milling, often in the absence of a solvent.[16][17] This approach offers significant green advantages, including the elimination of bulk solvents, reduced waste, and often faster reaction times.[18]

Application Note: Solvent-Free Mechanochemical Synthesis of Quinoxalines

This protocol outlines a rapid, solvent-free, and catalyst-free synthesis of quinoxalines using a homogenizer.[16][17]

Experimental Protocol: Homogenizer-Assisted Mechanochemical Synthesis

Materials:

  • 1,2-Dicarbonyl compound (1.0 mmol)

  • o-Diaminoarene (1.0 mmol)

  • Polypropylene vial

  • Stainless steel balls (e.g., 2 mm diameter)

  • Mini cell homogenizer

Procedure:

  • Place the 1,2-dicarbonyl compound (1.0 mmol), o-diaminoarene (1.0 mmol), and stainless steel balls into a polypropylene vial.

  • Seal the vial and place it in the mini cell homogenizer.

  • Homogenize the mixture at high speed (e.g., 4000 rpm) for a few minutes (typically 3 minutes).[16]

  • The reaction often goes to completion, yielding the quinoxaline product in a highly pure form, potentially eliminating the need for further purification.

B. Deep Eutectic Solvents (DESs): Sustainable Reaction Media

Natural Deep Eutectic Solvents (NADESs) are mixtures of natural compounds, such as choline chloride and water or urea, that form a eutectic with a melting point much lower than that of the individual components.[19][20] They are biodegradable, biocompatible, and can be highly effective reaction media.[20]

Application Note: Fast and Sustainable Quinoxaline Synthesis in a NADES

This protocol describes the synthesis of quinoxalines in a choline chloride/water NADES at room temperature, which is particularly useful for substrates with acid-sensitive protecting groups.[19][20]

Experimental Protocol: Synthesis of Quinoxalines in a Choline Chloride/Water NADES

Materials:

  • o-Phenylenediamine derivative (0.5 mmol)

  • 1,2-Dicarbonyl compound (0.5 mmol)

  • Choline chloride (ChCl)

  • Water

  • Ethyl acetate (for extraction)

Procedure:

  • Prepare the NADES by mixing choline chloride and water in the desired molar ratio (e.g., 1:3.3).

  • To the NADES, add the o-phenylenediamine derivative (0.5 mmol) and the 1,2-dicarbonyl compound (0.5 mmol).

  • Stir the mixture at room temperature for 5 minutes.[19][20]

  • Monitor the reaction by TLC.

  • After completion, extract the product from the NADES with ethyl acetate.

  • Dry the organic layer and evaporate the solvent to obtain the pure product.

  • The NADES can be recovered by removing residual ethyl acetate under vacuum and reused for subsequent reactions.[19][20]

IV. Visualizing the Green Synthesis Workflow

The following diagram illustrates a generalized workflow for the green synthesis of quinoxalines, highlighting the key steps from reactant selection to product isolation.

Green_Quinoxaline_Synthesis Reactants 1,2-Diamine & 1,2-Dicarbonyl Green_Method Green Synthetic Method (e.g., Catalyst-Free, MW, US, Mechano, DES) Reactants->Green_Method Select Reactants Reaction Cyclocondensation Reaction Green_Method->Reaction Initiate Reaction Workup Green Work-up (e.g., Water Quench, Extraction with Green Solvent) Reaction->Workup Reaction Completion Product Pure Quinoxaline Product Workup->Product Isolation Recycle Catalyst/Solvent Recycling Workup->Recycle Separation Recycle->Green_Method Reuse

Caption: Generalized workflow for green quinoxaline synthesis.

V. Mechanistic Overview: The Cyclocondensation Reaction

The core of quinoxaline synthesis is the cyclocondensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. The following diagram illustrates the generally accepted mechanism.

Quinoxaline_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diamine R1-NH2  | R2-NH2 Intermediate1 Hemiaminal Formation Diamine->Intermediate1 + Dicarbonyl Dicarbonyl R3-C=O  | R4-C=O Dicarbonyl->Intermediate1 Intermediate2 Imine Formation Intermediate1->Intermediate2 - H2O Intermediate3 Cyclization Intermediate2->Intermediate3 Intramolecular Nucleophilic Attack Intermediate4 Dehydration Intermediate3->Intermediate4 - H2O Quinoxaline Quinoxaline Derivative Intermediate4->Quinoxaline

Caption: General mechanism for quinoxaline formation.

Conclusion and Future Perspectives

The adoption of green chemistry principles in the synthesis of quinoxalines is not merely an academic exercise but a necessary evolution in chemical manufacturing. The methodologies presented here—from catalyst-free reactions in green solvents to energy-efficient techniques and solvent-free approaches—demonstrate that sustainable practices can lead to highly efficient, rapid, and scalable synthetic routes. While significant progress has been made, future research should focus on expanding the substrate scope of these green methods, developing even more benign and recyclable catalytic systems, and scaling up these processes for industrial applications. By continuing to innovate in this area, the scientific community can contribute to a more sustainable future for pharmaceutical and chemical production.

References

Troubleshooting & Optimization

Troubleshooting guide for difficult nucleophilic substitutions on quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxaline derivatives. This guide is designed to provide expert insights and practical solutions for one of the most common, yet challenging, transformations in this field: nucleophilic aromatic substitution (SNAr).

The quinoxaline scaffold is a cornerstone in medicinal chemistry, but its functionalization can be fraught with difficulties.[1][2] This guide moves beyond simple protocols to explain the underlying principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific, frequently encountered problems in the laboratory. Each entry follows a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My SNAr reaction has a very low yield or is not proceeding at all. What are the primary factors to investigate?

This is the most common issue and typically points to one of three areas: insufficient activation of the quinoxaline ring, a suboptimal leaving group, or inadequate reaction conditions for the chosen nucleophile.

Analysis of the Problem:

The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.[3][4] The rate-determining step is usually the initial attack of the nucleophile on the electron-deficient ring.[5] For the reaction to be successful, the quinoxaline ring must be sufficiently electrophilic to be attacked by the nucleophile, and the energy barrier to form this intermediate must be overcome.

Troubleshooting Workflow:

start Low / No Yield check_sm 1. Verify Starting Material Integrity (Purity, Stability) start->check_sm check_activation 2. Assess Ring Activation Is the quinoxaline electrophilic enough? check_sm->check_activation If OK check_lg 3. Evaluate Leaving Group Is it appropriate for the nucleophile? check_activation->check_lg If OK increase_activation Increase Activation: - Add EWG on benzo ring - Synthesize quinoxaline N-oxide check_activation->increase_activation If insufficient check_conditions 4. Optimize Reaction Conditions (Solvent, Base, Temperature) check_lg->check_conditions If OK change_lg Change Leaving Group: - F for activation - Cl/Br for better nucleofugacity check_lg->change_lg If mismatched optimize_sol Solvent: Use polar aprotic (DMSO, NMP) Base: Match pKa to nucleophile Temp: Increase incrementally or use microwave check_conditions->optimize_sol If suboptimal

Caption: A logical workflow for troubleshooting low-yield SNAr reactions.

Actionable Solutions:

  • Enhance Ring Activation: The inherent electron-deficient nature of the pyrazine ring in quinoxaline facilitates nucleophilic attack, primarily at the C2 and C3 positions. However, for weak nucleophiles, this may be insufficient.

    • Quinoxaline N-Oxides: Oxidation of one of the quinoxaline nitrogens dramatically increases the electrophilicity of the ring, enabling reactions with a much broader range of nucleophiles, including carbanions in Vicarious Nucleophilic Substitution (VNS) reactions.[6][7]

    • Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -NO₂, -CF₃) on the benzo portion of the quinoxaline can further activate the system towards nucleophilic attack.[3][8]

  • Re-evaluate the Leaving Group: The choice of leaving group (LG) involves a critical balance between ring activation and nucleofugacity (the ability to depart).

    • Fluorine vs. Chlorine: A fluorine atom at the substitution site is highly activating due to its strong inductive effect, making the carbon more electrophilic. However, it is a relatively poor leaving group. Chlorine is less activating but a better leaving group. For reactions with strong nucleophiles, a 2-chloroquinoxaline is often sufficient. For weaker nucleophiles, a 2-fluoroquinoxaline may be necessary despite the slower departure of the fluoride ion.[5][9]

    • Sulfonates: Groups like tosylates (-OTs) or benzenesulfonates can also serve as effective leaving groups, particularly when converting a hydroxyl group into a site for substitution.[10][11]

  • Systematically Optimize Reaction Conditions:

    • Solvent: SNAr reactions are significantly accelerated in polar aprotic solvents like DMSO, DMF, NMP, or DMAc.[12] These solvents effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it "naked" and highly reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[13]

    • Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or a secondary amine) or to scavenge the acid formed during the reaction. The strength of the base should be matched to the pKa of the nucleophile. Common choices include K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like DBU or DIPEA.[12] For very weak nucleophiles, a strong base like NaH or KHMDS may be needed for prior deprotonation.

    • Temperature: Many SNAr reactions require elevated temperatures (80-150 °C) to proceed at a reasonable rate. If refluxing in a solvent like THF or ACN fails, switching to a higher-boiling solvent like DMSO or employing microwave irradiation is a highly effective strategy.[9][14] Microwave heating can dramatically reduce reaction times from hours to minutes.[9][15]

Nucleophile TypeTypical SolventRecommended BaseTemperature (°C)Key Considerations
Primary/Secondary Amines DMSO, NMP, DioxaneK₂CO₃, Cs₂CO₃, DIPEA80 - 140 °CUse of a slight excess of the amine can sometimes serve as the base.
Alcohols/Phenols DMF, DMSO, THFNaH, K₂CO₃, Cs₂CO₃25 - 120 °CRequires anhydrous conditions if using NaH. Pre-forming the alkoxide is crucial.
Thiols DMF, EthanolK₂CO₃, NaOH25 - 100 °CThiols are generally very potent nucleophiles and reactions often proceed under milder conditions.
Weak N-Heterocycles DMSO, NMPK₂CO₃, DBU100 - 160 °COften requires higher temperatures or microwave assistance.[9]
Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Regioselectivity is a common challenge when the quinoxaline substrate has multiple potential reaction sites, such as a 2,3-dichloroquinoxaline or a monosubstituted quinoxaline where substitution of hydrogen is possible.

Analysis of the Problem:

  • On Dihaloquinoxalines: In a substrate like 2,3-dichloroquinoxaline, the first substitution deactivates the ring towards a second substitution. However, forcing conditions can lead to disubstitution. Selective monosubstitution is achieved by careful control of stoichiometry (using ~1 equivalent of the nucleophile).

  • On Monosubstituted Quinoxalines: When starting with a 2-substituted quinoxaline (e.g., 2-phenylquinoxaline), nucleophilic attack can sometimes occur at C3 via an oxidative nucleophilic substitution of hydrogen (ONSH) mechanism.[2][16] The selectivity of this attack can be influenced by the electronic and steric properties of the existing substituent.[11]

Actionable Solutions:

  • Control Stoichiometry and Temperature: To achieve monosubstitution on a dihalo- or polyhaloquinoxaline, use 1.0-1.1 equivalents of your nucleophile at the lowest effective temperature. Add the nucleophile slowly to the reaction mixture to avoid localized areas of high concentration.

  • Leverage Steric Hindrance: A bulky substituent at the C2 position will sterically hinder the approach of a nucleophile to the C3 position, potentially improving selectivity for reactions elsewhere on the ring. Conversely, a bulky nucleophile may have difficulty attacking a sterically encumbered position.[11]

  • Exploit Electronic Effects: The electronic nature of an existing substituent can influence where a second nucleophile will add. An electron-donating group at C2 may slightly favor attack at C3 compared to an electron-withdrawing group, though the directing effects of the ring nitrogens are dominant.

Frequently Asked Questions (FAQs)

This section provides authoritative answers to fundamental questions about the chemistry of nucleophilic substitutions on quinoxalines.

Q1: What is the detailed mechanism of a standard SNAr reaction on a 2-chloroquinoxaline?

The reaction proceeds via a well-established two-step addition-elimination mechanism .[3][17]

  • Step 1: Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electrophilic carbon atom at the C2 position, which bears the leaving group (chlorine). This attack breaks the aromaticity of the pyrazine ring and forms a resonance-stabilized anionic intermediate, the Meisenheimer complex . The negative charge in this intermediate is delocalized across the ring system and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.[3][5]

  • Step 2: Elimination (Fast Step): The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). This step is typically fast and irreversible.

Caption: The Addition-Elimination (SNAr) mechanism on a quinoxaline substrate. (Note: Images are placeholders for chemical structures).

Q2: How do I choose the best leaving group for my reaction?

The ideal leaving group both activates the ring towards attack and departs easily. These two properties are often in opposition.

Leaving GroupRelative Ring ActivationRelative Leaving Ability (Nucleofugacity)Comments
-F Very HighLowExcellent for activating the ring for weak nucleophiles. Requires higher temperatures for expulsion.[9]
-Cl HighGoodThe most common and balanced choice for a wide range of nucleophiles.[6][14][18]
-Br ModerateHighGood leaving group but provides less inductive activation than Cl or F.
-OTs, -OMs HighVery HighExcellent leaving groups, often used to functionalize quinoxalinones.[19]
-NO₂ Very HighModerateCan act as a leaving group but is more commonly used as a non-displaceable activating group.

Expert Recommendation: Start with 2-chloroquinoxaline for most applications. If the reaction fails, consider moving to 2-fluoroquinoxaline, especially if you are using a weak nucleophile and can accommodate higher reaction temperatures.

Q3: Can I perform a nucleophilic substitution on the benzo ring of the quinoxaline?

Direct SNAr on an unsubstituted benzo ring is generally not feasible as it lacks sufficient activation. The electron-withdrawing effect of the pyrazine ring is most strongly felt at the C2 and C3 positions. To achieve substitution on the benzo ring (e.g., at C6), you must have:

  • A good leaving group at that position (e.g., 6-fluoro or 6-chloroquinoxaline).[9][15]

  • Strong activation from an additional electron-withdrawing group, typically a nitro group, positioned ortho or para to the leaving group (e.g., 6-fluoro-7-nitroquinoxaline).[9]

Without this specific activation pattern, the reaction will preferentially occur on the pyrazine ring if a suitable leaving group is present there.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical setup for the reaction between 2-chloroquinoxaline and a generic primary or secondary amine.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoxaline (1.0 eq.), the amine nucleophile (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to 100-120 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted SNAr with a Nitrogen Heterocycle

This protocol is adapted for more challenging nucleophiles where thermal heating is slow.[9]

  • Preparation: In a dedicated microwave reaction vial, combine the 6-fluoroquinoxaline (1.0 eq.), the nitrogen heterocycle (e.g., morpholine, 2.0 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add DMSO or NMP (2-3 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 150-180 °C and the reaction time to 20-40 minutes with magnetic stirring.

  • Work-up and Purification: After cooling to room temperature, perform the same work-up and purification steps as described in Protocol 1.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-8-methoxyquinoxaline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-chloro-8-methoxyquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for derivatizing the 2-chloro position of this compound?

The derivatization of this compound primarily proceeds via two major pathways:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most versatile and widely used method. The electron-deficient nature of the quinoxaline ring system makes the C-Cl bond susceptible to oxidative addition by a palladium(0) catalyst.[1] Key examples include:

    • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.[2]

    • Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[3][4]

    • Heck Coupling: For C-C bond formation with alkenes.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The presence of two nitrogen atoms in the quinoxaline ring activates the C-Cl bond towards nucleophilic attack.[5][6] This method is often effective for reactions with strong nucleophiles like amines, thiols, and alkoxides. The reaction proceeds through a Meisenheimer-like intermediate, and its rate is enhanced by the electron-withdrawing nature of the heterocyclic core.[7]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are powerful but sensitive to various parameters. Below are common issues and their solutions.

Q2: My Suzuki-Miyaura coupling reaction shows low to no conversion. What should I check first?

Low conversion in Suzuki-Miyaura couplings is a frequent issue. A systematic approach to troubleshooting is essential.

Workflow for Troubleshooting Low Conversion

start Low Conversion Observed check_reagents 1. Verify Reagent Quality - Is the boronic acid/ester pure? - Is the base fresh and anhydrous? start->check_reagents check_atmosphere 2. Ensure Inert Atmosphere - Was the reaction thoroughly degassed? - Is the inert gas (Ar/N₂) supply pure? check_reagents->check_atmosphere Reagents OK check_catalyst 3. Evaluate Catalyst System - Is the Pd catalyst active? - Is the ligand appropriate for a chloro-heterocycle? check_atmosphere->check_catalyst Atmosphere OK check_conditions 4. Re-evaluate Reaction Conditions - Is the temperature high enough? - Is the solvent appropriate (e.g., Dioxane, Toluene, DMF)? check_catalyst->check_conditions Catalyst System OK solution Systematic Optimization Required check_conditions->solution Conditions OK

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Choice: Aryl chlorides are less reactive than bromides or iodides. Therefore, a high-activity catalyst system is required.

    • Palladium Source: Use air-stable Pd(II) pre-catalysts like Pd(OAc)₂ or dedicated pre-catalysts that readily form the active Pd(0) species.

    • Ligand Selection: Electron-rich and bulky phosphine ligands are crucial. Ligands like SPhos, XPhos, or RuPhos are designed to promote the challenging oxidative addition of aryl chlorides and facilitate the final reductive elimination step.[8]

  • Base and Solvent: The choice of base and solvent is interdependent and critical for an efficient transmetalation step.

    • Base: A moderately strong inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used. The base activates the boronic acid to form a more nucleophilic borate species.

    • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is often optimal. Water can increase the solubility of the inorganic base and facilitate the reaction.[9][10] However, excess water can lead to hydrolysis of the starting material or product.

  • Temperature: Reactions involving aryl chlorides often require elevated temperatures (typically 80-120 °C) to overcome the higher activation energy of the oxidative addition step.[2]

ParameterRecommendation for this compoundRationale
Pd Catalyst Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-2.5 mol%)Standard, effective precursors for active Pd(0).
Ligand XPhos, SPhos, RuPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands are essential for activating the C-Cl bond.[8]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess drives the reaction to completion.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents are generally effective.[11][12]
Temperature 80 - 120 °CHigher temperatures are needed for the oxidative addition of the aryl chloride.[2]
Q3: My Buchwald-Hartwig amination is giving me a complex mixture of side products. How can I improve selectivity?

Side reactions in Buchwald-Hartwig amination often stem from improper base selection, catalyst activity, or air sensitivity.

Common Side Reactions and Solutions:

  • Hydrolysis of the Chloroquinoxaline: If water is present, the chloro-substituent can be replaced by a hydroxyl group, forming 8-methoxyquinoxalin-2(1H)-one.

    • Solution: Use anhydrous solvents and reagents. Ensure the reaction is run under a strictly inert atmosphere (Argon is preferred over Nitrogen for preventing certain side reactions).

  • Catalyst Decomposition: The palladium catalyst can decompose, forming palladium black and losing activity.

    • Solution: This is often caused by excessively high temperatures or the presence of oxygen. Use an appropriate bulky phosphine ligand to stabilize the palladium center.[8] Modern "buchwald-type" ligands are designed for this purpose.[3]

  • Homocoupling of the Amine: This is less common but can occur under certain conditions.

    • Solution: Re-evaluate the catalyst-to-ligand ratio. A slight excess of ligand can sometimes suppress side reactions.

Key Optimization Points:

  • Base Selection: The base is critical and must be strong enough to deprotonate the amine but not so reactive that it causes side reactions.[4] For most primary and secondary amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[4] Weaker bases like K₂CO₃ are generally ineffective for the amination of aryl chlorides.[3]

  • Ligand Choice: As with Suzuki coupling, bulky, electron-rich phosphine ligands are essential for success with aryl chlorides.[13] BrettPhos is specifically designed for coupling primary amines.[3]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Q4: My SNAr reaction with an amine nucleophile is very slow. How can I increase the reaction rate?

The rate of an SNAr reaction is highly dependent on the nucleophilicity of the attacking species and the ability of the quinoxaline ring to stabilize the negative charge in the intermediate state.[7]

Strategies to Accelerate SNAr Reactions:

  • Increase Temperature: SNAr reactions often require heating to proceed at a reasonable rate.[6] Monitor the reaction for potential decomposition at higher temperatures.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or NMP are ideal. These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus increasing its effective nucleophilicity.

  • Use a Stronger Base: If you are using a neutral amine as the nucleophile, adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) can help to deprotonate the Meisenheimer intermediate or neutralize the HCl generated, driving the reaction forward.

  • Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants.[10]

Logical Flow for SNAr Optimization

start Sluggish SNAr Reaction increase_temp 1. Increase Temperature (e.g., from 80°C to 120°C) start->increase_temp change_solvent 2. Switch to Polar Aprotic Solvent (e.g., Toluene -> DMF or DMSO) increase_temp->change_solvent Still slow add_base 3. Add a Non-Nucleophilic Base (e.g., K₂CO₃ or DBU) change_solvent->add_base Still slow use_microwave 4. Employ Microwave Irradiation add_base->use_microwave Still slow

Caption: Stepwise optimization strategy for slow SNAr reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the C-C bond formation at the 2-position.

Step-by-Step Methodology:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 10 mol%).[2]

  • Via syringe, add the degassed solvent system (e.g., DMF or a 4:1 mixture of 1,4-dioxane:water).

  • Place the sealed vial in a preheated oil bath at 100-120 °C and stir for 12-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and pour into water.

  • Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general method for C-N bond formation.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., a G3 Buchwald precatalyst, 2 mol%) and the ligand (if not using a precatalyst).

  • Add the base (e.g., sodium tert-butoxide, 1.5 eq.).

  • Seal the flask, and evacuate and backfill with argon (repeat 3 times).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.) under a positive flow of argon.

  • Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Navigating Solubility Challenges with 2-chloro-8-methoxyquinoxaline in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet critical hurdle of poor aqueous solubility of 2-chloro-8-methoxyquinoxaline in biological assays. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I've observed that this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. Why is this happening?

A: This precipitation, often termed "crashing out," is a common issue for hydrophobic compounds like many quinoxaline derivatives.[1] The root cause lies in the significant change in solvent polarity. While this compound may readily dissolve in an organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when this stock solution is diluted into a predominantly aqueous environment.[1] The final concentration of your compound in the assay medium may be exceeding its aqueous solubility limit.[2]

Q2: What is the first step I should take to address this solubility issue?
  • Solubility Prediction: Utilize online tools to predict the aqueous solubility (LogS), lipophilicity (LogP), and ionization constant (pKa) of your compound. This will provide a theoretical basis for selecting an appropriate solubilization strategy.

    • Recommended Tools:

      • AqSolPred[3]

      • FASTSOLV[4]

      • mol.dev[5]

  • Empirical Solubility Testing: Before proceeding with your main experiment, perform a simple solubility test in your specific assay buffer or cell culture medium to determine the maximum soluble concentration.

Q3: What are the primary strategies to enhance the solubility of this compound for my in vitro assays?

A: There are several established methods to improve the solubility of poorly soluble compounds:

  • Co-solvent Systems: Utilizing a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[6]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming a water-soluble inclusion complex.[7]

  • Surfactant-Based Formulations: Surfactants can form micelles that encapsulate the hydrophobic compound, allowing for its dispersion in aqueous solutions.[8]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase the proportion of the more soluble ionized form.

Troubleshooting Guide: Compound Precipitation

This guide addresses common scenarios of compound precipitation and provides actionable solutions.

Observation Potential Cause Recommended Solution
Immediate, heavy precipitation upon adding stock solution to aqueous medium. The final concentration far exceeds the compound's aqueous solubility. Rapid solvent exchange is causing the compound to "crash out."[9]- Decrease the final concentration: Start with a lower concentration of this compound in your assay.- Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the pre-warmed (37°C) assay buffer or medium.[9] - Slow Addition: Add the stock solution dropwise to the aqueous medium while gently vortexing to allow for gradual solvent mixing.[2]
A clear solution initially, but cloudiness or crystals appear after incubation. The compound has limited kinetic solubility and precipitates over time at 37°C. The compound may be unstable and degrading into less soluble byproducts. Evaporation from the culture plate is concentrating the compound.[9]- Pre-warm the medium: Always use medium pre-warmed to 37°C before adding the compound.[2] - Assess compound stability: Prepare fresh compound-containing media for longer experiments.- Minimize evaporation: Use sealed plates or ensure proper humidification in the incubator.[9]
Precipitation is observed in enzymatic assays but not in cell-based assays. The presence of serum proteins in cell culture medium can aid in solubilizing the compound through binding.[10]- Add a carrier protein: If compatible with your enzymatic assay, consider adding a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.1%) to the assay buffer.[11][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of a solid compound.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • Mass (mg) = 10 mM × Molecular Weight ( g/mol ) × Volume (L) × 1000

    • For 1 mL (0.001 L) of a 10 mM stock of a compound with a molecular weight of 194.62 g/mol : Mass (mg) = 10 × 194.62 × 0.001 × 1000 = 1.9462 mg

  • Weigh the compound: Accurately weigh the calculated mass of this compound.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube.

    • Add the desired volume of sterile DMSO.

    • Vortex gently until the compound is fully dissolved.[13]

  • Aid Dissolution (if necessary):

    • If the compound does not dissolve readily, briefly sonicate the tube in a water bath.[9]

    • Gentle warming to 37°C can also be used, but be cautious of potential compound degradation.[9]

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[14]

Protocol 2: Determining the Maximum Tolerated DMSO Concentration

It is crucial to determine the highest concentration of DMSO your specific cell line can tolerate without affecting viability, as this can vary.[15]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Sterile DMSO

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in complete cell culture medium. A common range to test is from 0.05% to 2% (v/v). Include a "medium only" control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform the cell viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the results to the "medium only" control (100% viability).

    • Plot cell viability (%) against DMSO concentration (%).

    • The highest DMSO concentration that does not cause a significant decrease in cell viability is the maximum tolerated concentration for your experimental conditions. Typically, a final DMSO concentration of ≤ 0.5% is well-tolerated by most cell lines.[16]

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for preparing a cyclodextrin inclusion complex to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Gentle heating may be required to fully dissolve the HP-β-CD.

  • Add the Compound: While stirring, add the powdered this compound to the HP-β-CD solution.

  • Complexation:

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • The solution should become clear as the compound is encapsulated by the cyclodextrin.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualization of Workflows

Workflow for Preparing a Compound Stock Solution and Dilution for Cell-Based Assays

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Calculate Mass of This compound B Weigh Compound A->B C Dissolve in 100% DMSO B->C D Vortex/Sonicate (if necessary) C->D E Aliquot and Store at -20°C/-80°C D->E F Thaw Stock Solution E->F For Experiment H Perform Serial Dilution in Medium F->H G Pre-warm Cell Culture Medium (37°C) G->H I Treat Cells H->I

Caption: Workflow for stock solution preparation and dilution.

Decision Tree for Troubleshooting Compound Precipitation

G Start Compound Precipitates in Assay Q1 Immediate or Delayed Precipitation? Start->Q1 Immediate Immediate Q1->Immediate Immediate Delayed Delayed Q1->Delayed Delayed Sol_Immediate Lower Final Concentration Perform Serial Dilution Slow, Dropwise Addition Immediate->Sol_Immediate Q2 Cell-based or Enzymatic Assay? Delayed->Q2 Cell Cell-based Q2->Cell Cell-based Enzyme Enzymatic Q2->Enzyme Enzymatic Sol_Delayed_Cell Pre-warm Medium Check Compound Stability Minimize Evaporation Cell->Sol_Delayed_Cell Sol_Delayed_Enzyme Add Carrier Protein (BSA) Consider Cyclodextrin or Surfactant Enzyme->Sol_Delayed_Enzyme

Caption: Decision tree for troubleshooting precipitation.

References

Side reaction products in the synthesis of 2-chloro-8-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-chloro-8-methoxyquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this synthetic pathway. We will move beyond simple protocols to explore the causality behind experimental choices, troubleshoot common side reactions, and optimize your outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most reliable and widely adopted method is a two-step synthesis. The first step involves the construction of the quinoxaline core through a condensation reaction, followed by a chlorination step.[1][2]

  • Step 1: Condensation: 3-methoxy-1,2-phenylenediamine is condensed with a glyoxylic acid derivative (like ethyl glyoxalate or glyoxylic acid itself) to form the intermediate, 8-methoxyquinoxalin-2(1H)-one. This reaction builds the foundational heterocyclic structure.[3]

  • Step 2: Chlorination: The hydroxyl group of the 8-methoxyquinoxalin-2(1H)-one intermediate is then converted to a chlorine atom using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.[1][4]

Q2: Why is phosphorus oxychloride (POCl₃) the preferred reagent for the chlorination step?

Phosphorus oxychloride (POCl₃) serves as both a powerful dehydrating and chlorinating agent.[4] The reaction mechanism involves an initial phosphorylation of the hydroxyl group on the quinoxalinone ring, which transforms it into an excellent leaving group (a phosphate ester). A subsequent nucleophilic attack by a chloride ion displaces this phosphate group, resulting in the formation of the desired this compound.[4][5] While other reagents like thionyl chloride (SOCl₂) can be used, POCl₃ is often more effective for this class of heterocyclic compounds.

Q3: What are the best practices for purifying the final this compound product?

Purification is critical to remove unreacted starting materials and side products. The two most effective methods are:

  • Recrystallization: This is a highly efficient technique for purifying solid products. Ethanol is a commonly used solvent for recrystallizing quinoxaline derivatives.[6][7] The principle is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain dissolved.

  • Column Chromatography: For complex mixtures or when recrystallization fails to yield a pure product, silica gel column chromatography is the standard approach.[6][7] A suitable eluent system, typically a gradient of hexane and ethyl acetate, is used to separate the target compound from its impurities based on polarity.

Troubleshooting Guide: Side Reactions & Impurities

Encountering unexpected results is a common part of synthesis. This section addresses the most frequent side products and provides a systematic approach to diagnose and resolve these issues.

Visualizing the Synthetic & Side Reaction Pathways

The following diagram illustrates the main synthetic route and the key diversion points that lead to common impurities.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A 3-methoxy-1,2-phenylenediamine + Glyoxylic Acid Derivative B 8-methoxyquinoxalin-2(1H)-one (Desired Intermediate) A->B Condensation (e.g., EtOH, reflux) C Benzimidazole Impurity A->C Rearrangement (Acidic conditions) D Phenazine Dimer A->D Self-Condensation (Oxidative conditions) E 8-methoxyquinoxalin-2(1H)-one F This compound (Target Product) E->F POCl₃, Reflux H Phosphorylated Intermediate E->H POCl₃ (Low Temp) G 2,3-dichloro-8-methoxyquinoxaline (Over-chlorination) F->G Excess POCl₃ Prolonged Heat H->F Heat (Reflux) + Cl⁻ attack

Caption: Synthetic workflow and common side reaction pathways.

Problem 1: Impurity Detected with M+34 Mass Shift (Addition of O₂)
  • Observed Issue: Mass spectrometry reveals a significant peak corresponding to the molecular weight of your starting diamine plus approximately 34 amu, or your final product appears intensely colored (red/orange).

  • Potential Cause: This points to the formation of a 2,3-diaminophenazine-type byproduct.[8] This occurs from the oxidative self-condensation of the o-phenylenediamine starting material, a common side reaction in quinoxaline synthesis.[8]

  • Recommended Solutions:

    • Inert Atmosphere: Ensure the condensation reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

    • Degas Solvents: Use solvents that have been properly degassed before the reaction.

    • Milder Conditions: If possible, reduce the reaction temperature. Some modern methods utilize catalysts that allow the reaction to proceed efficiently at room temperature.[9][10]

Problem 2: Impurity Detected with M+34/36 Mass Shift (Additional Chlorine Atom)
  • Observed Issue: Mass spectrometry of the final product shows a peak with an isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4), corresponding to the addition of a second chlorine atom and loss of a hydrogen atom.

  • Potential Cause: This is a classic case of over-chlorination , leading to the formation of 2,3-dichloro-8-methoxyquinoxaline . The quinoxaline ring can be susceptible to a second chlorination, especially under harsh conditions. The synthesis of 2,3-dichloroquinoxalines from quinoxaline-2,3-diones using POCl₃ is a well-established procedure.[11][12][13]

  • Recommended Solutions:

    • Control Reaction Time: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting quinoxalinone has been consumed.

    • Reduce Temperature: While reflux is standard, lowering the temperature slightly (e.g., to 80-90 °C instead of a full reflux at >100 °C) can provide enough energy for the desired chlorination while minimizing the second addition.[5][14]

    • Limit POCl₃: Use a smaller excess of POCl₃. While a large excess is often used to drive the reaction, reducing it to 5-10 equivalents can be effective.[1]

Problem 3: Low Yield & Recovery of Starting Material (8-methoxyquinoxalin-2(1H)-one)
  • Observed Issue: After the chlorination step and workup, a significant portion of the isolated material is identified as the starting quinoxalinone intermediate.

  • Potential Cause: The chlorination reaction was incomplete. This can be due to several factors:

    • Insufficient Heat/Time: The conversion of the phosphorylated intermediate to the chloro-product is temperature-dependent and requires sufficient heating to proceed.[5][14]

    • Wet Reagents: Phosphorus oxychloride is highly sensitive to moisture. Any water present will consume the reagent, reducing its effectiveness.

    • Inefficient Phosphorylation: The initial phosphorylation step may be inefficient, especially if the quinoxalinone has poor solubility in POCl₃.

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Use a fresh, unopened bottle of POCl₃ or distill it before use. Dry all glassware thoroughly.

    • Increase Reaction Time/Temperature: Ensure the reaction is heated to a steady reflux for at least 2-3 hours, monitoring by TLC until the starting material spot disappears.[1][4]

    • Consider a Co-solvent/Catalyst: In some cases for stubborn chlorinations, adding a catalytic amount of dimethylformamide (DMF) or using a high-boiling inert solvent like sulfolane can improve solubility and reaction rate.[3][15]

Problem 4: Product Decomposes or Reverts to Starting Material During Workup
  • Observed Issue: A clean reaction by TLC analysis appears to degrade or show the reappearance of the quinoxalinone starting material after quenching with water/ice.

  • Potential Cause: The 2-chloroquinoxaline product is susceptible to hydrolysis back to the quinoxalinone, a reaction that is accelerated under acidic conditions.[15] Pouring the reaction mixture directly into a large volume of water creates a strongly acidic environment from the hydrolysis of excess POCl₃, which can degrade the product.

  • Recommended Solutions:

    • Controlled Quenching: Instead of quenching in pure water, pour the reaction mixture slowly onto a vigorously stirred slurry of ice and a base like sodium bicarbonate (NaHCO₃). This neutralizes the acid as it forms, protecting the product.

    • Base Neutralization: After quenching on ice, carefully neutralize the aqueous solution with a saturated base solution (e.g., sodium bicarbonate, sodium carbonate) until the pH is neutral or slightly basic (pH 7-8) before filtration or extraction.[1][16]

    • Remove Excess POCl₃ First: Before quenching, distill off the excess POCl₃ under reduced pressure. This significantly reduces the exotherm and the amount of acid generated during the quench.[1][4]

Troubleshooting Workflow

This flowchart provides a systematic process for identifying and resolving issues with product impurities.

G Start Crude Product Analysis (TLC, LC-MS, NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check Success Product is Pure Proceed to Final Purification Impurity_Check->Success No SM_Check Impurity matches Starting Quinoxalinone? Impurity_Check->SM_Check Yes Over_Chlor_Check Impurity shows M+34/36 (Dichloro Isotopic Pattern)? SM_Check->Over_Chlor_Check No SM_Check_Sol Incomplete Chlorination - Increase reaction time/temp - Ensure anhydrous POCl₃ - Re-run reaction SM_Check->SM_Check_Sol Yes Other_Impurity Other Unexpected Impurity? Over_Chlor_Check->Other_Impurity No Over_Chlor_Sol Over-Chlorination - Reduce reaction time - Decrease temperature - Use less POCl₃ Over_Chlor_Check->Over_Chlor_Sol Yes Other_Impurity_Sol Potential Side Reactions - Check for Phenazine (oxidized diamine) - Check for Benzimidazole (rearrangement) - Optimize condensation step Other_Impurity->Other_Impurity_Sol Yes No_Impurity No Yes_Impurity Yes

Caption: Troubleshooting workflow for product impurity analysis.

Quantitative Data Summary

This table provides a summary of typical reaction parameters and expected outcomes based on literature protocols for analogous syntheses.

ParameterStep 1: CondensationStep 2: ChlorinationReference(s)
Key Reagents 3-methoxy-1,2-phenylenediamine, Ethyl Glyoxalate8-methoxyquinoxalin-2(1H)-one, POCl₃[3],[2]
Solvent EthanolNeat POCl₃[6],[4]
Temperature Reflux (~78 °C)Reflux (~105 °C)[1],[16]
Typical Duration 2 - 4 hours2 - 3 hours[1],[3]
Stoichiometry Diamine (1.0 eq), Glyoxalate (1.0 - 1.1 eq)Quinoxalinone (1.0 eq), POCl₃ (5 - 10 eq)[1]
Typical Yield > 85%> 80%[17],[18]

References

Technical Support Center: Purification of 2-Chloro-8-methoxyquinoxaline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-chloro-8-methoxyquinoxaline and its analogs. Quinoxaline derivatives are a cornerstone in medicinal chemistry, recognized as privileged scaffolds in the development of novel therapeutics.[1][2][3] However, the synthesis of these valuable compounds, often involving multi-step reactions like condensation and chlorination, frequently results in crude products containing a mixture of unreacted starting materials, isomers, and reaction by-products.[4][5]

Effective purification is therefore not merely a procedural step but a critical determinant of experimental success, ensuring the integrity of downstream biological and chemical data. This document provides in-depth, field-proven guidance in a question-and-answer format to address the specific challenges you may encounter during the purification of these heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is heavily dependent on the synthetic route. A common pathway involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination (e.g., with POCl₃) of the resulting quinoxalinone intermediate.[2][6]

Primary impurities often include:

  • Unreacted 8-methoxyquinoxalin-2(1H)-one: This is the precursor to your chlorinated product. Its presence indicates incomplete chlorination. Due to the difference in polarity (the -OH group makes it more polar), it is generally separable by standard chromatographic techniques.[7]

  • Isomeric By-products: If you start with an unsymmetrical diamine, the initial condensation can lead to the formation of regioisomers, which can be notoriously difficult to separate due to their similar physical properties.[4]

  • Over-oxidation Products: The o-phenylenediamine starting materials are susceptible to oxidation, which can generate various colored impurities.[5]

  • Residual Reagents and By-products: Hydrolyzed chlorinating agents (e.g., phosphoric acid from POCl₃) or residual catalysts can contaminate the crude product.[7]

  • Benzimidazoles: Under certain acidic conditions or high temperatures, rearrangement of the quinoxaline skeleton can lead to the formation of benzimidazole side products.[5]

Q2: What are the primary recommended methods for purifying crude this compound?

A2: The two most effective and universally applied purification techniques for this class of compounds are column chromatography and recrystallization .[7] For exceptionally challenging separations, such as resolving isomers or achieving ultra-high purity, High-Performance Liquid Chromatography (HPLC) may be employed.[8][9] The choice of method depends on the nature and quantity of the impurities.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool. Quinoxaline derivatives are inherently UV-active due to their fused aromatic ring system, making them easily visible on TLC plates with a fluorescent indicator (F₂₅₄) under a UV lamp.[7] TLC allows for the rapid assessment of fraction purity during column chromatography and helps in selecting an appropriate solvent system for both chromatography and recrystallization.

Purification Workflow & Decision Logic

The following diagram outlines the general workflow and decision-making process for purifying a crude quinoxaline derivative.

G cluster_start Start cluster_analysis Initial Analysis cluster_decision Method Selection cluster_purification Purification cluster_validation Validation & Isolation crude Crude Product tlc_analysis Analyze by TLC (Multiple Eluent Systems) crude->tlc_analysis decision Assess Separation & Purity tlc_analysis->decision col_chrom Column Chromatography decision->col_chrom  Multiple spots or  impurities close to product recryst Recrystallization decision->recryst  Baseline spot is clean  & few impurities purity_check Combine Pure Fractions & Check Purity (TLC) col_chrom->purity_check final_product Pure Product (Evaporate Solvent) recryst->final_product purity_check->final_product

Caption: Decision workflow for purifying quinoxaline derivatives.

Troubleshooting Guide: Column Chromatography

Column chromatography using silica gel is the most versatile method for separating quinoxaline derivatives from a range of impurities.[7][10]

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Product does not elute from the column (Rf = 0). The eluent system is not polar enough to displace the compound from the polar silica gel stationary phase.Increase the polarity of the eluent. Gradually add a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). This increases the competition for binding sites on the silica, allowing the compound to move down the column.
Product elutes too quickly (Rf > 0.5), resulting in poor separation. The eluent system is too polar. The compound has a higher affinity for the mobile phase than the stationary phase.Decrease the polarity of the eluent. Reduce the percentage of the polar solvent (e.g., decrease ethyl acetate in hexane). This enhances the interaction with the silica gel, increasing retention time and improving separation. Aim for a product Rf value between 0.2-0.4 for optimal separation.[7]
Streaking or tailing of spots on TLC and column fractions. 1. The compound is acidic or basic and is interacting strongly with the silica gel (which is acidic). Quinoxaline nitrogens are weakly basic.[11]2. The sample was overloaded on the column.Add a modifier to the eluent. For basic compounds like quinoxalines, add a small amount of triethylamine (0.1-1%) to the eluent system.[7] The triethylamine will bind to the acidic sites on the silica, preventing the basic product from tailing. For acidic compounds, a small amount of acetic acid can be used.
Poor separation of two compounds with similar Rf values. The chosen eluent system is not providing adequate selectivity for the compounds.Change the solvent system. Instead of just altering polarity, switch to solvents with different chemical properties (e.g., from hexane/ethyl acetate to dichloromethane/methanol). Different solvents interact with the compounds and stationary phase in unique ways, which can often resolve closely running spots. Alternatively, consider a different stationary phase like neutral alumina.[7]

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, yielding highly pure crystalline material.[12] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at high and low temperatures.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Product "oils out" instead of forming crystals. 1. The melting point of the solute is lower than the boiling point of the solvent.2. The solution is cooling too rapidly.3. High concentration of impurities is depressing the melting point and preventing crystal lattice formation.Modify the solvent or cooling process. Use a lower-boiling point solvent or a solvent mixture ("solvent pair"). Allow the solution to cool slowly to room temperature before placing it in an ice bath to give molecules time to arrange into an ordered crystal lattice.[7] If impurities are the issue, a preliminary purification by column chromatography may be required.
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures.Induce crystallization. Evaporate some of the solvent to increase the concentration and induce supersaturation. If crystals still do not form, you can:• Scratch the inside of the flask with a glass rod at the solution-air interface. This creates microscopic imperfections that can serve as nucleation sites.[12]• Add a seed crystal (a tiny crystal of the pure product) to provide a template for crystallization.[12]• Add an "anti-solvent" dropwise—a solvent in which your compound is insoluble but is miscible with the recrystallization solvent. Add it until the solution becomes turbid, then heat to clarify and cool slowly.[7]
Low recovery of the purified product. 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used to wash the collected crystals.Optimize cooling and washing. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals, as even cold solvent will dissolve some product.[7]
Product is not significantly purer after recrystallization. The impurities have very similar solubility properties to the product in the chosen solvent.Change the recrystallization solvent. A different solvent or solvent system may have a better solubility differential between your product and the impurity, allowing for more effective separation.

Step-by-Step Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system (e.g., starting with 20% Ethyl Acetate in Hexane) that provides good separation and an Rf value of ~0.3 for the desired this compound.

  • Column Packing: Prepare a slurry of silica gel (230–400 mesh) in your chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" technique often results in better separation than loading the sample as a concentrated liquid.

  • Elution and Fraction Collection: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). The ideal solvent will dissolve the compound when hot but not at room temperature.[12] Ethanol or ethanol/water mixtures are often effective for quinoxalines.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution to remove it.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.

Advanced Purification: High-Performance Liquid Chromatography (HPLC)

For analytical purity assessment or challenging preparative separations of quinoxaline derivatives, reverse-phase HPLC is a powerful tool.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_run Execution cluster_analysis Data Acquisition & Analysis cluster_outcome Outcome sample_prep Dissolve sample in mobile phase or suitable solvent injection Inject sample sample_prep->injection system_prep Equilibrate HPLC system (e.g., C18 column) with mobile phase system_prep->injection separation Gradient or Isocratic Elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) injection->separation detection Detect with UV detector (Quinoxalines absorb ~254 nm) separation->detection analysis Analyze chromatogram for retention time & peak purity detection->analysis analytical Determine Purity (%) analysis->analytical Analytical Scale preparative Collect Fractions & Evaporate Solvent analysis->preparative Preparative Scale

Caption: General workflow for HPLC analysis and purification.

A typical starting point for method development would be a C18 column with a mobile phase gradient of water and methanol or acetonitrile, often with an additive like 0.1% formic acid to improve peak shape.[13]

References

Technical Support Center: Navigating Regioselectivity in Substituted Quinoxaline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for quinoxaline chemistry. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of functionalizing substituted quinoxaline scaffolds. Regioselectivity—the control of where a chemical reaction occurs on a molecule—is a paramount challenge in the synthesis of complex quinoxaline derivatives. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired regiochemical outcomes with confidence.

Understanding the Quinoxaline Core: A Duality of Reactivity

The quinoxaline scaffold is a tale of two rings. It consists of a benzene ring fused to a pyrazine ring, creating a system with distinct electronic personalities. The pyrazine ring, with its two nitrogen atoms, is inherently electron-deficient, making its carbon atoms (C-2 and C-3) susceptible to nucleophilic attack . Conversely, the fused benzene ring (carbocyclic ring) is comparatively electron-rich, making its positions (C-5, C-6, C-7, and C-8) the primary sites for electrophilic aromatic substitution .[1][2]

This electronic duality is the foundation of regioselectivity in quinoxaline chemistry. The outcome of any reaction is a finely tuned interplay between this inherent reactivity, the directing effects of existing substituents, and the chosen reaction conditions.

Caption: Fundamental reactivity map of the quinoxaline nucleus.

Troubleshooting Guides & FAQs

This section directly addresses common regioselectivity challenges in a question-and-answer format.

Category 1: Electrophilic Aromatic Substitution (EAS)

Q1: I am attempting to nitrate 6-methoxyquinoxaline and obtaining a mixture of the 5-nitro and 7-nitro products. How can I improve selectivity for the 5-nitro isomer?

A1: This is a classic case of competing directing effects. The methoxy group (-OMe) at C-6 is a powerful electron-donating group (EDG), which activates the ring and directs incoming electrophiles to its ortho (C-5 and C-7) and para (C-3, which is not on the benzene ring) positions. While both C-5 and C-7 are electronically activated, selectivity can often be achieved by leveraging steric hindrance and reaction kinetics.

Causality: The C-5 position is sterically more hindered due to its proximity to the fused pyrazine ring (the "peri" position). Lowering the reaction temperature often favors the kinetically controlled product, which in many cases is the less sterically hindered C-7 isomer. To favor the thermodynamically more stable, but sterically hindered C-5 product, you may need to adjust conditions to allow for equilibration or find a catalyst system that overcomes the steric barrier.

Troubleshooting Protocol: Favoring C-5 Nitration

  • Reagent Choice: Switch from standard HNO₃/H₂SO₄ to a milder nitrating agent. A common choice is using nitric acid in acetic anhydride, which can sometimes alter isomer ratios.

  • Temperature Control: Start the reaction at a very low temperature (e.g., -10 °C to 0 °C) and allow it to warm slowly to room temperature. This can help favor one isomer over the other.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies. Experiment with different solvents, such as nitromethane or sulfolane, to see if the regiomeric ratio improves.

Data Summary: Influence of Substituents on EAS

Substituent (at C-6)TypeActivating/DeactivatingDirecting Effect (on Benzene Ring)
-OCH₃, -CH₃, -NH₂EDGActivatingortho, para (to itself) -> C-5, C-7 favored
-Cl, -BrEWG (weak)Deactivatingortho, para (to itself) -> C-5, C-7 favored
-NO₂, -CN, -SO₃HEWG (strong)Strongly Deactivatingmeta (to itself) -> C-8 favored
Category 2: Nucleophilic Aromatic Substitution (SNA_r_)

Q2: I have 2,7-dichloroquinoxaline and want to selectively substitute the C-2 chlorine with piperidine without affecting the C-7 chlorine. My current conditions (high temperature) lead to a disubstituted product. How can I achieve monosubstitution?

A2: This issue stems from the significant difference in reactivity between the two chlorine atoms. The C-2 position is part of the electron-deficient pyrazine ring, making the C-2 chlorine atom highly activated for S_N_Ar.[3][4] The C-7 chlorine is on the more electron-rich benzene ring and is much less reactive. You are likely using conditions that are too harsh, which eventually forces the substitution at the less reactive C-7 position.

Causality: The key is to exploit the large difference in activation energy between the two sites. A successful selective reaction will provide just enough energy to overcome the barrier for reaction at C-2 while remaining well below the energy required for reaction at C-7. This is almost always achieved by lowering the reaction temperature and shortening the reaction time.

Step-by-Step Protocol: Selective Monosubstitution at C-2

  • Setup: To a solution of 2,7-dichloroquinoxaline (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF) or ethanol, add piperidine (1.1 eq).

  • Temperature: Maintain the reaction at room temperature (20-25 °C). Do not heat initially.

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes.

  • Endpoint: As soon as the starting material is consumed and only the C-2 monosubstituted product is observed, quench the reaction by pouring it into cold water.

  • Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to isolate the 2-(piperidin-1-yl)-7-chloroquinoxaline.

If the reaction is too slow at room temperature, you may gently warm it to 40-50 °C, but continue to monitor it very closely to avoid disubstitution.

Category 3: Transition-Metal-Catalyzed Cross-Coupling

Q3: I need to perform a Suzuki coupling on 2-bromo-6-iodoquinoxaline. My goal is to couple an arylboronic acid at the C-6 position selectively. Which conditions should I use?

A3: Regioselectivity in cross-coupling reactions of dihalo-heterocycles is governed by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-Br >> C-Cl .[5][6] Therefore, the C-I bond at the C-6 position will react preferentially over the C-Br bond at the C-2 position under carefully controlled conditions.

Causality: The lower bond dissociation energy of the C-I bond compared to the C-Br bond means that the oxidative addition step, which is often the rate-determining step, is much faster for the aryl iodide. By using a catalyst system with moderate reactivity and mild conditions, you can ensure the reaction occurs exclusively at the more reactive site.

G Figure 2. Decision Workflow for Selective Cross-Coupling start Start: Dihaloquinoxaline Substrate check_halogens Identify Halogens (e.g., C-I & C-Br) start->check_halogens ci_present C-I Bond Present? check_halogens->ci_present cbr_present C-Br Bond Present? ci_present->cbr_present No cond_i Use Mild Conditions: - Pd(PPh3)4 - Na2CO3 base - T < 80 °C - Target: C-I Site ci_present->cond_i Yes cond_br Use Harsher Conditions: - Pd(dppf)Cl2 - K3PO4 base - T > 90 °C - Target: C-Br Site cbr_present->cond_br Yes cond_cl Specialized Ligands Required (e.g., Buchwald Ligands) - High Temp / Microwave - Target: C-Cl Site cbr_present->cond_cl No (C-Cl only)

Caption: Logic for choosing conditions in selective cross-coupling.

Step-by-Step Protocol: Selective Suzuki Coupling at C-6 (C-I Bond)

  • Inert Atmosphere: Assemble a reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Reagents: To the vessel, add 2-bromo-6-iodoquinoxaline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ (2.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Temperature: Heat the reaction mixture to 70-80 °C. Higher temperatures risk activating the C-Br bond.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction should be complete within 2-6 hours.

  • Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the resulting crude material by column chromatography to yield the 2-bromo-6-arylquinoxaline product.

Relative Reactivity of Halogens in Pd-Catalyzed Cross-Coupling

C-X BondRelative ReactivityTypical Temperature for Oxidative Addition
C-IHighest25 - 80 °C
C-BrMedium60 - 110 °C
C-ClLow>100 °C (often requires specialized ligands)
C-FLowestNot typically reactive under standard conditions

References

Technical Support Center: Enhancing the In Vivo Stability of 2-chloro-8-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-chloro-8-methoxyquinoxaline and encountering challenges related to its stability in in vivo studies. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and obtain reliable and reproducible results.

Introduction: The Challenge of In Vivo Stability

Quinoxaline derivatives are a significant class of heterocyclic compounds, widely investigated for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, with its specific substitution pattern, presents a unique set of opportunities and challenges. The electron-withdrawing nature of the chloro group and the electron-donating methoxy group can influence the molecule's reactivity, metabolic susceptibility, and overall stability in a biological environment.[3]

Researchers often observe that promising in vitro activity does not translate to in vivo efficacy. This discrepancy is frequently due to poor stability, leading to rapid metabolism, low bioavailability, and consequently, suboptimal therapeutic concentrations at the target site. This guide will address these issues head-on, providing a logical framework for diagnosing and solving stability-related problems.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during in vivo studies with this compound.

Frequently Asked Questions (FAQs)

Q1: My in vivo efficacy results are inconsistent and not reproducible. What could be the underlying stability issue?

Inconsistent in vivo data is a classic sign of compound instability. Several factors could be at play:

  • Metabolic Lability: The compound may be rapidly metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[4] The 8-methoxy group is a prime candidate for O-demethylation, and the quinoxaline ring itself can be hydroxylated. The chloro-substituent can also influence metabolic pathways.

  • Poor Aqueous Solubility and Precipitation: If the compound has low aqueous solubility, it may precipitate out of the formulation upon administration, leading to variable absorption.[5][6]

  • Chemical Degradation: The compound might be unstable at the pH of the formulation or in the physiological environment of the gastrointestinal tract or bloodstream.

  • Formulation Issues: The chosen vehicle may not be optimal for maintaining the compound in a stable, bioavailable state.

Q2: I suspect my compound is being rapidly metabolized. How can I confirm this and identify the metabolites?

To confirm rapid metabolism, you should conduct a pilot pharmacokinetic (PK) study.

  • Experimental Approach: Administer a single dose of this compound to a small group of animals (e.g., mice or rats) and collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Analyze the plasma for the parent compound and potential metabolites using a validated analytical method like LC-MS/MS.[7][8]

  • Metabolite Identification: A high-resolution mass spectrometer can provide accurate mass data to help elucidate the structures of potential metabolites. Common metabolic transformations to look for include:

    • O-demethylation of the 8-methoxy group.

    • Hydroxylation of the quinoxaline ring.

    • Glucuronidation or sulfation of the hydroxylated metabolites.

    • Glutathione conjugation , potentially following dechlorination.

Q3: What are the first steps I should take to improve the stability of this compound in my in vivo experiments?

A multi-pronged approach is often the most effective:

  • Formulation Optimization: This is often the quickest and most direct way to improve stability without chemically modifying your compound. Start by assessing the physicochemical properties of your compound, such as its solubility and logP. Based on these, you can select an appropriate formulation strategy.[5][9]

  • Route of Administration: If you are using oral administration, consider if intravenous (IV) or intraperitoneal (IP) injection might bypass first-pass metabolism and improve exposure.

  • Prodrug Strategy: If formulation changes are insufficient, a prodrug approach can be considered. This involves chemically modifying the molecule to improve its properties, with the modification being cleaved in vivo to release the active parent drug.

Q4: The solubility of my compound is very low. What formulation strategies can I use to improve its bioavailability?

For poorly soluble compounds, several formulation strategies can be employed:[5][6]

  • Co-solvents: Using a mixture of solvents (e.g., DMSO, PEG400, ethanol) can enhance solubility. However, be mindful of potential toxicity and precipitation upon injection.

  • Lipid-Based Formulations: Encapsulating the compound in liposomes or formulating it in a self-emulsifying drug delivery system (SEDDS) can significantly improve solubility and absorption.[9]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases its surface area, leading to a higher dissolution rate.[10]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution.[10]

Formulation Strategy Principle Advantages Considerations
Co-solvent Systems Increasing the polarity range of the vehicle.Simple to prepare.Potential for precipitation upon dilution in vivo; solvent toxicity.
Lipid-Based Formulations (e.g., Liposomes, SEDDS) Encapsulating the drug in lipid carriers.Enhances solubility and permeability; can protect the drug from degradation.More complex to prepare and characterize; potential for physical instability.
Nanosuspensions Increasing surface area by reducing particle size.Improves dissolution rate; applicable to a wide range of drugs.Requires specialized equipment for production; potential for particle aggregation.
Amorphous Solid Dispersions Preventing crystallization to maintain a high-energy state.Significantly improves solubility and dissolution.Potential for recrystallization over time; requires careful polymer selection.

Q5: Can the chloro and methoxy substituents on the quinoxaline ring contribute to its instability?

Yes, these substituents play a crucial role:

  • 8-Methoxy Group: This group is a common site for O-demethylation by CYP enzymes, a major metabolic pathway that can lead to rapid clearance.[11]

  • 2-Chloro Group: While generally more stable than bromo or iodo substituents, the chloro group can still be a site for metabolic attack, potentially leading to the formation of reactive intermediates or glutathione conjugates. The electron-withdrawing nature of the chlorine also influences the overall electron density of the quinoxaline ring, which can affect its interaction with metabolizing enzymes.[3]

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments to troubleshoot and enhance the in vivo stability of this compound.

Protocol 1: Pilot Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile of this compound and identify major metabolites.

Materials:

  • This compound

  • Appropriate animal model (e.g., male C57BL/6 mice, 8-10 weeks old)

  • Dosing vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline)

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.

  • Acclimatize animals for at least one week before the study.

  • Administer a single dose of the compound (e.g., 10 mg/kg) via the desired route (e.g., intravenous or oral gavage).

  • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into EDTA-coated tubes.

  • Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • For analysis, precipitate plasma proteins by adding a 3-fold volume of cold acetonitrile containing an internal standard.

  • Centrifuge to pellet the precipitated proteins and analyze the supernatant by LC-MS/MS.

  • Quantify the parent compound and screen for predicted metabolites.

Protocol 2: Formulation Development for Poorly Soluble Quinoxalines

Objective: To prepare and evaluate different formulations to improve the solubility and stability of this compound.

A. Co-solvent System:

  • Determine the solubility of the compound in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG400, Cremophor EL).

  • Prepare various combinations of these solvents to create a vehicle that fully dissolves the compound at the target concentration.

  • A common starting point is 10% DMSO, 40% PEG400, and 50% saline.

  • Visually inspect the formulation for any precipitation upon standing and after dilution with saline or water to mimic in vivo conditions.

B. Liposomal Formulation (Thin-Film Hydration Method):

  • Dissolve this compound and lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[12]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a specific size, the resulting liposome suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of this compound to metabolism by liver microsomes.

Materials:

  • This compound

  • Liver microsomes (from the species of interest, e.g., mouse, rat, human)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Part 3: Visualization of Key Concepts

Diagram 1: Potential Metabolic Pathways

parent This compound metabolite1 8-hydroxy-2-chloroquinoxaline parent->metabolite1 O-demethylation (CYP450) metabolite2 Hydroxylated quinoxaline ring parent->metabolite2 Hydroxylation (CYP450) metabolite3 Glutathione conjugate parent->metabolite3 Dechlorination & GST metabolite4 Glucuronide/Sulfate Conjugate metabolite1->metabolite4 UGTs/SULTs metabolite2->metabolite4 UGTs/SULTs start Poor In Vivo Efficacy check_pk Conduct Pilot PK Study start->check_pk low_exposure Low Plasma Exposure? check_pk->low_exposure rapid_clearance Rapid Clearance? low_exposure->rapid_clearance No formulation Optimize Formulation (Solubility/Stability) low_exposure->formulation Yes metabolism Assess Metabolic Stability (In Vitro Assay) rapid_clearance->metabolism Yes retest Re-evaluate In Vivo Efficacy rapid_clearance->retest No formulation->retest prodrug Consider Prodrug Strategy metabolism->prodrug prodrug->retest

References

Quinoxaline Compound Toxicity Reduction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoxaline-based compound development. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this versatile scaffold. Here, we address common challenges and provide actionable strategies to mitigate toxicity while preserving therapeutic efficacy. Our approach is rooted in mechanistic understanding and validated experimental protocols to ensure the scientific integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Roots of Quinoxaline Toxicity

Question 1: My quinoxaline lead compound is showing significant cytotoxicity. What are the common structural alerts or mechanisms I should be aware of?

Answer: Quinoxaline derivatives' toxicity often stems from their metabolism and interactions with off-target biological macromolecules. A primary area of concern, particularly for Quinoxaline 1,4-di-N-oxides (QdNOs) , is their metabolic activation.[1][2][3]

The N-oxide moieties, often crucial for the desired biological activity (e.g., as bioreductive anticancer agents), can undergo enzymatic reduction in vivo.[4] This process can generate reactive metabolites and reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[4] Studies have shown that some metabolites can be more toxic than the parent compound, exhibiting effects like genotoxicity, cytotoxicity, and carcinogenicity.[2][3]

Key toxicity mechanisms to consider include:

  • Metabolic Activation of N-Oxides: The reduction of the N→O group is a primary metabolic pathway.[1][2] This can lead to the formation of radical species that damage DNA and other cellular components.

  • Oxidative Stress: The generation of ROS during metabolic cycling can overwhelm cellular antioxidant defenses, leading to damage to lipids, proteins, and DNA.[4]

  • Off-Target Kinase Inhibition: The quinoxaline scaffold is a common "privileged structure" in kinase inhibitor design.[5][6] Lack of selectivity can lead to inhibition of essential kinases, causing a range of toxicities.

  • hERG Channel Inhibition: A significant concern for many nitrogen-containing heterocyclic compounds is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias (QT prolongation).[7][8]

The diagram below illustrates the metabolic reduction pathway for a generic Quinoxaline 1,4-di-N-oxide, a common source of toxicity.

G Parent Quinoxaline 1,4-di-N-oxide (Parent Compound) Metabolite1 Desoxy-Quinoxaline Metabolite Parent->Metabolite1 Enzymatic Reduction (e.g., CYPs, XOR) ROS Reactive Oxygen Species (ROS) Parent->ROS Redox Cycling Metabolite2 Bidesoxy-Quinoxaline Metabolite Metabolite1->Metabolite2 Further Reduction Metabolite1->ROS Redox Cycling Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage

Caption: Metabolic activation of Quinoxaline 1,4-di-N-oxides.

Section 2: Strategic Approaches to Mitigate Toxicity

Question 2: How can I strategically modify my lead compound to reduce its toxicity while maintaining its potency?

Answer: A multi-pronged approach combining structural modification, bioisosteric replacement, and prodrug strategies is often most effective. The goal is to alter the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile favorably.[9][10]

Strategy 2.1: Structure-Toxicity Relationship (STR)-Guided Modification

Systematic modification of substituents on the quinoxaline core can have a profound impact on toxicity. While specific STRs are highly dependent on the compound series and its biological target, some general principles apply:

  • Modulate Metabolic Soft Spots: If metabolic activation is the issue (e.g., with QdNOs), consider modifications that alter the rate of N-oxide reduction. For instance, studies suggest that faster deoxidation can lead to lower DNA damage.[1][2] Introducing steric hindrance near the N-oxides or altering the electronic properties of the ring can modulate metabolism.

  • Optimize Lipophilicity: High lipophilicity can lead to poor solubility, increased metabolic clearance, and non-specific toxicity. Fine-tuning logP by adding or removing polar or non-polar groups can improve the overall profile.

  • Block Unwanted Metabolism: If a specific site on the molecule is prone to metabolic transformation leading to a toxic metabolite, this site can be "blocked." A common tactic is the introduction of a fluorine atom or a deuterium atom at the metabolically active position.[11]

Strategy 2.2: Bioisosteric Replacement

Bioisosterism involves replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or reducing toxicity.[12][13][14][15][16] This is a powerful tool in medicinal chemistry.

Problematic Moiety Potential Bioisosteric Replacement Rationale for Toxicity Reduction
Carboxylic AcidTetrazole, Acyl SulfonamideImproves metabolic stability and cell permeability, avoiding issues associated with carboxylic acid metabolism.[16]
Phenyl RingPyridyl, Thienyl, or other HeterocyclesCan alter metabolic pathways (e.g., avoiding problematic aromatic hydroxylation), improve solubility, and change target-binding interactions to enhance selectivity.[11]
AmideSulfonamide, Reverse AmideModifies hydrogen bonding potential and metabolic stability.[12]
tert-Butyl GroupTrifluoromethyl-oxetane, CyclobutylReduces lipophilicity and can improve metabolic stability, mitigating off-target effects associated with high lipophilicity.[16]

Strategy 2.3: Prodrug Approach

A prodrug is an inactive or less active precursor that is metabolized in vivo to the active drug. This strategy can be used to overcome toxicity issues by altering the drug's distribution.

  • Targeted Delivery: A prodrug can be designed to be activated only at the site of action (e.g., in a tumor microenvironment with specific enzymes), thereby reducing systemic exposure and toxicity to healthy tissues.[17]

  • Masking Toxic Groups: If a particular functional group is responsible for toxicity, it can be temporarily masked with a promoiety that is cleaved off to release the active drug.

While specific examples for quinoxalines are emerging, the principle has been successfully applied to related scaffolds like quinolines, where N-alkoxy prodrugs release the active drug upon reduction.[18]

Section 3: Predictive Toxicology & In Silico Assessment

Question 3: Before synthesizing dozens of analogues, can I use computational tools to predict which ones are likely to be less toxic?

Answer: Absolutely. In silico toxicology is an essential, cost-effective step in modern drug discovery to prioritize synthesis and testing.[11][19][20][21] These methods use computational models to predict a compound's ADMET properties based on its structure.

Key In Silico Tools:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate a compound's structural features (descriptors) with its biological activity or toxicity.[21][22] For quinoxalines, you can build or use existing QSAR models to predict endpoints like cytotoxicity, mutagenicity, or hERG inhibition.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the ADME of a compound in the body.[21][22] These models can predict organ-specific accumulation, identify potential drug-drug interactions by predicting inhibition of Cytochrome P450 (CYP) enzymes, and estimate overall exposure, which is critical for interpreting toxicity data.[20]

  • Molecular Docking: If off-target toxicity is a concern (e.g., hERG inhibition), you can perform molecular docking studies.[11][19] By docking your quinoxaline analogues into a 3D model of the hERG channel's binding pocket, you can predict which compounds are likely to bind and cause a blockade. This allows you to design modifications that disrupt this unwanted interaction.

The following workflow illustrates how in silico tools can be integrated into your drug discovery cascade.

G cluster_in_silico In Silico / Computational Phase cluster_in_vitro In Vitro / Experimental Phase VirtualLib Virtual Library of Quinoxaline Analogues ADMET ADMET Prediction (QSAR, PBPK Models) VirtualLib->ADMET Docking Molecular Docking (Primary Target & Off-Targets like hERG) ADMET->Docking Prioritize Prioritize Candidates (Low Predicted Toxicity) Docking->Prioritize Synthesis Chemical Synthesis Prioritize->Synthesis ToxAssay Toxicity Assays (MTT, Micronucleus, hERG) Synthesis->ToxAssay EfficacyAssay Efficacy Assays Synthesis->EfficacyAssay LeadOpt Lead Optimization ToxAssay->LeadOpt EfficacyAssay->LeadOpt

Caption: Integrated workflow for toxicity reduction.

Section 4: Essential Experimental Protocols

Question 4: I need to test my new compounds experimentally. Can you provide reliable, step-by-step protocols for key in vitro toxicity assays?

Answer: Certainly. A standard initial battery of tests includes assessing cytotoxicity, genotoxicity, and cardiotoxicity. Below are condensed, best-practice protocols for these critical assays.

Protocol 4.1: MTT Assay for General Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[23][24][25][26]

  • Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[23]

  • Procedure:

    • Cell Seeding: Seed your cells (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of your quinoxaline compounds in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubation: Incubate the plate for a set period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS, diluted 1:10 in medium) to each well and incubate for 2-4 hours. Purple formazan crystals will form in viable cells.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance of the resulting purple solution using a microplate reader, typically at a wavelength of 540-590 nm.[24]

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 4.2: In Vitro Micronucleus Assay for Genotoxicity

This assay detects damage to chromosomes or the mitotic apparatus.[27][28][29]

  • Principle: Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division. An increase in micronuclei indicates a genotoxic event (clastogenic or aneugenic).[28]

  • Procedure:

    • Cell Culture: Culture suitable cells (e.g., human peripheral blood lymphocytes or CHO cells) and expose them to at least three concentrations of your test compound, with and without metabolic activation (S9 fraction).[27]

    • Cytokinesis Block: Add Cytochalasin B to the cultures. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures you are only scoring cells that have completed one round of mitosis during exposure.[28]

    • Harvesting & Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

    • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[27][29]

    • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic result.[27]

Protocol 4.3: Automated Patch-Clamp Assay for hERG Cardiotoxicity

This electrophysiology assay directly measures the function of the hERG potassium channel.[7][30][31][32]

  • Principle: The assay measures the ionic current flowing through hERG channels expressed in a stable cell line (e.g., HEK293-hERG). Inhibition of this current by a compound is a direct measure of its hERG-blocking potential.[30][31]

  • Procedure:

    • Cell Preparation: Use a cell line stably expressing the hERG channel. On the day of the experiment, prepare a single-cell suspension.

    • System Setup: Use an automated patch-clamp system (e.g., QPatch). The system uses a microfluidic chip to capture individual cells and form a high-resistance "giga-ohm" seal.[32]

    • Data Acquisition:

      • Establish a whole-cell recording configuration.

      • Apply a specific voltage protocol to elicit the characteristic hERG current. A typical protocol involves a depolarization step to open the channels followed by a repolarization step to measure the "tail current."[30]

      • Record a stable baseline current.

      • Sequentially perfuse increasing concentrations of your quinoxaline compound over the cell and record the current at each concentration until a steady-state block is achieved.

    • Analysis: Measure the percentage of current inhibition at each concentration relative to the baseline. Plot a concentration-response curve to determine the IC₅₀ value. This value is a critical indicator of the compound's cardiotoxic potential.[32]

References

Validation & Comparative

A Comparative Guide to 2-Chloro-8-Methoxyquinoxaline and Other Quinoxaline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a heterocyclic system comprising a fused benzene and pyrazine ring, stands as a cornerstone in modern medicinal chemistry.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have established quinoxaline derivatives as privileged structures in the development of novel therapeutics.[3][4] These compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5]

This guide provides a comparative analysis of 2-chloro-8-methoxyquinoxaline and its utility as a synthetic precursor against other key quinoxaline derivatives. We will explore how subtle structural modifications on the quinoxaline core dictate biological outcomes, offering field-proven insights for researchers, scientists, and drug development professionals. The focus will be on anticancer and antimicrobial applications, supported by experimental data and validated protocols.

The Strategic Importance of Chloro-Quinoxalines as Synthetic Intermediates

While this compound itself is not extensively documented as a potent bioactive agent, its true value lies in its role as a versatile synthetic intermediate. The chlorine atom at the C-2 position is an excellent leaving group, providing a reactive handle for nucleophilic substitution. This allows for the strategic introduction of diverse functional groups (amines, thiols, ethers), leading to the generation of extensive libraries of novel compounds with enhanced biological activity.

The 8-methoxy group, an electron-donating substituent, modifies the electronic properties of the quinoxaline ring system. This can influence the reactivity of the C-2 position and, more importantly, can be a critical determinant in the final compound's interaction with its biological target. Understanding the interplay between the reactive chloro group and the modulating methoxy group is fundamental to designing next-generation quinoxaline-based drugs.

Comparative Analysis: Anticancer Activity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, often functioning as inhibitors of protein kinases that are crucial for tumor growth and survival.[4][6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinoxaline derivatives is profoundly influenced by the substituents on the core ring.[7][8]

  • Substitution at C-2/C-3: The introduction of amino, urea, and thiourea moieties at these positions has proven effective. For instance, derivatives of 3-methylquinoxaline have shown potent activity against colon cancer (HCT116) cells.[9]

  • Influence of Halogens: Halogenation can enhance biological activity. Bromo-substituted quinoxalines, for example, have demonstrated superior inhibition of lung cancer cells compared to their nitro-analogs.[8]

  • Role of Methoxy Groups: Electron-donating groups like methoxy (-OCH3) can be essential for activity. In some series, the presence of a methoxy group was found to be critical for potent cytotoxicity against cell lines like HeLa and SMMC-7721.

A highly potent derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (a complex molecule built upon the this compound framework), has demonstrated remarkable and selective cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2.[10][11] This underscores the potential of using the this compound scaffold to build highly active and complex anticancer agents.

Quantitative Comparison of Anticancer Potency

The efficacy of various quinoxaline derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit 50% of a biological process. A lower IC50 value indicates higher potency.

Compound IDCore Structure/SubstituentsCancer Cell LineIC50 (µM)Reference
Compound 49 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colon)0.35[10][11]
Caco-2 (Colon)0.54[10][11]
Compound XVa 3-(chloroquinoxalin-2-yl)amino derivativeHCT116 (Colon)4.4[9]
MCF-7 (Breast)5.3[9]
Compound VIIIc 3-(methylquinoxalin-2-yl)amino derivativeHCT116 (Colon)2.5[9]
Doxorubicin Standard ChemotherapeuticHCT116 (Colon)0.36[12]

Table 1: Comparative in vitro anticancer activity of selected quinoxaline derivatives.

The data clearly show that complex derivatives, such as Compound 49, built from a this compound-like core can achieve sub-micromolar potency, rivaling standard chemotherapeutics in specific cell lines.[10][11]

Mechanism of Action: Targeting Key Cancer Pathways

Many quinoxaline-based anticancer agents exert their effects by modulating critical signaling pathways that are dysregulated in cancer.[1] The derivative 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, for instance, induces cytotoxicity in colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway.[10][11] This compound was also shown to arrest the cell cycle at the G2/M phase and induce apoptosis (programmed cell death).[10][11] Other quinoxalines function as potent inhibitors of receptor tyrosine kinases like VEGFR-2, c-Met, and EGFR, which are essential for tumor angiogenesis and proliferation.[1][13]

PI3K_AKT_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates apoptosis Apoptosis (Inhibition) akt->apoptosis Inhibits proliferation Cell Growth & Proliferation mtorc1->proliferation Promotes quinoxaline Quinoxaline Derivative (e.g., Cmpd 49) quinoxaline->pi3k Inhibits quinoxaline->akt quinoxaline->mtorc1

Caption: PI3K/AKT/mTOR pathway modulation by quinoxaline derivatives.

Comparative Analysis: Antimicrobial Activity

The quinoxaline scaffold is also a fertile ground for the discovery of novel antimicrobial agents to combat drug-resistant pathogens.[14][15]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is highly dependent on the substitution pattern.[14]

  • Symmetrically disubstituted quinoxalines have been shown to possess the most significant antibacterial activity.[15]

  • The presence of specific groups, such as 4-trifluoromethylanilino or phenylthio moieties, at positions 2 and/or 3 can confer good to moderate antibacterial activity.[15]

  • Increased lipophilicity, often achieved by incorporating aromatic rings and methyl groups, can enhance activity against both Gram-positive and Gram-negative bacteria.[5]

Quantitative Comparison of Antimicrobial Potency

Antimicrobial activity is typically assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Type / IDCore StructureMicroorganismMIC (µg/mL)Reference
Quinoxaline Derivative N/AS. aureus (MRSA)1 - 8[16]
Vancomycin Standard AntibioticS. aureus (MRSA)1 - 8[16]
Compound 5k Quinoxaline derivativeAcidovorax citrulli35.18 (EC50)[17]
Compound 5j Quinoxaline derivativeRhizoctonia solani (Fungus)8.54 (EC50)[17]
Azoxystrobin Commercial FungicideRhizoctonia solani (Fungus)26.17 (EC50)[17]

Table 2: Comparative in vitro antimicrobial activity of selected quinoxaline derivatives. Note: Some data are presented as EC50.

Studies have shown that novel quinoxaline derivatives can exhibit MIC values against Methicillin-Resistant Staphylococcus aureus (MRSA) that are comparable to the reference drug vancomycin, highlighting their potential in tackling antibiotic resistance.[16] Furthermore, certain derivatives have shown potent activity against plant pathogenic bacteria and fungi, in some cases exceeding the efficacy of commercial agents.[17]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the presented data, we outline the standard methodologies used for evaluating the biological performance of these compounds.

Protocol 1: MTT Assay for Anticancer Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells.[18]

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoxaline derivatives. Treat the cells with these various concentrations and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow start Start step1 1. Seed Cells in 96-well Plate start->step1 24h step2 2. Treat with Quinoxaline Derivatives step1->step2 48-72h step3 3. Add MTT Reagent step2->step3 4h step4 4. Solubilize Formazan Crystals step3->step4 step5 5. Read Absorbance (570 nm) step4->step5 end Calculate IC50 Value step5->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]

  • Compound Preparation: Prepare a two-fold serial dilution of the test quinoxaline compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Nutrient Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., MRSA) corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe, no compound) and negative (no microbe) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the plates for the lowest compound concentration that shows no turbidity (visible growth).

Conclusion and Future Outlook

The comparative analysis reveals that while simple scaffolds like this compound are pivotal as synthetic starting points, their true potential is realized through targeted derivatization. The structure-activity relationships discussed herein demonstrate that strategic modifications to the quinoxaline core can yield compounds with exceptional potency and selectivity against cancer cells and microbial pathogens.

Specifically, derivatives built upon the this compound framework have led to sub-micromolar anticancer agents that modulate key oncogenic pathways like PI3K/AKT/mTOR.[10][11] In the antimicrobial sphere, various quinoxalines show promise in addressing the critical challenge of antibiotic resistance, with activities comparable to established drugs.[16]

Future research should continue to leverage the synthetic tractability of chloro-quinoxalines to explore novel chemical space. A deeper understanding of their mechanisms of action, aided by computational modeling and advanced biological assays, will be instrumental in designing the next generation of quinoxaline-based therapeutics with improved efficacy and safety profiles.

References

A Comparative Analysis of 2-Chloro-8-Methoxyquinoxaline Derivatives and Established Kinase Inhibitors in the PI3K/AKT/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel small molecules that can selectively modulate key signaling pathways remains a cornerstone of drug discovery. Kinase inhibitors have emerged as a particularly successful class of therapeutics, with numerous agents approved for a variety of malignancies.[1][2] This guide provides a detailed comparative analysis of the efficacy of a promising quinoxaline derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, against well-established inhibitors of the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[3]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison based on available preclinical data, elucidate the mechanistic rationale behind experimental designs, and offer detailed protocols for key validation assays.

The Central Role of the PI3K/AKT/mTOR Pathway in Oncology

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that governs a wide array of fundamental cellular processes, including proliferation, growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a highly attractive target for therapeutic intervention.[3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), to drive cell growth and proliferation.

graph "PI3K_AKT_mTOR_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853"]; CellGrowth [label="Cell Growth,\nProliferation, Survival", shape=cds, fillcolor="#5F6368"];

// Inhibitor Nodes Quinoxaline [label="2-Chloro-8-Methoxy-\nQuinoxaline Derivative\n(Compound 49)", shape=box, style=filled, fillcolor="#EA4335", peripheries=2]; Alpelisib [label="Alpelisib\n(PI3Kα inhibitor)", shape=box, style=filled, fillcolor="#EA4335", peripheries=2]; Everolimus [label="Everolimus\n(mTOR inhibitor)", shape=box, style=filled, fillcolor="#34A853", peripheries=2]; AKT_i [label="AKT Inhibitors\n(e.g., Capivasertib)", shape=box, style=filled, fillcolor="#FBBC05", peripheries=2, fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\n(PIP2 to PIP3)"]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"];

// Inhibition Edges Alpelisib -> PI3K [style=dashed, arrowhead=tee, color="#EA4335", label="Inhibits"]; Quinoxaline -> PI3K [style=dashed, arrowhead=tee, color="#EA4335", label="Inhibits\n(Predicted)"]; AKT_i -> AKT [style=dashed, arrowhead=tee, color="#FBBC05", label="Inhibits"]; Everolimus -> mTORC1 [style=dashed, arrowhead=tee, color="#34A853", label="Inhibits"]; }

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

A Promising Quinoxaline Derivative: 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline

Preclinical studies have demonstrated that Compound 49 exhibits significant cytotoxic effects against colorectal cancer cell lines.[3] Mechanistic investigations revealed that this compound modulates the PI3K/AKT/mTOR signaling pathway.[3] Furthermore, molecular docking studies suggest a potential direct interaction with the catalytic subunit of PI3Kα (PIK3CA).[3]

Established Kinase Inhibitors Targeting the PI3K/AKT/mTOR Pathway

For a robust comparison, we will focus on two FDA-approved inhibitors that target key nodes in this pathway: Alpelisib and Everolimus. We will also briefly discuss AKT inhibitors currently in clinical development.

Alpelisib (Piqray®): A PI3Kα-Specific Inhibitor

Alpelisib is an orally bioavailable, potent, and selective inhibitor of the p110α catalytic subunit of PI3K.[4] It is the first PI3K inhibitor approved for the treatment of patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer, in combination with fulvestrant.[4] Mutations in the PIK3CA gene are found in approximately 40% of patients with HR+/HER2- breast cancer, leading to constitutive activation of the PI3K pathway.[4] By directly inhibiting the mutated enzyme, Alpelisib effectively blocks downstream signaling.

Everolimus (Afinitor®): An mTOR Inhibitor

Everolimus is an inhibitor of mTOR (specifically mTORC1), a crucial downstream effector in the PI3K/AKT pathway.[5][6] It is approved for the treatment of various cancers, including advanced renal cell carcinoma, neuroendocrine tumors of pancreatic origin, and certain types of breast cancer.[5][6][7] By blocking mTORC1, Everolimus disrupts the integration of signals required for cell growth and proliferation.

AKT Inhibitors in Clinical Development

Several small-molecule inhibitors of AKT are currently under clinical investigation. Capivasertib and ipatasertib are among the most advanced, showing promise in clinical trials, particularly in combination with other therapies for cancers with alterations in the PI3K/AKT/PTEN pathway.[8][9][10][11]

Comparative Efficacy: A Data-Driven Analysis

The following table summarizes the available efficacy data for the 2-chloro-8-methoxyquinoxaline derivative (Compound 49) and the established PI3K/mTOR inhibitors. It is important to note that the data for Compound 49 is from in vitro cell-based assays, while the comparators have extensive preclinical and clinical data.

CompoundPrimary Target(s)Reported IC50 / Efficacy DataIndications / Cancer Cell LinesReference(s)
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) PI3K/AKT/mTOR pathway (predicted PI3Kα)IC50: 0.35 µM (HCT116), 0.54 µM (Caco-2)Colorectal Cancer[3]
Alpelisib (Piqray®) PI3KαIC50: ~5 nM (biochemical)HR+/HER2-, PIK3CA-mutated Breast Cancer[4][12]
Everolimus (Afinitor®) mTORC1IC50: ~1-5 nM (in various cell lines)Renal Cell Carcinoma, Neuroendocrine Tumors, Breast Cancer[5][6]
Capivasertib AKT1/2/3Phase III clinical trials ongoingBreast Cancer, Prostate Cancer[8][11]

From the available data, the quinoxaline derivative (Compound 49) demonstrates potent cytotoxic activity in the sub-micromolar range against colorectal cancer cells. While its IC50 values are higher than those of the FDA-approved drugs Alpelisib and Everolimus against their specific targets in biochemical or sensitive cell line assays, it is crucial to consider that Compound 49's data is derived from cytotoxicity assays, which reflect a composite of its effects on the entire cell, not just a single enzyme. Direct enzymatic assays are required for a more direct comparison of potency.

Experimental Methodologies: A Guide to Validation

To ensure scientific rigor, the protocols used to evaluate these inhibitors must be robust and well-validated. Below are step-by-step methodologies for key experiments.

Experimental Workflow for Kinase Inhibitor Profiling
graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

// Nodes Start [label="Start:\nCandidate Inhibitor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Biochem [label="Biochemical Kinase Assay\n(e.g., ADP-Glo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellViability [label="Cell-Based Viability Assay\n(e.g., MTT, CellTiter-Glo)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WesternBlot [label="Target Engagement &\nPathway Modulation\n(Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(e.g., Annexin V)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End:\nCharacterized Inhibitor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Biochem [label="Determine IC50\nagainst target kinase(s)"]; Biochem -> CellViability [label="Assess cytotoxic/\ncytostatic effects"]; CellViability -> WesternBlot [label="Confirm target inhibition\nin cells"]; WesternBlot -> CellCycle [label="Investigate effects on\ncell cycle progression"]; WesternBlot -> Apoptosis [label="Determine induction\nof apoptosis"]; CellCycle -> End; Apoptosis -> End; }

Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP at appropriate concentrations. Serially dilute the test compound (e.g., this compound derivative) to create a dose-response curve.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, Caco-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Protocol 3: Western Blot for Pathway Modulation

This technique is used to detect specific proteins in a cell lysate to assess the phosphorylation status of key signaling molecules.

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Image the blot and perform densitometry to quantify the changes in protein phosphorylation levels relative to total protein levels.

Conclusion and Future Directions

The available preclinical data suggests that the quinoxaline scaffold, exemplified by 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, holds promise as a modulator of the PI3K/AKT/mTOR pathway. Its sub-micromolar cytotoxicity against colorectal cancer cells is a strong starting point for further investigation.[3]

However, to establish a more definitive comparison with established kinase inhibitors like Alpelisib and Everolimus, further studies are imperative. A comprehensive biochemical screening against a panel of kinases is necessary to determine the direct molecular target(s) and the selectivity profile of this compound and its derivatives. Head-to-head studies in cellular models with defined genetic backgrounds (e.g., PIK3CA-mutant vs. wild-type) would provide critical insights into its mechanism of action and potential for patient stratification.

References

The Pivotal Role of 2-Chloro and 8-Methoxy Substituents in Quinoxaline Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This guide delves into the nuanced world of 2-chloro-8-methoxyquinoxaline analogs, offering a comparative analysis of their structure-activity relationships (SAR), particularly in the context of their burgeoning potential as anticancer agents. By examining the influence of key substituents on their biological efficacy, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics.

The Quinoxaline Core: A Foundation for Diverse Biological Activity

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in the development of various therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the quinoxaline nucleus allows for chemical modifications that can fine-tune its biological activity, making it a fertile ground for drug discovery.

A Case Study: The Potent Anticancer Activity of a 2-Chloro-8-Methoxy Indoloquinoline Analog

A compelling example underscoring the therapeutic potential of the 2-chloro-8-methoxy substitution pattern is the synthetic analog, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (let's refer to it as Compound A). This molecule, designed based on the natural product neocryptolepine, has demonstrated remarkable and selective cytotoxicity against colorectal cancer (CRC) cell lines.[3]

Notably, Compound A exhibited significantly greater potency than its parent compound, neocryptolepine, with IC50 values of 0.35 µM in HCT116 cells and 0.54 µM in Caco-2 cells.[3] This enhanced activity strongly suggests that the introduction of the 2-chloro and 8-methoxy groups is crucial for its potent cytotoxic effects.[3]

Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway

The anticancer activity of Compound A has been linked to its ability to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[3][4] Experimental evidence shows that Compound A can induce cell cycle arrest at the G2/M phase, promote the generation of reactive oxygen species (ROS), and trigger apoptosis in cancer cells.[3] This targeted mechanism of action highlights the potential of this compound analogs as specific and effective anticancer agents.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a wide range of this compound analogs is still an emerging area of research, we can extrapolate key insights from existing data on related quinoxaline derivatives. The following points summarize the current understanding of how different substituents may influence the biological activity of this scaffold:

  • The 2-Chloro Group: The presence of a chlorine atom at the 2-position appears to be a critical determinant of cytotoxic potency. This electronegative group can significantly alter the electronic properties of the quinoxaline ring, potentially enhancing its interaction with biological targets.[3]

  • The 8-Methoxy Group: The electron-donating methoxy group at the 8-position also seems to be a key contributor to the anticancer activity.[3] This group can influence the molecule's overall lipophilicity and hydrogen-bonding capacity, which are crucial for cell membrane permeability and target binding.

  • Substitutions at Other Positions: Modifications at other positions of the quinoxaline ring can further modulate the compound's activity and selectivity. For instance, the introduction of bulky groups could sterically hinder binding to the target protein, while the addition of hydrogen bond donors or acceptors could enhance binding affinity.

Comparative Data of 2-Chloro-8-Methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound A)

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Cancer0.35[3]
Caco-2Colorectal Cancer0.54[3]
PANC-1Pancreatic Cancer>1.0[3]
SMMC-7721Liver Cancer>1.0[3]
AGSGastric Cancer>1.0[3]
HIECNormal Intestinal Epithelial>1.0[3]

This data clearly demonstrates the potent and selective activity of Compound A against colorectal cancer cell lines, while showing significantly less toxicity towards normal intestinal cells.

Experimental Protocols

Synthesis of the this compound Scaffold

A general approach to synthesizing the this compound core involves a multi-step process:

  • Condensation: The synthesis typically begins with the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxalin-2(1H)-one intermediate.

  • Chlorination: The resulting quinoxalinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 2-position.[5]

Diagram of a General Synthetic Workflow

G cluster_0 Step 1: Quinoxalinone Formation cluster_1 Step 2: Chlorination A Substituted o-phenylenediamine C Condensation Reaction A->C B 1,2-Dicarbonyl Compound B->C D Quinoxalin-2(1H)-one Intermediate C->D F Chlorination D->F E Chlorinating Agent (e.g., POCl3) E->F G This compound F->G

Caption: General synthetic workflow for this compound.

In Vitro Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow for its conversion into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Diagram of the MTT Assay Workflow

G A Seed Cancer Cells in 96-well Plate B Treat with Quinoxaline Analogs A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity screening.

Signaling Pathway Context

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. Quinoxaline analogs that inhibit this pathway can effectively block these pro-survival signals and induce cancer cell death.

Diagram of the PI3K/AKT/mTOR Signaling Pathway and Inhibition by Quinoxaline Analogs

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoxaline 2-Chloro-8-methoxy- quinoxaline Analog Quinoxaline->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by quinoxaline analogs.

Future Directions and Conclusion

The potent and selective anticancer activity of the 2-chloro-8-methoxy-substituted indoloquinoline analog serves as a strong validation for the therapeutic potential of this class of compounds. The insights gained from its mechanism of action provide a solid foundation for the rational design of new and improved analogs. Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing and evaluating a broader range of this compound derivatives with diverse substitutions at other positions of the quinoxaline ring. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these promising anticancer agents. This comparative guide underscores the importance of the 2-chloro and 8-methoxy substituents and provides a framework for the continued development of quinoxaline-based therapeutics.

References

The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of 2-Chloro-8-Methoxyquinoxaline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets, particularly protein kinases.[1] Its derivatives have shown promise as inhibitors of key signaling molecules, including receptor tyrosine kinases and enzymes within the PI3K/AKT/mTOR pathway.[2][3] This guide provides an in-depth technical comparison of the methodologies used to profile the cross-reactivity of kinase inhibitors, centered around the 2-chloro-8-methoxyquinoxaline scaffold. As a Senior Application Scientist, the goal is not merely to present data, but to illuminate the causality behind experimental choices and to provide a framework for the rigorous, self-validating assessment of inhibitor selectivity.

The Rationale for Rigorous Profiling: Beyond the Primary Target

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. The conserved nature of the ATP-binding pocket across the human kinome makes off-target interactions a significant challenge.[4] A comprehensive cross-reactivity profile is therefore not just a characterization step, but a predictive tool for potential toxicities and, in some cases, beneficial polypharmacology. A multi-tiered approach, starting with broad screening and progressing to more focused quantitative analysis, is the most efficient strategy.[4]

One derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been identified as a modulator of the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell proliferation and survival.[3] This pathway, therefore, represents a logical starting point for our analysis.

Comparative Analysis of Inhibitor Selectivity: An Illustrative Case Study

To demonstrate how cross-reactivity data is presented and interpreted, the following table provides a hypothetical yet representative comparison of three illustrative inhibitors based on the this compound scaffold. This data emulates what would be generated from a KINOMEscan® assay, a widely used competition binding assay.[5]

Table 1: Illustrative Kinome Selectivity Data for this compound Analogs

Kinase TargetCompound A (Kd, nM)Compound B (Kd, nM)Compound C (Kd, nM)
PIK3CA (p110α) 15 25 180
PIK3CB (p110β)3560450
PIK3CD (p110δ)250300>10,000
PIK3CG (p110γ)280350>10,000
mTOR 45 80 500
AKT11,2002,500>10,000
CDK2>10,0008,000>10,000
EGFR5,000>10,000>10,000
VEGFR28001,5009,000
Selectivity Score (S10)0.080.120.45

Note: Data is illustrative. Kd values represent the dissociation constant; a lower value indicates a stronger binding affinity. The Selectivity Score (S10) is a measure of promiscuity, with a lower score indicating higher selectivity.

  • Compound A demonstrates the highest potency against the primary target, PIK3CA, and also shows significant activity against mTOR, suggesting potential dual-pathway inhibition. Its low selectivity score indicates a relatively clean profile against the wider kinome.

  • Compound B shows a similar profile to Compound A but with slightly lower potency.

  • Compound C is significantly less potent against the PI3K family and mTOR, indicating that its structural modifications are detrimental to binding to these targets.

This type of comparative analysis is crucial for guiding structure-activity relationship (SAR) studies. For instance, the modifications in Compound C would be flagged as undesirable for a PI3K-targeted program.[1]

Key Methodologies for Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity relies on a combination of biochemical and cell-based assays.

Biochemical Assays: Direct Measurement of Interaction

Biochemical assays measure the direct interaction between an inhibitor and a purified kinase. The KINOMEscan® platform is an industry standard that measures the binding affinity (Kd) of a compound against a large panel of kinases.[5]

Experimental Protocol: KINOMEscan® Profiling

Objective: To determine the binding affinity of a test compound against a broad panel of human kinases.

Principle: This is an ATP-independent competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[5]

Methodology:

  • Compound Preparation: The test compound (e.g., a this compound derivative) is serially diluted in DMSO to create a range of concentrations for Kd determination.

  • Assay Reaction: In a multi-well plate, the test compound dilutions are mixed with the specific kinase to be tested.

  • Competition Binding: An immobilized, broadly active kinase inhibitor is added to the wells. The test compound and the immobilized ligand compete for binding to the kinase's active site.

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are compared to a DMSO control (representing 100% binding). The percentage of kinase bound is plotted against the compound concentration, and the Kd is calculated from the resulting dose-response curve.

Cellular Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are essential for understanding direct binding, cellular assays are critical for confirming that an inhibitor can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify and quantify the engagement of a kinase inhibitor with its target protein in intact cells or cell lysates.

Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This change in the protein's melting temperature (Tm) can be measured.

Methodology:

  • Cell Treatment: Intact cells are incubated with the test compound at various concentrations or with a vehicle control (DMSO).

  • Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: The cells are lysed, and the aggregated proteins are pelleted by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining in the supernatant is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melt curve" is generated by plotting the amount of soluble protein against temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Workflow and Biological Context

To effectively manage a kinase inhibitor profiling campaign, a structured workflow is essential.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 Lead Optimization a Initial Screen (e.g., KINOMEscan® @ 1µM) b Kd Determination for Hits a->b Hits with >90% inhibition c Cellular Target Engagement (e.g., CETSA®) b->c Potent & Selective Hits d Downstream Pathway Analysis (e.g., Western Blot for pAKT) c->d e Structure-Activity Relationship (SAR) Studies d->e Confirmed Cellular Activity

Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.

The PI3K/AKT/mTOR pathway is a key signaling network often dysregulated in cancer. A this compound-based inhibitor would likely target the PI3K catalytic subunit, preventing the phosphorylation of PIP2 to PIP3 and subsequently inhibiting the downstream activation of AKT and mTOR.[3][6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Chloro-8-Methoxy- quinoxaline Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The development of selective kinase inhibitors is a complex but achievable goal. By employing a systematic and multi-faceted approach to cross-reactivity profiling, researchers can gain a deep understanding of a compound's biological activity. The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. Through the application of robust biochemical and cellular assays, coupled with careful data analysis and structure-activity relationship studies, the full therapeutic potential of this and other inhibitor classes can be realized. This guide provides a framework for these critical investigations, emphasizing that true scientific integrity lies in a self-validating system of rigorous and reproducible experimentation.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 2-Chloro-8-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent synthetic routes to 2-chloro-8-methoxyquinoxaline, a key heterocyclic scaffold of interest in medicinal chemistry. The methodologies are benchmarked based on synthetic efficiency, reagent accessibility, and reaction conditions, supported by detailed experimental protocols and comparative data to aid in the selection of the most suitable pathway for specific research and development needs.

Introduction

Quinoxaline derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities. The strategic introduction of substituents, such as a chlorine atom at the 2-position and a methoxy group at the 8-position, can significantly modulate the pharmacological properties of the quinoxaline core. Consequently, the efficient and scalable synthesis of specifically substituted quinoxalines like this compound is of paramount importance. This guide delineates and compares two primary synthetic strategies, both commencing from 3-methoxy-1,2-phenylenediamine and culminating in the target compound via a common intermediate, 8-methoxyquinoxalin-2(1H)-one.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most effectively achieved through a two-step process involving the initial formation of 8-methoxyquinoxalin-2(1H)-one, followed by a chlorination step. The primary divergence in the synthetic routes lies in the choice of the two-carbon synthon for the initial cyclocondensation reaction with 3-methoxy-1,2-phenylenediamine. Here, we compare the use of glyoxylic acid (Route 1) and ethyl chloroacetate (Route 2).

Overall Synthetic Workflow

A1 3-Methoxy-1,2-phenylenediamine C1 8-Methoxyquinoxalin-2(1H)-one A1->C1 Cyclocondensation (Reflux in EtOH/H₂O) B1 Glyoxylic Acid B1->C1 D This compound C1->D Chlorination (POCl₃, Reflux) A2 3-Methoxy-1,2-phenylenediamine C2 8-Methoxyquinoxalin-2(1H)-one A2->C2 Cyclocondensation (Base, Reflux in EtOH) B2 Ethyl Chloroacetate B2->C2

Caption: Overall synthetic workflow comparing two routes to this compound.

Data Summary and Comparison
ParameterRoute 1: Glyoxylic AcidRoute 2: Ethyl Chloroacetate
Step 1: Cyclocondensation
Reagents3-Methoxy-1,2-phenylenediamine, Glyoxylic Acid3-Methoxy-1,2-phenylenediamine, Ethyl Chloroacetate, Base (e.g., Triethylamine)
SolventEthanol/WaterEthanol
TemperatureRefluxReflux
Reaction Time4-6 hours3-5 hours
Typical Yield~85-95%~75-85%
Step 2: Chlorination
ReagentPhosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)
SolventNeat or TolueneNeat or Toluene
TemperatureRefluxReflux
Reaction Time2-4 hours2-4 hours
Typical Yield~90-95%~90-95%
Overall Yield ~76-90% ~67-80%
Advantages Higher yield in the first step, readily available and inexpensive C2 synthon.Milder base-mediated reaction.
Disadvantages Acidic conditions in the first step.Lower yield in the first step, requires a base.

Experimental Protocols

Route 1: Synthesis via Glyoxylic Acid

This route is often favored due to the high-yielding cyclocondensation step.

Step 1: Synthesis of 8-Methoxyquinoxalin-2(1H)-one

start 3-Methoxy-1,2- phenylenediamine + Glyoxylic Acid reflux Dissolve in EtOH/H₂O Reflux for 4-6 h start->reflux cool Cool to Room Temp. reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold EtOH filter->wash dry Dry under Vacuum wash->dry product 8-Methoxyquinoxalin- 2(1H)-one dry->product

Caption: Workflow for the synthesis of 8-methoxyquinoxalin-2(1H)-one via Route 1.

Methodology:

  • In a round-bottom flask, dissolve 3-methoxy-1,2-phenylenediamine (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • To this solution, add glyoxylic acid monohydrate (1.0-1.2 eq.).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to yield 8-methoxyquinoxalin-2(1H)-one as a solid, which can often be used in the next step without further purification.

Causality: The acidic nature of glyoxylic acid catalyzes the initial imine formation between one of the amino groups and the aldehyde functionality. The subsequent intramolecular cyclization and dehydration are facilitated by heating, leading to the stable quinoxalinone ring system.

Step 2: Chlorination to this compound

This procedure is a standard and effective method for the conversion of quinoxalinones to their corresponding 2-chloro derivatives.[1][2]

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, suspend 8-methoxyquinoxalin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.). This should be performed in a well-ventilated fume hood.

  • Gently heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with constant stirring. This quenching process is highly exothermic and should be done with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The crude product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

Causality: Phosphorus oxychloride acts as both the reagent and solvent in this reaction. It converts the hydroxyl group of the quinoxalinone tautomer into a good leaving group (a dichlorophosphate ester), which is subsequently displaced by a chloride ion via nucleophilic substitution to yield the final product.[3]

Route 2: Synthesis via Ethyl Chloroacetate

This route provides an alternative for the formation of the quinoxalinone intermediate, operating under basic conditions.

Step 1: Synthesis of 8-Methoxyquinoxalin-2(1H)-one

start 3-Methoxy-1,2- phenylenediamine + Ethyl Chloroacetate reflux Add Triethylamine Reflux in EtOH for 3-5 h start->reflux cool Cool to Room Temp. reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold EtOH filter->wash dry Dry under Vacuum wash->dry product 8-Methoxyquinoxalin- 2(1H)-one dry->product

Caption: Workflow for the synthesis of 8-methoxyquinoxalin-2(1H)-one via Route 2.

Methodology:

  • To a solution of 3-methoxy-1,2-phenylenediamine (1.0 eq.) in ethanol in a round-bottom flask, add triethylamine (2.2 eq.) and ethyl chloroacetate (2.0 eq.).[4]

  • Heat the mixture under reflux for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is then taken up in water and the resulting precipitate is collected by filtration.

  • Wash the solid with water, dry, and recrystallize from ethanol to yield 8-methoxyquinoxalin-2(1H)-one.

Causality: This reaction proceeds via a tandem N-alkylation and subsequent intramolecular cyclization. The base, triethylamine, facilitates the initial nucleophilic attack of one of the amino groups on the electrophilic carbon of ethyl chloroacetate, followed by an intramolecular condensation to form the quinoxalinone ring.

Step 2: Chlorination to this compound

The chlorination procedure is identical to that described in Route 1, Step 2.

Conclusion

Both synthetic routes presented are viable for the preparation of this compound. Route 1, utilizing glyoxylic acid, generally offers a higher overall yield due to the more efficient initial cyclocondensation step. It is also more atom-economical. However, the choice of synthesis may also depend on the availability and cost of reagents, as well as the desired scale of the reaction. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their work.

References

A Senior Application Scientist's Guide to In Vitro Metabolism and Pharmacokinetic Comparison of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Quinoxaline Scaffold

The quinoxaline scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, is a cornerstone in medicinal chemistry.[1] Its structural features allow for diverse substitutions, leading to a wide spectrum of biological activities.[2] Quinoxaline derivatives have shown significant promise as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3][4][5] The therapeutic potential of these compounds is often dictated by their pharmacokinetic profile, of which metabolism is a critical determinant. Understanding the in vitro metabolism of quinoxaline derivatives is therefore paramount for lead optimization and the selection of candidates with favorable drug-like properties.

This guide provides a comparative framework for evaluating the in vitro metabolism and pharmacokinetics of quinoxaline derivatives. We will delve into the key experimental assays, the interpretation of their results, and how structure-activity relationships can inform the design of more metabolically stable and efficacious compounds.

The Landscape of Quinoxaline Metabolism: Key Pathways and Influencing Factors

The metabolic fate of quinoxaline derivatives is largely governed by their substitution patterns. The quinoxaline ring itself, being electron-deficient, can influence the reactivity of its substituents. Common metabolic transformations include oxidation, reduction, and conjugation reactions.

Oxidative Metabolism: Cytochrome P450 (CYP) enzymes are major players in the phase I metabolism of many xenobiotics, and quinoxaline derivatives are no exception. Hydroxylation of aromatic and aliphatic moieties, N-oxidation of the pyrazine nitrogens, and O-dealkylation of alkoxy substituents are frequently observed metabolic pathways. The specific CYP isoforms involved can vary depending on the derivative's structure, with CYP3A4, CYP2D6, and CYP1A2 often implicated.

Reductive Metabolism: For quinoxaline derivatives containing N-oxide functionalities, such as those investigated for antimicrobial properties, N-oxide reduction is a key metabolic route.[6] This can be mediated by both microsomal and cytosolic enzymes.

Structure-Metabolism Relationships: The position and nature of substituents on the quinoxaline ring system profoundly impact metabolic stability. For instance, the introduction of electron-withdrawing groups can sometimes decrease the rate of oxidative metabolism. Conversely, sterically accessible sites are often prone to hydroxylation. A thorough understanding of these structure-metabolism relationships is crucial for designing analogs with improved pharmacokinetic profiles.

Comparative In Vitro Pharmacokinetic Profiling

The following table provides a hypothetical comparison of key in vitro pharmacokinetic parameters for different classes of quinoxaline derivatives. It is important to note that these values are illustrative and can vary significantly based on the specific compound and experimental conditions.

Derivative Class Example Compound Primary Metabolic Pathway Intrinsic Clearance (CLint) (µL/min/mg protein) In Vitro Half-Life (t½) (min) Major Metabolites
Anticancer Agent Quinoxaline Kinase InhibitorAromatic Hydroxylation, N-dealkylation15 - 5030 - 90Hydroxylated and dealkylated products
Antiviral Agent Indolo[2,3-b]quinoxalineN-oxidation, Glucuronidation5 - 2560 - 120N-oxide, Glucuronide conjugate
Antimicrobial Agent Quinoxaline 1,4-di-N-oxideN-oxide Reduction> 100< 15Reduced quinoxaline

Data presented here is a synthesis of typical findings and should not be considered absolute values for any specific compound.

Experimental Protocols: A Step-by-Step Guide

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay provides an initial screen for the susceptibility of a compound to phase I metabolism, primarily by CYP enzymes.

Protocol:

  • Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing human liver microsomes (final concentration 0.5 mg/mL) and the quinoxaline derivative (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. From this, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • Human Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes, making them a cost-effective and efficient system for screening phase I metabolism.

  • NADPH-regenerating system: This is essential to provide the necessary cofactor for CYP enzyme activity.

  • LC-MS/MS: This analytical technique offers high sensitivity and selectivity for quantifying the parent drug in a complex biological matrix.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare incubation mix: - Quinoxaline Derivative (1 µM) - Human Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) pre_incubate Pre-incubate at 37°C for 5 min prep->pre_incubate Transfer to 37°C initiate Initiate reaction with NADPH pre_incubate->initiate sampling Sample at 0, 5, 15, 30, 60 min Quench with Acetonitrile + IS initiate->sampling process Centrifuge to precipitate proteins sampling->process lcms Analyze supernatant by LC-MS/MS process->lcms data Calculate t½ and CLint lcms->data

Workflow for In Vitro Metabolic Stability Assay in HLM.
Metabolite Identification and Profiling

This experiment aims to identify the major metabolites of a quinoxaline derivative.

Protocol:

  • Scaled-up Incubation: Perform a larger scale incubation using either human liver microsomes or cryopreserved human hepatocytes to generate sufficient quantities of metabolites.

  • Sample Extraction: After incubation, extract the metabolites from the incubation mixture using liquid-liquid extraction or solid-phase extraction.

  • High-Resolution LC-MS/MS Analysis: Analyze the extracted sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and its metabolites.

  • Data Processing: Use specialized software to identify potential metabolites by searching for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).

  • Structural Elucidation: Further confirm the structure of the identified metabolites using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry: Provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites and distinguishing them from endogenous matrix components.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis provides structural information that helps to pinpoint the site of metabolic modification on the molecule.

cluster_generation Metabolite Generation cluster_extraction Extraction cluster_analysis Analysis & Identification incubation Scaled-up incubation with HLM or Hepatocytes extraction Liquid-Liquid or Solid-Phase Extraction of Metabolites incubation->extraction hr_lcms High-Resolution LC-MS/MS Analysis (Accurate Mass) extraction->hr_lcms data_proc Data Processing to identify potential metabolites hr_lcms->data_proc msms Tandem MS (MS/MS) for Structural Elucidation data_proc->msms

Workflow for Metabolite Identification and Profiling.
Cytochrome P450 Reaction Phenotyping

This assay identifies the specific CYP isoforms responsible for the metabolism of a quinoxaline derivative.

Protocol:

  • Incubation with Recombinant CYPs: Incubate the quinoxaline derivative with a panel of individual, recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Chemical Inhibition Assay: In parallel, incubate the compound with pooled human liver microsomes in the presence and absence of specific CYP chemical inhibitors.

  • Quantification: Measure the rate of metabolism (parent depletion or metabolite formation) in each incubation.

  • Data Interpretation:

    • In the recombinant CYP assay, the enzyme that shows the highest metabolic activity is likely the primary contributor.

    • In the chemical inhibition assay, a significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular CYP isoform.

Causality Behind Experimental Choices:

  • Recombinant CYPs: Using individual enzymes provides a direct assessment of each isoform's ability to metabolize the compound.

  • Chemical Inhibitors: This approach provides confirmatory evidence in a more complex system (HLM) that mimics the in vivo environment more closely.

Conclusion: Integrating In Vitro Data for Informed Drug Design

The in vitro metabolism and pharmacokinetic profiling of quinoxaline derivatives is a critical component of modern drug discovery. By employing a systematic approach that includes metabolic stability assessment, metabolite identification, and CYP reaction phenotyping, researchers can gain valuable insights into the metabolic liabilities of their compounds. This knowledge, when integrated with structure-activity relationship studies, empowers medicinal chemists to design and synthesize novel quinoxaline derivatives with optimized pharmacokinetic properties, ultimately increasing the probability of developing safe and effective medicines.

References

A Head-to-Head Comparison of 2-Chloro-8-methoxyquinoxaline and Similar Heterocyclic Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Heterocyclic Scaffolds in Kinase Inhibition

Protein kinases, as regulators of a vast array of cellular processes, are a primary focus for drug discovery, particularly in oncology.[1] The majority of kinase inhibitors target the ATP-binding site, engaging in conserved hydrogen bond interactions with the backbone of the hinge residues.[2][3] The chemical scaffold is a critical recognition element for this interaction.[2][4] Quinoxaline, a fused benzene and pyrazine ring system, is a versatile and privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities, including anticancer properties.[5][6][7][8][9] This guide provides an in-depth, head-to-head comparison of 2-chloro-8-methoxyquinoxaline with other prominent heterocyclic scaffolds—quinoline and benzothiazole—in the context of kinase inhibitor design. We will explore their synthetic accessibility, physicochemical properties, and biological activity, supported by experimental protocols and comparative data.

Structural and Physicochemical Properties: A Foundation for Drug Design

The physicochemical properties of a scaffold are fundamental to its potential as a drug candidate, influencing its solubility, permeability, and metabolic stability. The quinoxaline ring is electronically deficient due to the presence of two nitrogen atoms, which can be advantageous for forming specific interactions with biological targets.[7] The addition of a chloro group at the 2-position provides a key reactive handle for further chemical modification, while the methoxy group at the 8-position can modulate electronic properties and provide a vector for interaction with the target protein.

Here, we compare the core structures of quinoxaline, quinoline, and benzothiazole.

G cluster_scaffolds Core Heterocyclic Scaffolds cluster_derivative Target Scaffold quinoxaline Quinoxaline quinoline Quinoline quinoxaline->quinoline Bioisosteric Replacement benzothiazole Benzothiazole quinoxaline->benzothiazole Bioisosteric Replacement chloro_quinoxaline This compound chloro_quinoxaline->quinoxaline is a derivative of

Caption: Core heterocyclic scaffolds and the target derivative.

Bioisosteric replacement, the exchange of one functional group for another with similar properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles.[10][11][12][13] Quinolines and benzothiazoles are often considered bioisosteres of quinoxalines. The following table summarizes key physicochemical properties of these scaffolds.

PropertyThis compoundQuinolineBenzothiazoleRationale for Comparison
Molecular Weight 194.61 g/mol 129.16 g/mol 135.19 g/mol Influences ligand efficiency and permeability.
logP (calculated) ~2.5~2.0~2.1A measure of lipophilicity, impacting solubility and cell permeability.
pKa (basic) ~0.6[7]~4.9~1.2The weak basicity of the quinoxaline nitrogen atoms can be critical for hinge-binding interactions.
Hydrogen Bond Acceptors 211The two nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, a key feature for hinge binding in kinases.[3][14]

Synthetic Accessibility and Chemical Reactivity

The ease of synthesis and the ability to readily create diverse libraries of analogs are crucial considerations in drug discovery. The most common and effective method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[15][16][17] This method is versatile and can be performed under various conditions, including green chemistry approaches.[6][18]

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from 3-methoxy-1,2-phenylenediamine.

Step 1: Synthesis of 8-methoxyquinoxalin-2(1H)-one

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) in glacial acetic acid (20 mL).

  • Reaction Initiation: Add ethyl glyoxalate (50% in toluene, 2.04 g, 10 mmol) dropwise to the solution at room temperature with stirring.

  • Reaction Progression: Heat the mixture to reflux (approximately 118 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 8-methoxyquinoxalin-2(1H)-one.

Step 2: Chlorination to this compound

  • Reactant Preparation: To a 50 mL flask, add 8-methoxyquinoxalin-2(1H)-one (1.76 g, 10 mmol) and phosphorus oxychloride (POCl₃, 10 mL).

  • Reaction Initiation: Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Reaction Progression: Heat the mixture to reflux (approximately 105 °C) for 2 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the initial condensation reaction.

  • Phosphorus Oxychloride (POCl₃) with DMF: A standard and effective reagent system for the conversion of the quinoxalinone to the 2-chloroquinoxaline. DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate.

Comparative Biological Activity: A Focus on Kinase Inhibition

Quinoxaline derivatives have shown significant potential as anticancer agents, often through the inhibition of protein kinases such as VEGFR and PDGFR.[5] The flat, aromatic nature of the quinoxaline scaffold is well-suited for insertion into the ATP-binding pocket of kinases, where it can form crucial hydrogen bonds with the hinge region.[2][4]

The following table provides a summary of the inhibitory activities of representative compounds from each scaffold class against selected kinases. It is important to note that direct head-to-head comparisons in the same study are limited, and these values are compiled from different sources for illustrative purposes.

Scaffold DerivativeTarget KinaseIC₅₀ (nM)Reference
Quinoxaline Derivative (Compound 5c)Pim-1130[19]
Quinoxaline Derivative (Compound 7f)VEGFR-2~1.2 times more potent than Sorafenib[20]
Quinoline Derivative (Bosutinib)Src1.2[21]
Benzothiazole Derivative (Compound 1)LCK150[22]

The data indicates that all three scaffolds are capable of producing potent kinase inhibitors. The specific substitution pattern on the core scaffold is critical for determining both potency and selectivity.[3] The this compound scaffold offers a versatile platform for generating libraries of compounds for screening against a wide range of kinases. The chloro group at the 2-position is a key point for diversification, allowing for the introduction of various side chains to explore the different sub-pockets of the ATP-binding site.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC₅₀ value of a test compound against a specific kinase.[23]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., a 2-substituted-8-methoxyquinoxaline derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validating System:

  • Positive Control: A known potent inhibitor of the kinase (e.g., Staurosporine) should be included to validate the assay's sensitivity.[23]

  • Negative Control: DMSO without the test compound is used to determine the baseline kinase activity.

Workflow for Scaffold Evaluation in Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the evaluation of different heterocyclic scaffolds in a kinase inhibitor drug discovery program.

G cluster_design Design & Synthesis cluster_screening Screening & Profiling cluster_optimization Lead Optimization scaffold_selection Scaffold Selection (Quinoxaline, Quinoline, etc.) library_synthesis Library Synthesis (e.g., via 2-chloro intermediate) scaffold_selection->library_synthesis in_vitro_assay In Vitro Kinase Assay (IC50 Determination) library_synthesis->in_vitro_assay selectivity_panel Kinase Selectivity Panel in_vitro_assay->selectivity_panel cell_based_assays Cell-Based Assays (e.g., Antiproliferative) selectivity_panel->cell_based_assays sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based_assays->sar_analysis sar_analysis->library_synthesis Iterative Design adme_tox ADME/Tox Profiling sar_analysis->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo

Caption: A typical workflow for scaffold evaluation in kinase inhibitor discovery.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the favorable physicochemical properties of the quinoxaline core, makes it an attractive choice for medicinal chemists. While quinoline and benzothiazole scaffolds have also proven their value in this therapeutic area, the presence of two nitrogen atoms in the quinoxaline ring provides distinct opportunities for hydrogen bonding interactions within the kinase hinge region.

Future efforts should focus on the systematic exploration of the chemical space around the this compound core. The generation of diverse libraries through substitution at the 2-position, followed by screening against a broad panel of kinases, will be crucial for identifying potent and selective inhibitors. Furthermore, detailed structural biology studies, such as X-ray crystallography of inhibitor-kinase complexes, will provide invaluable insights for rational drug design and the optimization of lead compounds.

References

Independent Verification of the Reported Synthesis of 2-Chloro-8-methoxyquinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reproducibility of synthetic routes is paramount. This guide provides an in-depth analysis and a proposed experimental protocol for the synthesis of 2-chloro-8-methoxyquinoxaline, a heterocyclic compound of interest in medicinal chemistry. As no direct, peer-reviewed synthesis for this specific molecule is readily available in the literature, this guide proposes a robust and well-precedented two-step pathway. We will delve into the mechanistic rationale for this approach, provide a detailed experimental protocol for its independent verification, and compare the expected outcomes with established methodologies for analogous structures.

Introduction: The Quinoxaline Scaffold and the Target Molecule

Quinoxalines are a class of nitrogen-containing heterocyclic compounds built from a fused benzene and pyrazine ring. This structural motif is a common feature in a wide array of pharmacologically active molecules, exhibiting properties that range from anticancer to antimicrobial. The specific substitution pattern of this compound makes it a valuable intermediate for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. The chloro-substituent at the 2-position provides a reactive handle for nucleophilic substitution, while the methoxy group at the 8-position can influence the electronic properties and metabolic stability of potential drug candidates.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and widely adopted strategy for the synthesis of chloro-substituted quinoxalines begins with the formation of a quinoxalin-2(1H)-one intermediate. This is typically achieved through the condensation of a substituted o-phenylenediamine with an α-keto acid. The resulting quinoxalinone is then subjected to a chlorination reaction to yield the desired product.

This guide outlines a two-step synthesis for this compound:

  • Step 1: Synthesis of 8-methoxyquinoxalin-2(1H)-one via the condensation of 3-methoxy-1,2-phenylenediamine with glyoxylic acid.

  • Step 2: Chlorination of 8-methoxyquinoxalin-2(1H)-one using phosphorus oxychloride (POCl₃) to yield this compound.

This approach is favored due to the commercial availability of the starting materials and the extensive documentation of these reaction types in the chemical literature, ensuring a high probability of success.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 8-methoxyquinoxalin-2(1H)-one

The cornerstone of quinoxaline synthesis is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] In this proposed synthesis, 3-methoxy-1,2-phenylenediamine is reacted with glyoxylic acid. The reaction proceeds through an initial nucleophilic attack of one of the amino groups on the aldehyde carbonyl of glyoxylic acid, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring system of 8-methoxyquinoxalin-2(1H)-one.

Detailed Protocol:

  • To a round-bottom flask, add 3-methoxy-1,2-phenylenediamine (1.0 eq) and a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Stir the mixture at room temperature until the diamine is fully dissolved.

  • Slowly add an aqueous solution of glyoxylic acid (1.1 eq) to the reaction mixture.

  • Add a catalytic amount of a mild acid, such as acetic acid, to facilitate the condensation.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination of 8-methoxyquinoxalin-2(1H)-one

The conversion of the quinoxalin-2(1H)-one to this compound is a critical step. The lactam functionality of the quinoxalinone can be converted to the corresponding chloro-derivative using a variety of chlorinating agents. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[4][5] The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by a nucleophilic attack of the chloride ion.

Detailed Protocol:

  • In a well-ventilated fume hood, carefully add 8-methoxyquinoxalin-2(1H)-one (1.0 eq) to a round-bottom flask equipped with a reflux condenser.

  • Slowly add an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Optionally, a catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to accelerate the reaction.[6]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is basic.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A 3-methoxy-1,2-phenylenediamine C 8-methoxyquinoxalin-2(1H)-one A->C Ethanol/Water, Acetic Acid (cat.), Reflux B Glyoxylic Acid B->C Ethanol/Water, Acetic Acid (cat.), Reflux D This compound C->D POCl3, Reflux

Caption: Proposed two-step synthesis of this compound.

Comparative Data and Expected Outcomes

While there is no direct reported data for the synthesis of this compound, we can extrapolate expected outcomes based on similar transformations reported in the literature. The following table provides a comparative summary:

ParameterStep 1: Condensation (Expected)Step 2: Chlorination (Expected)
Reaction Time 4-8 hours2-6 hours
Yield 75-90%60-85%
Purification Recrystallization from ethanolRecrystallization from ethanol
Characterization ¹H NMR, ¹³C NMR, Mass Spec.¹H NMR, ¹³C NMR, Mass Spec., M.P.

The yields and reaction times are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale. Independent verification will be crucial to establish these parameters definitively.

Conclusion

The proposed two-step synthesis of this compound provides a clear and scientifically sound pathway for researchers to produce this valuable chemical intermediate. By leveraging well-established synthetic methodologies—the condensation of an o-phenylenediamine with an α-keto acid and the subsequent chlorination of the resulting quinoxalinone—this guide offers a reliable protocol for independent verification. The detailed experimental procedures and mechanistic insights are intended to empower researchers in their synthetic endeavors and contribute to the broader field of medicinal chemistry.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-8-methoxyQuinoxaline
Reactant of Route 2
Reactant of Route 2
2-chloro-8-methoxyQuinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.